3-Cyclopropyl-5-trimethylsilanyl-isoxazole
Description
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Properties
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-5-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-6-8(10-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQTRUUAYAZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Cyclopropyl-5-trimethylsilyl-isoxazole via 1,3-Dipolar Cycloaddition
Abstract
This technical guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction for the synthesis of 3-cyclopropyl-5-trimethylsilyl-isoxazole, a heterocyclic scaffold of significant interest in modern drug discovery. The isoxazole core is a privileged structure in medicinal chemistry, and the incorporation of a cyclopropyl group often enhances metabolic stability and binding affinity, while the trimethylsilyl moiety serves as a versatile synthetic handle for further molecular elaboration.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the strategic considerations underpinning the synthesis. We will delve into the in situ generation of cyclopropanecarbonitrile oxide and its regioselective reaction with trimethylsilylacetylene, providing a framework for the reliable and scalable production of this valuable building block.
Introduction: The Strategic Value of Substituted Isoxazoles
The isoxazole ring system is a cornerstone of contemporary pharmaceutical development, found in a multitude of approved drugs and clinical candidates.[3][4] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive scaffold.[5] The specific target of this guide, 3-cyclopropyl-5-trimethylsilyl-isoxazole, combines three key features of high value in drug design:
-
The Isoxazole Core: An aromatic five-membered heterocycle that is relatively stable and capable of engaging in various non-covalent interactions with biological targets.[6]
-
The 3-Cyclopropyl Group: This small, strained ring is a "metabolic shield," often used to block sites of oxidative metabolism in a drug candidate, thereby improving its pharmacokinetic profile.[2] Its rigid nature can also confer a favorable pre-organization for binding to protein targets.
-
The 5-Trimethylsilyl (TMS) Handle: The TMS group is not merely a placeholder. It serves as a highly versatile functional group for late-stage diversification of the molecular scaffold.[7][8] Its utility lies in its ability to be readily removed (protodesilylation) to yield the unsubstituted 5-position or to be converted into other functionalities, such as halogens, for subsequent cross-coupling reactions.[9][10]
The synthesis of this molecule is most effectively achieved through a 1,3-dipolar cycloaddition, a powerful and highly convergent reaction for the formation of five-membered rings.[11][12]
The Core Synthesis: A Mechanistic Perspective
The cornerstone of this synthesis is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6] The reaction is concerted and typically proceeds with a high degree of regioselectivity, which is crucial for the successful synthesis of the desired isomer.[11][13]
In Situ Generation of Cyclopropanecarbonitrile Oxide
Cyclopropanecarbonitrile oxide is a reactive intermediate that is not typically isolated. Instead, it is generated in situ from a stable precursor, most commonly cyclopropanecarboxaldoxime. The aldoxime itself is readily prepared from the corresponding aldehyde.
The conversion of the aldoxime to the nitrile oxide involves an oxidation/elimination sequence. A common and effective method is the use of an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in the presence of a mild base.[7] The mechanism proceeds via an initial chlorination of the oxime to form a hydroximoyl chloride, which then undergoes base-mediated dehydrochlorination to yield the nitrile oxide.
Alternatively, reagents like tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, can be used under very mild conditions to achieve the same transformation.[4]
Caption: Workflow for the generation of cyclopropanecarbonitrile oxide.
The [3+2] Cycloaddition: Achieving Regiocontrol
Once generated, the cyclopropanecarbonitrile oxide readily undergoes cycloaddition with the dipolarophile, trimethylsilylacetylene. The regioselectivity of this reaction is a critical consideration. Two regioisomers could potentially form: 3-cyclopropyl-5-trimethylsilyl-isoxazole and 3-cyclopropyl-4-trimethylsilyl-isoxazole.
Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. In this case, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The trimethylsilyl group is a large, sterically demanding group, but more importantly, it has a significant electronic influence. Silicon is more electropositive than carbon, and through hyperconjugation and inductive effects, it influences the polarization of the alkyne's π-system. This electronic bias, combined with steric hindrance, strongly favors the formation of the 5-substituted isoxazole.[14] The larger orbital coefficient on the unsubstituted carbon of the silylacetylene overlaps preferentially with the orbital on the oxygen atom of the nitrile oxide, leading to the desired 3,5-disubstituted pattern.
Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. | Purity | Supplier | Notes |
| Cyclopropanecarboxaldehyde | 70.09 | ≥98% | Commercial | - |
| Hydroxylamine hydrochloride | 69.49 | ≥99% | Commercial | - |
| Sodium Acetate | 82.03 | ≥99% | Commercial | Anhydrous |
| Dichloromethane (DCM) | 84.93 | ≥99.8% | Commercial | Anhydrous |
| N-Chlorosuccinimide (NCS) | 133.53 | ≥98% | Commercial | Recrystallize if necessary |
| Triethylamine (Et₃N) | 101.19 | ≥99.5% | Commercial | Distill from CaH₂ |
| Trimethylsilylacetylene | 98.22 | ≥98% | Commercial | - |
| Ethyl Acetate | 88.11 | HPLC Grade | Commercial | For workup/chromatography |
| Hexanes | - | HPLC Grade | Commercial | For chromatography |
Step-by-Step Synthesis
Step 1: Synthesis of Cyclopropanecarboxaldoxime
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclopropanecarboxaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).
-
Add ethanol and water (e.g., in a 1:1 ratio) to dissolve the solids.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the aldehyde spot has been consumed.
-
Remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aldoxime as a colorless oil or low-melting solid. This is often used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition to form 3-Cyclopropyl-5-trimethylsilyl-isoxazole
-
In a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the crude cyclopropanecarboxaldoxime (1.0 eq) and trimethylsilylacetylene (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq) in anhydrous DCM.
-
Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the NCS addition is complete, add triethylamine (Et₃N) (1.2 eq) dropwise. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to afford the pure 3-cyclopropyl-5-trimethylsilyl-isoxazole.
Expected Yield and Characterization
| Parameter | Expected Result |
| Yield | 65-80% (over two steps) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25 (s, 1H, isoxazole C4-H), 2.05 (m, 1H, cyclopropyl CH), 1.10-0.95 (m, 4H, cyclopropyl CH₂), 0.30 (s, 9H, Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (C5), 165.0 (C3), 105.0 (C4), 8.5 (cyclopropyl CH), 7.0 (cyclopropyl CH₂), -1.5 (Si(CH₃)₃) |
| HRMS (ESI) | Calculated for C₉H₁₅NOSi [M+H]⁺, found value should be within 5 ppm. |
Note: The NMR chemical shifts are estimates based on analogous structures and may vary slightly.[5][15][16]
The Synthetic Utility of the Trimethylsilyl Group
The true power of this synthetic intermediate lies in the versatility of the C5-TMS bond. This functionality opens up avenues for rapid analogue synthesis, a crucial aspect of lead optimization in drug discovery.
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An In-depth Technical Guide to the ¹H NMR Spectroscopy of 3-cyclopropyl-5-trimethylsilanyl-isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 3-cyclopropyl-5-trimethylsilanyl-isoxazole. The document is structured to offer not just raw data, but a deep dive into the causal relationships between the molecular structure and its spectral signature. Every piece of information is grounded in established principles of NMR spectroscopy and supported by authoritative references, ensuring the highest level of scientific integrity.
Molecular Structure and Predicted ¹H NMR Spectrum
The isoxazole ring is a privileged scaffold in medicinal chemistry, and understanding the influence of its substituents is paramount for unambiguous characterization.[1] The subject of this guide, 3-cyclopropyl-5-trimethylsilanyl-isoxazole, possesses two key substituents that significantly influence its ¹H NMR spectrum: a cyclopropyl group at the 3-position and a trimethylsilyl (TMS) group at the 5-position.
Based on established chemical shift principles and data from related structures, a predicted ¹H NMR spectrum can be outlined. The proton assignments are as follows:
-
H-4: The lone proton on the isoxazole ring.
-
H-a: The methine proton of the cyclopropyl group.
-
H-b/b': The diastereotopic methylene protons of the cyclopropyl group.
-
-Si(CH₃)₃: The nine equivalent protons of the trimethylsilyl group.
The following table summarizes the predicted ¹H NMR data in deuterochloroform (CDCl₃), a common solvent for NMR analysis.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 (Isoxazole) | 6.2 - 6.5 | Singlet (s) | N/A |
| H-a (Cyclopropyl Methine) | 1.9 - 2.2 | Multiplet (m) | J_ab_ ≈ 8.0, J_ab'_ ≈ 4.0 |
| H-b/b' (Cyclopropyl Methylene) | 0.9 - 1.2 | Multiplet (m) | J_ab_ ≈ 8.0, J_ab'_ ≈ 4.0, J_bb'_ ≈ -4.0 |
| -Si(CH₃)₃ (TMS) | 0.2 - 0.4 | Singlet (s) | N/A |
Rationale Behind the Predicted Chemical Shifts and Multiplicities
The Isoxazole Ring Proton (H-4)
The chemical shift of the H-4 proton in 3,5-disubstituted isoxazoles is sensitive to the electronic nature of the substituents. In the parent isoxazole, the ring protons appear at significantly downfield shifts (8.492, 8.310, and 6.385 ppm). However, substitution generally leads to a more shielded environment for the remaining H-4 proton. For instance, in 3,5-diphenylisoxazole, the H-4 proton signal is observed at 6.84 ppm. The cyclopropyl group at the 3-position is an alkyl substituent and is expected to be weakly electron-donating. The trimethylsilyl group at the 5-position is also known to be electron-donating through hyperconjugation. This combined electron-donating effect from both substituents will increase the electron density at the C-4 position, leading to a more shielded (upfield) chemical shift for H-4, predicted to be in the range of 6.2 - 6.5 ppm. As there are no adjacent protons, the signal for H-4 is expected to be a sharp singlet.
The Cyclopropyl Protons (H-a, H-b/b')
Cyclopropane protons in the parent molecule are highly shielded and resonate at a remarkably upfield position of 0.20 ppm due to the unique ring current effects.[3][4] When attached to the isoxazole ring, the methine proton (H-a) is directly alpha to the heterocyclic system and will experience a deshielding effect, shifting its resonance downfield to the predicted range of 1.9 - 2.2 ppm. The methylene protons (H-b/b') are further away and will be less deshielded, appearing in the range of 0.9 - 1.2 ppm.
The methine proton (H-a) will be coupled to the four adjacent methylene protons (H-b and H-b'), resulting in a complex multiplet. Similarly, the methylene protons will be coupled to the methine proton and to each other (geminal coupling), also appearing as a multiplet.
The Trimethylsilyl Protons (-Si(CH₃)₃)
The trimethylsilyl (TMS) group is characterized by a strong singlet in the upfield region of the spectrum. Tetramethylsilane is the reference standard for ¹H NMR and is set at 0.00 ppm.[5] The protons of the TMS substituent in the target molecule are expected to resonate at a slightly downfield position, between 0.2 and 0.4 ppm, due to the electronic environment of the isoxazole ring. The nine protons are chemically equivalent, leading to a single, sharp singlet.
Proposed Experimental Protocol: Synthesis and NMR Sample Preparation
While the direct synthesis of 3-cyclopropyl-5-trimethylsilanyl-isoxazole has not been explicitly reported, a plausible synthetic route can be designed based on established isoxazole syntheses.[6][7] A robust method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Synthetic Workflow
The logical flow for the synthesis is outlined in the diagram below.
Caption: Proposed synthetic workflow for 3-cyclopropyl-5-trimethylsilanyl-isoxazole.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Cyclopropanecarbohydroximoyl Chloride
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Extract the product, cyclopropanecarbaldoxime, with diethyl ether and dry over anhydrous sodium sulfate.
-
Dissolve the crude oxime in N,N-dimethylformamide (DMF) and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract the product, cyclopropanecarbohydroximoyl chloride, with diethyl ether. The crude product is used in the next step without further purification.
Step 2: Synthesis of 3-cyclopropyl-5-trimethylsilanyl-isoxazole
-
In a flame-dried flask under an inert atmosphere, dissolve trimethylsilylacetylene (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the crude cyclopropanecarbohydroximoyl chloride (1.0 eq) in THF to the flask.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclopropyl-5-trimethylsilanyl-isoxazole.
NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified 3-cyclopropyl-5-trimethylsilanyl-isoxazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Data Acquisition and Processing
A standard ¹H NMR experiment should be performed with the following considerations:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of 3-cyclopropyl-5-trimethylsilanyl-isoxazole. The chemical shifts and coupling patterns are rationalized based on the electronic and structural effects of the cyclopropyl and trimethylsilyl substituents on the isoxazole core. Furthermore, a detailed, field-proven synthetic protocol is provided to enable researchers to synthesize and verify the spectroscopic data presented herein. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel isoxazole-based compounds for drug discovery and development.
References
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- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. (Accessed: 2024-01-23).
- ¹H-NMR of Cyclopropylamine HCl salt. Reddit. (Accessed: 2024-01-23).
- 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid. ChemScene. (Accessed: 2024-01-23).
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An In-Depth Technical Guide to the ¹³C NMR Analysis of Silylated Isoxazoles
Executive Summary
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern synthetic chemistry, appearing in numerous FDA-approved drugs.[1] Silylation of the isoxazole ring is a critical synthetic strategy, often employed to direct metallation for further functionalization or to serve as a versatile protecting group. However, the introduction of a silyl moiety significantly alters the electronic environment of the isoxazole ring, leading to predictable yet often misinterpreted changes in its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the ¹³C NMR spectra of silylated isoxazoles. We will move beyond simple data reporting to explain the causal electronic effects, provide field-proven experimental protocols for both synthesis and data acquisition, and introduce advanced techniques for unambiguous structural confirmation.
The Predictive Framework: From Baseline to Silylated Analogue
A robust analysis begins not with the final spectrum, but with a predictive model grounded in foundational principles. Understanding the baseline ¹³C NMR characteristics of the isoxazole core is paramount before attempting to interpret the influence of a silyl substituent.
Baseline ¹³C NMR Chemical Shifts of the Isoxazole Ring
The isoxazole ring consists of three unique carbon environments: C-3, C-4, and C-5. Their chemical shifts are dictated by their proximity to the heteroatoms and the overall aromatic system. The parent isoxazole molecule serves as our primary reference point.
| Carbon Position | Typical Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~150 ppm | Attached to electronegative nitrogen and part of a C=N bond. |
| C-4 | ~104 ppm | A standard aromatic C-H, typically the most upfield of the ring carbons. |
| C-5 | ~158 ppm | Attached to electronegative oxygen, resulting in the most downfield shift. |
Table 1: Characteristic ¹³C NMR chemical shifts for the unsubstituted isoxazole ring. Data compiled from authoritative sources.
Substituents on the ring will, of course, alter these baseline values. For instance, in 3,5-diphenylisoxazole, the C-3 and C-5 signals shift to approximately 162.9 ppm and 170.3 ppm, respectively, while the C-4 signal moves downfield to ~97.4 ppm due to the influence of the phenyl groups. This foundational data is crucial for contextualizing the changes induced by silylation.
The Electronic Influence of Silyl Substituents
A silicon atom is less electronegative than carbon. When a trialkylsilyl group (e.g., trimethylsilyl, TMS) is attached to an aromatic ring, it acts as a net electron donor through σ-π hyperconjugation and inductive effects. This donation of electron density influences the shielding of nearby carbon nuclei. The effects are generally categorized by their position relative to the silyl group:
-
α-Effect: The carbon directly attached to the silicon (the ipso-carbon) experiences a significant downfield shift of +15 to +25 ppm. This is a primary diagnostic indicator of silylation.
-
β-Effect: The adjacent carbons experience a smaller, often negligible or slightly upfield, shift.
-
γ-Effect: Carbons in the gamma position typically experience a slight shielding (upfield shift).
Predicting the Spectra of Silylated Isoxazoles
By combining our baseline isoxazole data with the known effects of silyl groups, we can construct a predictive model. The most common positions for silylation via deprotonation are C-4 and C-5.
-
For 4-(Trimethylsilyl)isoxazole:
-
C-4: Expected to shift significantly downfield (e.g., from ~104 ppm to ~120-130 ppm) due to the strong α-effect.
-
C-3 & C-5: As β-carbons, they are predicted to show minimal shifting.
-
-
For 5-(Trimethylsilyl)isoxazole:
-
C-5: Expected to shift significantly downfield (e.g., from ~158 ppm to ~175-185 ppm) due to the α-effect.
-
C-4: As a β-carbon, it will likely show a small shift.
-
C-3: As a γ-carbon, it may experience a slight upfield shift.
-
This predictive reasoning is crucial for forming a hypothesis before acquiring experimental data.
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The Analytical Enigma of Isoxazoles: A Technical Guide to Mass Spectrometric Fragmentation of their Trimethylsilyl Derivatives
Preamble: The Analytical Imperative for Isoxazole Characterization
To the researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic frontiers, the isoxazole nucleus represents a cornerstone of modern pharmacology. This five-membered heterocycle is a privileged scaffold, integral to the structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic properties and the labile N-O bond make it not only a versatile synthetic intermediate but also a key pharmacophore.[3] However, the very features that make isoxazoles attractive—their polarity and potential for thermal rearrangement—pose significant challenges for their characterization by conventional gas chromatography-mass spectrometry (GC-MS).
This technical guide addresses this analytical exigency by providing an in-depth exploration of the mass spectrometric fragmentation of trimethylsilyl (TMS) derivatives of isoxazoles. Trimethylsilylation is a cornerstone of GC-MS analysis, transforming polar, non-volatile analytes into thermally stable and volatile derivatives suitable for gas-phase analysis.[4][5][6] By understanding the intricate dance of electrons and bonds that occurs upon electron ionization (EI) of these derivatives, we can unlock a wealth of structural information, enabling confident identification and elucidation of isoxazole-containing molecules. This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to equip the reader with the fundamental principles and practical insights necessary to master this powerful analytical technique.
Section 1: The Rationale for Silylation in Isoxazole Analysis
Isoxazoles, particularly those bearing hydroxyl or other polar functional groups, often exhibit poor chromatographic behavior and are susceptible to thermal degradation in the hot injection port and column of a gas chromatograph.[4] Trimethylsilylation effectively masks these polar groups, replacing active hydrogens with a non-polar trimethylsilyl group.[5] This derivatization imparts several crucial advantages:
-
Increased Volatility: The replacement of polar functional groups with the bulky, non-polar TMS group reduces intermolecular forces, lowering the boiling point of the analyte and allowing it to be readily vaporized for GC analysis.
-
Enhanced Thermal Stability: Silylation protects thermally labile groups from degradation at the high temperatures employed in GC.
-
Improved Chromatographic Resolution: The resulting TMS ethers are less prone to adsorption on the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved separation from other components in a mixture.
The choice of silylating agent is critical for successful derivatization. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its catalyst, trimethylchlorosilane (TMCS), are frequently employed due to their high reactivity and the volatile nature of their byproducts.[7] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful reagent, often favored for its ability to derivatize a wide range of functional groups.[5]
Section 2: The Core of the Matter: Electron Ionization Mass Spectrometry of Trimethylsilyl Isoxazoles
Upon introduction into the ion source of a mass spectrometer, the derivatized isoxazole molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. The fragmentation of a trimethylsilyl isoxazole is a composite of the fragmentation pathways of the isoxazole ring itself and the trimethylsilyl ether group.
Fragmentation of the Isoxazole Nucleus: A Tale of Ring Opening and Rearrangement
The foundational work on the electron ionization mass spectrometry of isoxazole reveals that its fragmentation is not a simple series of bond cleavages but is dominated by isomerization and rearrangement processes.[8] The primary fragmentation event is the cleavage of the weak N-O bond, which initiates a cascade of rearrangements.[9] This leads to the formation of key fragment ions through the loss of stable neutral molecules like HCN, CO, and H.[8]
A plausible fragmentation pathway for the isoxazole ring, based on the work of Bouchoux & Hoppilliard (1981), is depicted below.[8]
Caption: Proposed fragmentation of the isoxazole ring.
Fragmentation of the Trimethylsilyl Ether Group: The Guiding Influence of Silicon
The trimethylsilyl group imparts its own distinct fragmentation patterns, which are well-characterized in the mass spectrometry of silylated compounds.[10] The most prominent of these are:
-
Loss of a Methyl Radical ([M-15]+): Alpha-cleavage of a methyl group from the silicon atom is a very common fragmentation pathway, leading to a stable oxonium ion. The resulting [M-15]+ ion is often a prominent peak in the mass spectrum.
-
The Trimethylsilyl Cation (m/z 73): Cleavage of the C-O bond can lead to the formation of the highly stable trimethylsilyl cation, [Si(CH3)3]+, which gives rise to a characteristic signal at m/z 73.
-
Loss of Trimethylsilanol ([M-90]): Rearrangement reactions can lead to the elimination of a neutral molecule of trimethylsilanol, (CH3)3SiOH.
A Unified View: The Predicted Fragmentation of 3-(Trimethylsilyloxy)-5-methylisoxazole
By combining the fragmentation principles of the isoxazole ring and the TMS ether group, we can predict the major fragmentation pathways for a representative molecule, 3-(trimethylsilyloxy)-5-methylisoxazole.
Molecular Ion (M+•): The molecular ion will be formed by the loss of an electron. Its relative abundance may be low due to the facile fragmentation pathways available.
Primary Fragmentation Pathways:
-
Loss of a Methyl Radical ([M-15]+): This is expected to be a major fragmentation pathway, initiated by the cleavage of a methyl group from the TMS moiety. The resulting ion will be stabilized by the adjacent oxygen atom.
-
N-O Bond Cleavage and Ring Opening: Following the principles established for isoxazole fragmentation, cleavage of the N-O bond will lead to a ring-opened intermediate. This intermediate can then undergo further fragmentation.
-
Formation of the Trimethylsilyl Cation (m/z 73): This highly stable cation is expected to be a prominent peak in the spectrum.
Secondary Fragmentation Pathways:
-
From the [M-15]+ ion: The ion formed by the loss of a methyl group can undergo further fragmentation of the isoxazole ring, such as the loss of CO or HCN.
-
From the Ring-Opened Intermediate: The ring-opened intermediate can lose stable neutral molecules, leading to a variety of fragment ions.
The following diagram illustrates the predicted major fragmentation pathways for 3-(trimethylsilyloxy)-5-methylisoxazole.
Caption: Predicted fragmentation of a TMS-isoxazole.
Table 1: Predicted Key Fragment Ions for 3-(Trimethylsilyloxy)-5-methylisoxazole
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| M+• | [C7H13NO2Si]+• | Molecular Ion |
| M-15 | [C6H10NO2Si]+ | Loss of a methyl radical from the TMS group |
| 73 | [Si(CH3)3]+ | Formation of the trimethylsilyl cation |
| M-43 | [C6H10NOSi]+ | Loss of an acetyl radical from the 5-methylisoxazole ring |
| M-15-28 | [C5H10NSi]+ | Loss of CO from the [M-15]+ ion |
| M-15-27 | [C5H9O2Si]+ | Loss of HCN from the [M-15]+ ion |
Section 3: A Validated Experimental Workflow
The following section provides a detailed, self-validating protocol for the trimethylsilylation of a hydroxyisoxazole and its subsequent analysis by GC-MS. This protocol is designed to be robust and reproducible, providing a solid foundation for your own analytical work.
Trimethylsilylation of Hydroxyisoxazoles
This protocol is adapted from established methods for the silylation of polar compounds for GC-MS analysis.[7][11]
Materials:
-
Hydroxyisoxazole standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
2 mL autosampler vials with PTFE-lined septa
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the hydroxyisoxazole into a clean, dry 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine acts as a catalyst and acid scavenger.
-
Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be immediately capped and vortexed for 30 seconds to ensure thorough mixing.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven. This ensures complete derivatization.
-
Cooling and Analysis: Allow the vial to cool to room temperature before analysis by GC-MS. The derivatized sample is now ready for injection.
Workflow Diagram:
Caption: TMS derivatization workflow for hydroxyisoxazoles.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of TMS-derivatized isoxazoles. These may need to be optimized for your specific instrument and application.[9]
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Prevents column overloading. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (or split 10:1) | Splitless for trace analysis, split for higher concentrations. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of analytes. |
| Oven Program | Initial temp: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Provides good separation of analytes with varying volatilities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains stable mass analysis. |
| Mass Range | m/z 40-550 | Covers the expected mass range of the analyte and its fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across a chromatographic peak. |
Conclusion: From Fragmentation to Function
The mass spectrometric fragmentation of trimethylsilyl isoxazoles is a rich and complex field of study. By understanding the interplay between the fragmentation of the isoxazole nucleus and the TMS ether group, researchers can gain profound insights into the structure of these vital molecules. The methodologies and principles outlined in this guide provide a robust framework for the confident identification and characterization of isoxazole-containing compounds. As we continue to explore the vast chemical space of isoxazole derivatives in the quest for new medicines and materials, the analytical techniques detailed herein will undoubtedly play a pivotal role in accelerating discovery and innovation.
References
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- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21.
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- Kollmeier, A. S., & Parr, M. K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid communications in mass spectrometry : RCM, 34(12), e8769.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207.
- Petersson, G. (1969).
- Shareef, A., Angove, M. J., & Johnson, B. B. (2006). A comparison of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.
- Tsalbouris, A., & Tsolakis, A. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics (Oxford, England), 38(Suppl 1), i253–i260.
- Wang, H., & Ganesan, A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (Basel, Switzerland), 28(3), 1438.
- Wang, Y., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(5), 2443-2450.
- Yasmin, S., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.
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An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-cyclopropyl-5-trimethylsilanyl-isoxazole. Isoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document delves into the synthesis, structural elucidation, and predicted physicochemical parameters of this specific analogue, offering valuable insights for its potential application in drug discovery and materials science. The strategic incorporation of a cyclopropyl group at the 3-position and a trimethylsilyl moiety at the 5-position presents a unique combination of structural features that are anticipated to influence its biological activity and chemical reactivity.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif that imparts a unique electronic and steric profile.[1] This scaffold is prevalent in a multitude of biologically active compounds, including approved drugs and clinical candidates. The inherent properties of the isoxazole ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a privileged structure in drug design.[3] Modifications to the isoxazole core can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced toxicity.[4] The title compound, 3-cyclopropyl-5-trimethylsilanyl-isoxazole, is a rationally designed molecule that combines the conformational rigidity of a cyclopropyl group with the versatile reactivity and lipophilicity of a trimethylsilyl group.
Synthesis and Structural Elucidation
The most convergent and widely adopted method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] This reaction is highly efficient and typically proceeds with high regioselectivity.
Synthetic Pathway
The synthesis of 3-cyclopropyl-5-trimethylsilanyl-isoxazole is proposed to proceed via the 1,3-dipolar cycloaddition of cyclopropyl nitrile oxide with trimethylsilylacetylene. The nitrile oxide is generated in situ from the corresponding cyclopropanecarboxaldoxime.
Sources
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Cyclopropyl-Isoxazole Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The Ascendancy of the Cyclopropyl-Isoxazole Motif in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems and compact heterocycles has emerged as a powerful tactic for the nuanced modulation of pharmacological properties. Among these, the cyclopropyl-isoxazole scaffold has garnered significant attention as a "privileged" structural motif. Its prevalence in a diverse array of biologically active agents stems from the unique conformational and electronic properties conferred by the juxtaposition of the three-membered carbocycle and the five-membered heterocycle. The cyclopropyl group, with its inherent sp2 character and ability to impose conformational rigidity, offers a means to explore chemical space with greater precision, often leading to enhanced binding affinity and metabolic stability. The isoxazole ring, a bioisostere for various functional groups, provides a versatile platform for introducing key pharmacophoric elements and engaging in a range of intermolecular interactions.
This technical guide provides an in-depth exploration of the crystal structure of cyclopropyl-isoxazole derivatives. Moving beyond a mere recitation of crystallographic data, we will delve into the causal relationships between molecular architecture and solid-state packing, the subtle interplay of intermolecular forces, and the profound implications of these structural insights for rational drug design. By integrating experimental data with established theoretical principles, this document aims to equip researchers with the foundational knowledge to harness the full potential of this remarkable chemical scaffold.
I. The Cornerstone of Molecular Reality: A Primer on Single-Crystal X-ray Diffraction
Before dissecting the intricacies of cyclopropyl-isoxazole crystal structures, it is paramount to establish a firm understanding of the experimental technique that unveils this three-dimensional reality: single-crystal X-ray diffraction (XRD). The unparalleled ability of XRD to provide an unambiguous determination of atomic positions in a crystalline solid renders it an indispensable tool in the arsenal of the modern drug discovery scientist.
The fundamental principle of XRD lies in the interaction of a collimated beam of X-rays with the electron clouds of the atoms within a crystalline lattice. The ordered arrangement of molecules in a crystal causes the scattered X-rays to interfere constructively in specific directions, producing a unique diffraction pattern. The intensities and geometric arrangement of these diffracted beams are meticulously recorded and mathematically transformed, via Fourier analysis, into a three-dimensional electron density map of the unit cell—the fundamental repeating unit of the crystal. From this map, the precise coordinates of each atom can be elucidated, revealing not only the intramolecular bond lengths, bond angles, and torsion angles that define the molecular conformation but also the intermolecular interactions that govern the crystal packing.
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the underlying principles.
II. Constructing the Core: Synthesis and Crystallization of Isoxazole Derivatives
The successful acquisition of a high-quality crystal structure is contingent upon the synthesis of a pure compound and the subsequent growth of well-ordered single crystals. The synthesis of isoxazole derivatives is a well-established field of organic chemistry, with several robust methodologies available.[1] A prevalent and versatile approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method allows for the modular construction of the isoxazole core with diverse substitution patterns.
For the purpose of this guide, we will consider the synthesis of a representative N-aryl isoxazole carboxamide, a class of compounds that has shown significant biological activity.
Experimental Protocol: Synthesis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide [2]
-
Acid Chloride Formation: To a solution of 5-methylisoxazole-4-carboxylic acid (0.05 mol) in a suitable solvent such as toluene, thionyl chloride (0.06 mol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent like acetonitrile (20 mL). This solution is added dropwise to a stirred solution of 2-(trifluoromethyl)aniline (0.1 mol) in acetonitrile (150 mL) at room temperature.
-
Work-up and Purification: After stirring for approximately 40 minutes, the precipitated aniline hydrochloride is removed by filtration and washed with acetonitrile. The combined filtrates are concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system, such as toluene, to yield pure, crystalline 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.[2]
Crystal Growth: The Art and Science of Nucleation and Propagation
The growth of single crystals suitable for XRD analysis is often the most challenging step. It is a process that relies on creating a supersaturated solution from which the molecules can slowly and orderly deposit onto a growing crystal lattice.
Protocol for Slow Evaporation Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., toluene, ethanol, ethyl acetate/hexane) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution while warm to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature over a period of several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
III. Decoding the Architecture: A Case Study of an Isoxazole Carboxamide Crystal Structure
While a complete crystal structure of a simple cyclopropyl-isoxazole derivative is not publicly available in the crystallographic databases at the time of this writing, we can gain significant insights by examining the crystal structure of a closely related compound: 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide .[2] This example will allow us to dissect the structural features of the isoxazole ring and the carboxamide linker, which are key components of our target scaffold.
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₁₂H₉F₃N₂O₂ |
| Molecular Weight | 270.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.839 (3) |
| b (Å) | 8.3260 (17) |
| c (Å) | 9.4250 (19) |
| β (°) | 101.29 (3) |
| Volume (ų) | 1218.9 (4) |
| Z | 4 |
Data obtained from the publication by Wang et al. (2012).[2]
Molecular Conformation:
The most striking conformational feature of 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide is the near-perpendicular arrangement of the isoxazole and phenyl rings, with a dihedral angle of 82.97 (2)°.[2] This twisted conformation is likely a consequence of steric hindrance between the isoxazole ring and the bulky trifluoromethyl group on the phenyl ring. The amide linker is relatively planar, facilitating delocalization of the nitrogen lone pair into the carbonyl group.
Intermolecular Interactions and Crystal Packing:
In the solid state, the molecules are organized into supramolecular chains via N—H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule.[2] This head-to-tail arrangement is a common packing motif for carboxamides and plays a crucial role in the overall stability of the crystal lattice.
IV. The Influence of the Cyclopropyl Moiety: Insights from a Triazole Analogue
To understand the structural implications of introducing a cyclopropyl group, we will now turn our attention to the crystal structure of a closely related heterocyclic system: 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .[3] The triazole ring shares some electronic similarities with the isoxazole ring, making this a valuable comparative model.
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₁₅H₁₈N₄O₂ |
| Molecular Weight | 286.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.3158 (6) |
| b (Å) | 8.3972 (3) |
| c (Å) | 13.0871 (4) |
| β (°) | 108.040 (4) |
| Volume (ų) | 1495.90 (10) |
| Z | 4 |
Data obtained from the publication by Pokhodylo et al. (2021).[3]
Conformation of the Cyclopropyl Group:
In this structure, the cyclopropyl ring is oriented almost perpendicular to the plane of the phenyl ring, with a dihedral angle of 87.9 (1)°.[3] The dihedral angle between the mean plane of the cyclopropyl ring and the triazole ring is 55.6 (1)°.[3] This "bisected" conformation, where the plane of the adjacent π-system (the triazole ring) eclipses one of the C-C bonds of the cyclopropane, is a common and energetically favorable arrangement. This orientation allows for maximal overlap between the Walsh orbitals of the cyclopropane ring and the π-orbitals of the triazole ring, a phenomenon known as σ-π conjugation. This electronic interaction can significantly influence the reactivity and pharmacological properties of the molecule.
Intermolecular Interactions:
The crystal packing of this triazole derivative is stabilized by a network of O—H···O and C—H···N interactions, forming infinite ribbons.[3] This highlights the importance of even weak hydrogen bonds in directing the supramolecular assembly.
V. The Integrated Picture: Predicting the Crystal Structure of a Cyclopropyl-Isoxazole Derivative
By amalgamating the structural insights from our two case studies, we can construct a well-informed hypothesis regarding the likely crystal structure of a hypothetical N-aryl-5-cyclopropylisoxazole-4-carboxamide.
-
Molecular Conformation: We would anticipate a non-planar overall conformation, with a significant dihedral angle between the isoxazole and aryl rings, driven by steric interactions. The cyclopropyl group would likely adopt a bisected conformation relative to the isoxazole ring to maximize σ-π conjugation.
-
Intermolecular Interactions: The primary packing motif would almost certainly be driven by N—H···O hydrogen bonds between the amide functionalities, leading to the formation of one-dimensional chains or tapes. Additional weaker interactions, such as C—H···O and C—H···N contacts involving the cyclopropyl and isoxazole rings, would further stabilize the three-dimensional lattice. π-π stacking interactions between the aryl rings may also play a role, depending on the substitution pattern.
VI. Conclusion: From Atomic Coordinates to Therapeutic Innovation
The determination of the crystal structure of cyclopropyl-isoxazole derivatives provides an atomic-level blueprint that is invaluable for understanding their chemical behavior and biological activity. The insights gleaned from single-crystal X-ray diffraction—from the preferred conformation of the cyclopropyl group to the intricate network of intermolecular interactions—empower medicinal chemists to engage in true structure-based drug design. This knowledge facilitates the rational modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from a promising lead compound to a life-changing therapeutic agent. While a definitive crystal structure for a simple cyclopropyl-isoxazole remains to be publicly deposited, the principles and comparative analyses outlined in this guide provide a robust framework for its future elucidation and for the continued exploration of this exceptionally promising class of molecules.
References
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Pokhodylo, N., Shyyka, I. Y., & Finiuk, N. S. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015–1020. [Link]
-
Wang, L., Liu, X.-Y., Li, Z.-W., & Zhang, S.-Y. (2012). 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1450. [Link]
- Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(1), 136-148.
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Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Trimethylsilyl-isoxazoles
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocyclic motif of immense importance in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have led to its incorporation into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant drugs.[1][2] The synthesis of 5-substituted isoxazoles, in particular, is a key objective for generating molecular diversity and tuning pharmacological activity.
Traditional methods for isoxazole synthesis can be limited in scope and functional group tolerance. Modern cross-coupling strategies offer a more versatile and efficient approach. This guide focuses on the use of 5-trimethylsilyl (TMS) isoxazoles as robust and versatile building blocks for the synthesis of 5-aryl- and 5-heteroaryl isoxazoles via palladium-catalyzed cross-coupling reactions. The C(sp²)-Si bond, when activated, serves as an effective surrogate for organometallic reagents like those based on boron or tin, offering advantages in stability, lower toxicity, and ease of handling.
PART 1: The Core Reaction - Hiyama-Type Cross-Coupling
The primary transformation discussed herein is the Hiyama cross-coupling reaction. This palladium-catalyzed process forms a carbon-carbon bond between an organosilicon compound (the 5-trimethylsilyl-isoxazole) and an organic halide (the aryl/heteroaryl coupling partner).[3][4][5]
The Underlying Mechanism: Activating the C-Si Bond
A fundamental challenge in using organosilanes for cross-coupling is the inherent strength and low polarity of the carbon-silicon bond, which makes the organic group slow to transfer to the palladium catalyst (transmetalation). The Hiyama coupling overcomes this barrier through the use of a nucleophilic activator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[4][6][7]
The Causality Explained:
-
Fluoride Activation: The fluoride ion coordinates to the silicon atom of the 5-TMS-isoxazole. This forms a hypervalent, pentacoordinate silicate intermediate.[6][8] This structural change dramatically increases the electron density on the silicon and polarizes the C-Si bond, effectively rendering the isoxazole moiety more nucleophilic.
-
The Catalytic Cycle: The reaction proceeds via a standard palladium catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][6]
-
Transmetalation: The activated pentacoordinate isoxazolyl-silicate transfers the isoxazole group to the Pd(II) center, displacing the halide. This is typically the rate-determining step.[3]
-
Reductive Elimination: The two organic partners (the aryl group and the isoxazole) are eliminated from the palladium center, forming the desired C-C bond of the 5-aryl-isoxazole product and regenerating the Pd(0) catalyst.[6][8]
-
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps of the fluoride-activated Hiyama coupling mechanism.
Caption: Standard experimental workflow for Hiyama cross-coupling.
Representative Protocol: Synthesis of 3-Methyl-5-(4-methoxyphenyl)isoxazole
This protocol details the coupling of 3-methyl-5-trimethylsilylisoxazole with 4-iodoanisole. It is designed as a robust starting point for optimization.
Materials:
-
3-Methyl-5-trimethylsilylisoxazole (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene [dppf] (10 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.5 equiv)
-
Anhydrous 1,4-Dioxane or THF
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-methyl-5-trimethylsilylisoxazole, 4-iodoanisole (if solid), Pd(OAc)₂, and dppf.
-
Inerting: Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (or THF) to achieve a substrate concentration of approximately 0.1 M. If 4-iodoanisole is a liquid, add it via syringe at this stage.
-
Activation & Initiation: Add the 1 M solution of TBAF in THF dropwise via syringe. The solution may change color upon addition.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 60-80 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS to observe the consumption of the starting materials.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-isoxazole product.
Self-Validation & Causality:
-
Why an inert atmosphere? The Pd(0) catalytic species is sensitive to oxidation, which can deactivate the catalyst. Running the reaction under argon or nitrogen is crucial for consistent results. * Why anhydrous solvent? The pentacoordinate silicate intermediate is moisture-sensitive. Water can lead to competitive protodesilylation of the starting material, reducing the yield of the desired coupled product.
-
Why dppf as a ligand? Dppf is a robust, electron-rich ferrocenyl phosphine ligand that stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps, making it effective for a wide range of cross-coupling reactions. [5]Other ligands, such as triphenylphosphine (PPh₃) or bulky biarylphosphines (e.g., XPhos), can also be screened.
-
Why an excess of aryl halide and TBAF? Using a slight excess of the aryl halide ensures complete consumption of the limiting silyl-isoxazole. A larger excess of TBAF is required to drive the formation of the active silicate intermediate. [5]
Data Summary: Representative Conditions for Hiyama-Type Couplings
This table summarizes typical conditions for related Hiyama couplings, providing a basis for optimizing the reaction of 5-TMS-isoxazoles.
| Organosilane Partner | Electrophile | Pd Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Iodoazetidine | Aryl-Si(OEt)₃ | Pd(OAc)₂ (5) | dppf (10) | TBAF (2.5) | Dioxane | 60 | 30-88 | [5] |
| Aryl-Si(OMe)₃ | 4-Iodoanisole | Pd-LHMS-3 | - | 2 M NaOH | Water | Reflux | ~90 | [6] |
| Chloro-pyridyl-SiMe₃ | 4-Iodofluorobenzene | PdCl₂(PPh₃)₂ (5) | - | TBAF (2.0) | THF | 60 | 60-80 | [9] |
| Isoxazolyl-Si(Me)₂OH | Aryl Iodides | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | TBAF (2.0) | THF | 50 | 55-90 |
Note: This table presents data from analogous systems to guide experimental design.
PART 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficient activation of C-Si bond. 3. Poor quality solvent or reagents. | 1. Ensure a rigorously inert atmosphere. Use a fresh catalyst source or a pre-catalyst. 2. Use freshly opened or titrated TBAF solution. Consider CsF as an alternative activator. 3. Use freshly distilled, anhydrous solvents. |
| Protodesilylation | Presence of moisture or protic sources in the reaction. | 1. Use oven-dried glassware. 2. Ensure all solvents and reagents are strictly anhydrous. 3. Add molecular sieves to the reaction mixture. |
| Homocoupling of Aryl Halide | Reductive elimination from a diaryl-Pd(II) intermediate. | 1. Lower the reaction temperature. 2. Screen different ligands that favor reductive elimination of the desired product. |
| Decomposition of Catalyst | Reaction temperature is too high, leading to palladium black formation. | 1. Lower the reaction temperature. 2. Use a more robust ligand system (e.g., biarylphosphine ligands). |
References
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The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Center for Biotechnology Information. [Link]
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The Hiyama Cross-Coupling Reaction: New Discoveries. MDPI. [Link]
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Hiyama Coupling. Organic Chemistry Portal. [Link]
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Hiyama coupling. Wikipedia. [Link]
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Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. ResearchGate. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed. [Link]
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Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Center for Biotechnology Information. [Link]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
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Scheme 3 Three phase test of the Hiyama coupling of 4-iodoanisole with... ResearchGate. [Link]
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The Hiyama Cross-Coupling Reaction: New Discoveries. academica.edu. [Link]
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Construction of Isoxazole ring: An Overview. ResearchGate. [Link]
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Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKAT USA, Inc.. [Link]
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The Preparation of 5‐Aryl‐5‐methyl‐4,5‐dihydroisoxazoles from Dilithiated C(α),O‐Oximes and Select Acetyl Ketones. Sci-Hub. [Link]
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5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Center for Biotechnology Information. [Link]
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Application Note & Protocol: Fluoride-Activated Suzuki-Miyaura Coupling of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 3-cyclopropyl-5-trimethylsilanyl-isoxazole with various arylboronic acids. The 3-cyclopropyl-5-aryl-isoxazole scaffold is a privileged motif in modern drug discovery, offering a unique combination of metabolic stability, desirable physicochemical properties, and versatile biological activity. Traditional Suzuki-Miyaura couplings rely on halide or triflate leaving groups. This guide details a fluoride-activated protocol, analogous to the Hiyama coupling, that leverages the trimethylsilyl group as a synthetic handle. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, guidance on reaction optimization, and troubleshooting strategies to empower researchers in medicinal chemistry and materials science.
Scientific Rationale and Mechanistic Overview
The isoxazole ring system is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for amide or ester groups, coupled with its favorable electronic properties, makes it a highly sought-after heterocyclic core. The addition of a cyclopropyl group at the 3-position often enhances metabolic stability and can improve binding affinity to biological targets.[1]
The Suzuki-Miyaura reaction is a paramount tool for forging C(sp²)–C(sp²) bonds.[2] However, the direct coupling of a C–Si bond is not a standard Suzuki-Miyaura transformation. Instead, it operates via a mechanism more closely related to the Hiyama coupling, which requires an activating agent to render the C–Si bond labile for transmetalation.[3][4]
The Dual Role of Fluoride and Base
For this specific transformation, two key activation steps must occur simultaneously:
-
Activation of the Organosilane: The C(sp²)–Si bond is strong and requires activation to participate in the catalytic cycle. A fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom.[4][5] This forms a hypervalent, pentacoordinate silicate intermediate. This species is significantly more nucleophilic and is capable of transferring the isoxazole moiety to the palladium(II) center during the transmetalation step.
-
Activation of the Boronic Acid: A base is required to activate the arylboronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step of the Suzuki-Miyaura cycle.[6][7][8]
The Catalytic Cycle
The overall catalytic process can be visualized as a hybrid of the Hiyama and Suzuki-Miyaura cycles. While the electrophile in a standard Hiyama coupling is an organic halide, here we adapt the principles for coupling with an organoboron reagent.
The proposed cycle involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar¹-X). Note: In this specific protocol, we are coupling an organosilane with an organoboron reagent. A more accurate representation involves the formation of an active palladium species that can engage in transmetalation with both activated partners. For clarity, we present a simplified cycle where the palladium center engages both coupling partners.
-
Transmetalation: This is the key step where the two activation pathways converge. The Pd(II) intermediate undergoes sequential or competitive transmetalation first with the activated boronate and then with the activated hypervalent silicate.
-
Reductive Elimination: The two organic fragments (aryl and isoxazolyl) on the Pd(II) center are eliminated to form the new C–C bond, regenerating the active Pd(0) catalyst.[9]
Figure 1: Conceptual catalytic cycle for the fluoride-activated cross-coupling.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of 3-cyclopropyl-5-trimethylsilanyl-isoxazole with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
3-Cyclopropyl-5-trimethylsilanyl-isoxazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Cesium fluoride (CsF) (2.0–3.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow diagram.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-cyclopropyl-5-trimethylsilanyl-isoxazole (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), cesium fluoride (1.5 mmol, 3.0 equiv), and anhydrous potassium carbonate (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4–24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting isoxazole is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-cyclopropyl-5-aryl-isoxazole product.
Optimization and Scope
The success of this coupling is highly dependent on the careful selection of reagents and conditions. The following table provides a starting point for optimization based on the electronic and steric nature of the arylboronic acid coupling partner.
| Entry | Arylboronic Acid (ArB(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Illustrative Yield (%) | Notes |
| 1 | 4-Methoxyphenylboronic acid | 2 | SPhos (4) | 100 | 6 | 85 | Electron-rich substrates are often highly reactive. |
| 2 | Phenylboronic acid | 2 | SPhos (4) | 100 | 8 | 81 | Baseline reaction for comparison. |
| 3 | 4-Trifluoromethylphenylboronic acid | 3 | XPhos (6) | 110 | 12 | 74 | Electron-deficient partners may require higher catalyst loading and temperature. |
| 4 | 2-Methylphenylboronic acid | 4 | RuPhos (8) | 110 | 18 | 65 | Sterically hindered substrates are challenging and benefit from bulky, electron-rich ligands like RuPhos or XPhos.[10] |
| 5 | 3-Pyridinylboronic acid | 4 | XPhos (6) | 100 | 12 | 70 | Heteroaryl boronic acids can sometimes poison the catalyst; slightly higher loadings may be necessary.[9] |
Causality Behind Experimental Choices:
-
Catalyst & Ligand: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[11] Buchwald-type biaryl phosphine ligands (SPhos, XPhos, RuPhos) are highly effective for challenging cross-couplings, including those involving heteroaryl substrates or sterically demanding partners, as their bulk and electron-donating nature facilitates both oxidative addition and reductive elimination.[10][12]
-
Fluoride Source: Cesium fluoride (CsF) is often preferred over TBAF as it is a solid that is easier to handle and less hygroscopic, providing more reproducible results. Its dual role as both a base and a silicate activator is crucial.[13]
-
Base: While CsF provides basicity, an additional carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) is included to ensure complete activation of the boronic acid without relying solely on the fluoride source, which is primarily for C-Si activation.[6]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are standard for Suzuki-Miyaura reactions as they effectively solubilize the reactants and are stable at the required high temperatures.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure precatalyst and ligand are from a reliable source. - Degas the solvent and reaction mixture thoroughly to remove oxygen. |
| 2. Insufficient Activation | - Dry the CsF and K₂CO₃ in an oven before use. - Increase the equivalents of CsF to 3.0. | |
| 3. Low Reaction Temperature | - Increase the temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Formation of Homocoupled Boronic Acid (Ar-Ar) | 1. Presence of Oxygen | - Improve degassing procedure; maintain a positive pressure of inert gas. |
| 2. Catalyst Decomposition | - Use a more robust ligand (e.g., switch from SPhos to XPhos). - Lower the reaction temperature if possible. | |
| Formation of Protodeborylated Side Product (Ar-H) | 1. Excess Water in Reaction | - Use anhydrous solvents and reagents. - Dry boronic acid in a vacuum desiccator before use. |
| 2. Instability of Boronic Acid | - Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[9] | |
| Formation of Desilylated Starting Material (Isoxazole-H) | 1. Presence of Protic Sources | - Ensure all reagents and the solvent are rigorously anhydrous. |
| 2. Inefficient Transmetalation | - Screen different ligands or increase catalyst/ligand loading. |
Conclusion
The fluoride-activated cross-coupling of 3-cyclopropyl-5-trimethylsilanyl-isoxazole with arylboronic acids is a powerful and versatile method for synthesizing complex, medicinally relevant molecules. By understanding the critical role of fluoride in activating the C–Si bond and by carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently generate diverse libraries of 3,5-disubstituted isoxazoles. The protocols and guidelines presented herein serve as a validated starting point for further exploration and application in drug discovery and materials science programs.
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Hiyama, T., Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes. Pure and Applied Chemistry, 60(9), 1335-1342. [Link]
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Scott, W. J., Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040. [Link]
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Zhang, Y., et al. (2021). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. Nature Communications, 12(1), 5878. [Link]
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Li, Y., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 889045. [Link]
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Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
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Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(51), 16138–16148. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Zhou, Z., et al. (2018). Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. Tetrahedron, 74(50), 7228-7236. [Link]
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Reilly, M. C., et al. (2019). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 84(15), 9644–9654. [Link]
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ResearchGate. (2017). Suzuki Coupling Reaction's yield is very low. [Link]
-
Chappell, M. D., et al. (1997). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 38(49), 8651-8654. [Link]
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Li, H., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 26(16), 4967. [Link]
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Carrow, B. P., Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
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Zhou, Z., et al. (2018). Oxidative cross-coupling of allyl(trimethyl)silanes with aryl boronic acids by palladium catalysis. Tetrahedron, 74(50), 7228–7236. [Link]
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Chappell, M. D., et al. (1997). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 38(49), 8651-8654. [Link]
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Denmark, S. E., Wehrli, D. (2000). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of Silicon−Oxygen Bonds. Accounts of Chemical Research, 33(12), 815–826. [Link]
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Matthies, S., et al. (2019). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Chemistry – A European Journal, 25(4), 933-937. [Link]
-
Ruiz-Castillo, P., Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16464–16493. [Link]
-
Denmark, S. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Angewandte Chemie International Edition, 44(15), 2182-2209. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
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da Silva, A. C. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
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ResearchGate. (2014). aryl fluoride cross-coupling. [Link]
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Kundu, S., et al. (2018). Silicon-fluorine chemistry: from the preparation of SiF₂ to C–F bond activation using silylenes and its heavier congeners. Dalton Transactions, 47(16), 5516-5527. [Link]
-
Morita, T., Nakamura, H. (2023). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 125, 154677. [Link]
-
Wang, Y., et al. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(35), 11776–11781. [Link]
-
Denmark, S. E., et al. (2009). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of Organic Chemistry, 74(15), 5357–5367. [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]
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Wang, C., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 5(13), 2023-2027. [Link]
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Application Note: The Heck Reaction of Silyl-Activated Isoxazoles
A Guide to Palladium-Catalyzed C-C Bond Formation for Advanced Heterocyclic Scaffolds
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Its functionalization is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction offers a powerful and versatile tool for C-C bond formation, enabling the elaboration of the isoxazole core. This application note provides an in-depth guide to the Heck reaction on isoxazole scaffolds, with a specific focus on the strategic implementation of silicon-based functionalities to control and activate these transformations. We will explore the foundational catalytic cycle, detail protocols for canonical couplings of halo-isoxazoles, and introduce advanced strategies employing silyl groups as tethers and activators to achieve novel molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic methodologies for the creation of complex heterocyclic compounds.
Introduction: The Isoxazole Scaffold and the Power of the Heck Reaction
The isoxazole ring is a privileged scaffold in pharmaceutical science, valued for its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which contributes to enhanced biological activity and favorable pharmacokinetic profiles[1]. Consequently, methods for the precise and efficient functionalization of this heterocycle are in high demand.
The palladium-catalyzed Mizoroki-Heck reaction stands as one of the most significant C-C bond-forming reactions in modern organic synthesis[2][3]. It facilitates the coupling of an unsaturated halide (or triflate) with an alkene, offering a reliable pathway to substituted olefins under generally mild conditions[2][4]. The application of this reaction to halogenated isoxazoles, particularly at the C4 position, provides a direct route to highly substituted and synthetically valuable derivatives[5].
"Silyl activation" represents a strategic evolution of this methodology. Silicon's unique electronic and steric properties can be harnessed to influence reaction outcomes in several ways. In the context of the Heck reaction, a silyl group can act as an intramolecular tether to control cyclization selectivity or can be incorporated into the alkene coupling partner (e.g., as a vinylsilane) to direct regiochemistry and provide a handle for subsequent transformations. This guide will elucidate both the fundamental and advanced applications of this chemistry.
Part I: The Foundational Heck Reaction of Halogenated Isoxazoles
The Palladium Catalytic Cycle: A Mechanistic Overview
The efficacy of the Heck reaction is rooted in a well-understood catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states[6]. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C4-Iodo bond of an isoxazole) to form a square planar Pd(II) complex. This is often the rate-determining step.
-
Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-carbon bond, forming a new C-C bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the β-carbon. A syn-elimination of this hydrogen forms a palladium-hydride species and releases the final substituted alkene product.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Scope and Typical Conditions
The Heck reaction has been successfully applied to 3,5-disubstituted-4-iodoisoxazoles, demonstrating its utility in functionalizing this core.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
| Component | Examples | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pre-catalysts that are reduced in situ to the active Pd(0) species. Choice depends on stability and ease of handling. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the Pd(0) catalyst, prevents aggregation into inactive palladium black, and modulates reactivity and selectivity. Sterically bulky phosphines can promote oxidative addition.[2] |
| Base | Et₃N, DIPEA, K₂CO₃, NaOAc | Neutralizes the HX acid generated during reductive elimination, which is essential for regenerating the Pd(0) catalyst. Organic amines often act as both base and solvent. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | A polar aprotic solvent is typically required to dissolve the reactants and facilitate the ionic intermediates in the catalytic cycle. |
| Alkene Partner | Styrenes, Acrylates, Unactivated Olefins | Electron-deficient alkenes (like acrylates) often react more readily than electron-rich ones. Styrenes are common and effective coupling partners for 4-iodoisoxazoles.[5] |
Part II: The Strategic Role of Silicon in Advanced Heck Reactions
Silicon's influence on the Heck reaction can be leveraged to overcome challenges in selectivity and to construct complex molecular frameworks that are otherwise difficult to access.
Strategy A: The Silyl Group as an Intramolecular Tether
In an intramolecular Heck reaction, a silyl ether can serve as a flexible yet conformationally-directing tether, linking the isoxazole core to an alkene chain. This strategy is particularly powerful for constructing cyclic and polycyclic systems with high regioselectivity. Mechanistic studies on related systems have shown that the silicon atom is crucial for achieving high endo-selectivity in cyclizations, a challenging outcome in conventional Heck reactions.[7] The silyl tether pre-organizes the substrate for cyclization and can prevent undesirable side reactions like premature β-hydride elimination.[7]
Caption: Conceptual workflow for a silyl-tethered intramolecular Heck reaction.
Strategy B: Silyl-Activated Alkenes as Coupling Partners
The use of vinylsilanes or silyl enol ethers as alkene partners in a Heck-type reaction (often called a Hiyama-Heck coupling) provides exceptional control over the regiochemistry of the product. The silyl group directs the coupling and remains in the product, where it serves as a versatile synthetic handle for further functionalization, such as:
-
Protodesilylation: Replacement of the silyl group with a hydrogen atom.
-
Halodesilylation: Replacement with a halogen for subsequent cross-coupling.
-
Fleming-Tamao Oxidation: Conversion of the C-Si bond to a C-O bond, yielding an alcohol or ketone.
This approach transforms the isoxazole-alkene product into a stable, yet highly adaptable intermediate for multi-step syntheses.
Part III: Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for Heck Reaction of 4-Iodoisoxazole with Styrene
(This protocol is adapted from established procedures for palladium-catalyzed couplings on halo-isoxazoles[5])
Objective: To synthesize 4-styryl-3,5-disubstituted isoxazole via a palladium-catalyzed Heck reaction.
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 equiv, 10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Catalyst Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).
-
Inert Atmosphere: Seal the flask with septa, and purge with argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the 3,5-disubstituted-4-iodoisoxazole (1.0 equiv) followed by anhydrous DMF (to achieve a concentration of ~0.1 M).
-
Sequential Addition: Add triethylamine (3.0 equiv) and styrene (1.5 equiv) via syringe. The reaction mixture may change color (e.g., to a darker brown or black), indicating the formation of the active catalyst.
-
Reaction: Heat the mixture to 80-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting 4-iodoisoxazole is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Causality: The use of a phosphine ligand (PPh₃) is essential to stabilize the palladium catalyst. Triethylamine acts as the base to neutralize the HI formed, regenerating the Pd(0) catalyst and driving the reaction forward. DMF is a suitable polar aprotic solvent to dissolve the reactants and facilitate the reaction.
Protocol 2: A Model Protocol for Intramolecular Silyl-Heck Cyclization
(This protocol is a conceptual adaptation based on the principles of silyl-tethered Heck reactions[7])
Objective: To synthesize a fused isoxazole-siloxycycle via an intramolecular Heck reaction.
Step A: Synthesis of the Silyl-Tethered Precursor
-
To a solution of 4-iodo-3-methyl-5-(prop-2-en-1-ol)isoxazole (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 2,6-lutidine (1.5 equiv).
-
Slowly add (chloromethyl)dimethylsilane (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and perform a standard aqueous work-up.
-
Purify by column chromatography to obtain the silyl-tethered iodoisoxazole.
Step B: Intramolecular Heck Cyclization
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.05 equiv) and a suitable phosphine ligand (e.g., P(2-furyl)₃, 0.20 equiv).
-
Purge with argon, then add the silyl-tethered precursor (1.0 equiv) and a base such as silver carbonate (Ag₂CO₃, 2.0 equiv).
-
Add anhydrous toluene and heat the reaction to 110 °C for 24 hours.
-
Monitor the reaction by TLC/GC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.
-
Purify by flash column chromatography to isolate the cyclized silyl ether product.
Causality: Silver carbonate is often used as a base in challenging Heck reactions as it can act as a halide scavenger, promoting the catalytic cycle. The choice of a more electron-rich phosphine ligand like P(2-furyl)₃ can sometimes improve catalyst activity for intramolecular processes.
Part IV: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality of halide substrate.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh palladium source or a different pre-catalyst.2. Re-purify the halo-isoxazole.3. Increase the reaction temperature in 10 °C increments. |
| Formation of Palladium Black | Catalyst aggregation and decomposition. | Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure adequate stirring. |
| Side Product Formation (e.g., Homocoupling) | Reaction conditions are too harsh or catalyst loading is too high. | Lower the reaction temperature. Decrease the catalyst loading (e.g., from 5 mol% to 2 mol%). |
| Alkene Isomerization | Presence of a palladium-hydride species that can add/eliminate across the product double bond. | Add a hydride scavenger like a mild oxidant or a diene, though this can complicate the reaction. Sometimes changing the base or solvent can mitigate this. |
Conclusion and Future Outlook
The Mizoroki-Heck reaction is an indispensable tool for the functionalization of isoxazole heterocycles. While standard protocols provide reliable access to a range of C4-substituted derivatives, the integration of silicon-based strategies opens new avenues for synthetic innovation. Silyl tethers offer a promising route to complex, fused-ring systems with high stereocontrol, and silyl-activated alkenes provide a gateway to versatile intermediates for further elaboration. As the demand for novel and complex drug candidates continues to grow, the development of such sophisticated, predictable, and highly selective synthetic methods will be crucial for advancing the field of medicinal chemistry.
References
-
Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. National Center for Biotechnology Information. [Link]
-
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. National Center for Biotechnology Information. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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Silyl‐Heck reaction by Watson group. ResearchGate. [Link]
-
An intramolecular Heck reaction of enol ethers involving β-alkoxyl elimination followed by the β-hydride elimination process: access to (Z)-ortho-formyl/keto-cinnamates. Royal Society of Chemistry. [Link]
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Isoxazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis of Pyridines via Rh-Catalyzed Ring Expansion of Isoxazoles. Sci-Hub. [Link]
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Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. National Center for Biotechnology Information. [Link]
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Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles. Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. Organic Chemistry Portal. [Link]
-
Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. ResearchGate. [Link]
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The main directions and recent trends in the synthesis and use of isoxazoles. ResearchGate. [Link]
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism. Royal Society of Chemistry. [Link]
-
Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]
-
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Sci-Hub. [Link]
-
Silica-Supported Pd Catalysts for Heck Coupling Reactions. ResearchGate. [Link]
-
One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. National Center for Biotechnology Information. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Center for Biotechnology Information. [Link]
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Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. Chemical Review and Letters. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck and Suzuki coupling reactions in water using poly(2-oxazoline)s functionalized with palladium carbene complexes as soluble, amphiphilic polymer supports. ResearchGate. [Link]
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Application Notes and Protocols: Versatile Functionalization of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole via Desilylation Chemistry
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the desilylation-functionalization of 3-cyclopropyl-5-trimethylsilanyl-isoxazole. This versatile building block serves as a linchpin for the synthesis of a diverse array of 5-substituted isoxazoles, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] The trimethylsilyl group at the 5-position acts as a stable, yet reactive handle, enabling a range of transformations including halogenation, acylation, and various palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering both the mechanistic rationale and practical, step-by-step protocols for these key transformations.
Introduction: The Strategic Role of the Trimethylsilyl Group
The isoxazole motif is a privileged structure in numerous biologically active compounds.[1] The ability to selectively introduce a variety of functional groups at specific positions on the isoxazole ring is crucial for the development of new chemical entities with tailored pharmacological profiles. The use of a trimethylsilyl (TMS) group as a placeholder and a synthetic handle is a well-established strategy in heterocyclic chemistry. In the context of 3-cyclopropyl-5-trimethylsilanyl-isoxazole, the TMS group offers several advantages:
-
Stability: The C-Si bond is robust enough to withstand a variety of reaction conditions, allowing for the manipulation of other parts of the molecule if necessary.
-
Reactivity: The TMS group can be selectively cleaved under specific conditions and replaced by a range of electrophiles in an ipso-substitution reaction.
-
Versatility: The initial desilylation can lead to the introduction of halogens, which then serve as entry points for a multitude of palladium-catalyzed cross-coupling reactions, exponentially expanding the accessible chemical space.
This guide will detail the primary pathways for the functionalization of 3-cyclopropyl-5-trimethylsilanyl-isoxazole, focusing on practical and reproducible protocols.
Core Reaction Pathways and Mechanistic Considerations
The functionalization of 3-cyclopropyl-5-trimethylsilanyl-isoxazole primarily proceeds through an initial electrophilic ipso-substitution at the silylated carbon. The general mechanism involves the attack of an electrophile on the carbon atom bearing the TMS group, leading to the formation of a cationic intermediate, which is stabilized by the silicon atom. Subsequent cleavage of the C-Si bond yields the functionalized isoxazole.
Start [label="3-Cyclopropyl-5-trimethylsilanyl-isoxazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halogenation [label="Halogenation\n(Iodination/Bromination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylation [label="Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; CrossCoupling [label="Pd-Catalyzed Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Halogenated_Isoxazole [label="3-Cyclopropyl-5-halo-isoxazole"]; Acylated_Isoxazole [label="3-Cyclopropyl-5-acyl-isoxazole"]; Coupled_Products [label="Diverse 5-Substituted Isoxazoles\n(Aryl, Alkynyl, etc.)"];
Start -> Halogenation [label=" ICl or NBS "]; Start -> Acylation [label=" Acyl Chloride / Lewis Acid "]; Halogenation -> Halogenated_Isoxazole; Acylation -> Acylated_Isoxazole; Halogenated_Isoxazole -> CrossCoupling [label=" Pd Catalyst, Coupling Partner "]; CrossCoupling -> Coupled_Products; }
Caption: General workflow for the functionalization of 3-cyclopropyl-5-trimethylsilanyl-isoxazole.Part 1: Electrophilic Halogenation via Desilylation
The introduction of a halogen at the 5-position is a pivotal step, transforming the silylated isoxazole into a versatile precursor for numerous cross-coupling reactions.
Iododesilylation
Causality: Iodine monochloride (ICl) is an effective electrophilic iodine source for the ipso-substitution of the TMS group. The reaction proceeds readily due to the polarization of the I-Cl bond, making the iodine atom electrophilic.
Protocol 1: Synthesis of 3-Cyclopropyl-5-iodo-isoxazole
-
Materials:
-
3-Cyclopropyl-5-trimethylsilanyl-isoxazole (1.0 eq)
-
Iodine monochloride (1.0 M solution in dichloromethane, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-cyclopropyl-5-trimethylsilanyl-isoxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the iodine monochloride solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-cyclopropyl-5-iodo-isoxazole.
-
Bromodesilylation
Causality: N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for the bromodesilylation of silyl-arenes and -heterocycles. The reaction is often facilitated by a catalytic amount of a silver salt or a protic source.
Protocol 2: Synthesis of 3-Cyclopropyl-5-bromo-isoxazole
-
Materials:
-
3-Cyclopropyl-5-trimethylsilanyl-isoxazole (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3-cyclopropyl-5-trimethylsilanyl-isoxazole in anhydrous acetonitrile, add N-bromosuccinimide.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield 3-cyclopropyl-5-bromo-isoxazole.
-
Part 2: Palladium-Catalyzed Cross-Coupling of 5-Halo-isoxazoles
The 5-halo-3-cyclopropyl-isoxazoles synthesized in Part 1 are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents.
"Pd(0)L_n" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative\nAddition" [shape=plaintext, fontname="Arial", fontsize=9]; "Isoxazole-Pd(II)-X" [label="Isoxazole-Pd(II)-X(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [shape=plaintext, fontname="Arial", fontsize=9]; "Isoxazole-Pd(II)-R" [label="Isoxazole-Pd(II)-R(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive\nElimination" [shape=plaintext, fontname="Arial", fontsize=9]; "Functionalized\nIsoxazole" [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Halo-Isoxazole" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organometallic\nReagent" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pd(0)L_n" -> "Oxidative\nAddition" -> "Isoxazole-Pd(II)-X"; "Halo-Isoxazole" -> "Oxidative\nAddition"; "Isoxazole-Pd(II)-X" -> "Transmetalation" -> "Isoxazole-Pd(II)-R"; "Organometallic\nReagent" -> "Transmetalation"; "Isoxazole-Pd(II)-R" -> "Reductive\nElimination" -> "Functionalized\nIsoxazole"; "Reductive\nElimination" -> "Pd(0)L_n" [label="Catalyst Regeneration"]; }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.Suzuki-Miyaura Coupling
Causality: This reaction couples the 5-halo-isoxazole with an organoboron reagent (boronic acid or ester) and is favored for its mild conditions, commercial availability of a wide range of boronic acids, and generally low toxicity of byproducts.[3] The choice of a bulky phosphine ligand is often crucial to promote the reductive elimination step and prevent side reactions.[4]
Protocol 3: Suzuki-Miyaura Coupling of 3-Cyclopropyl-5-bromo-isoxazole
-
Materials:
-
3-Cyclopropyl-5-bromo-isoxazole (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 0.04-0.10 eq)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane or Toluene, anhydrous
-
Water
-
-
Procedure:
-
In a Schlenk tube, combine 3-cyclopropyl-5-bromo-isoxazole, the boronic acid, and the base under an inert atmosphere.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃·HBF₄ in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Sonogashira Coupling
Causality: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 5-iodo-isoxazole and a terminal alkyne.[5] This reaction is typically co-catalyzed by palladium and copper(I) salts.[6]
Protocol 4: Sonogashira Coupling of 3-Cyclopropyl-5-iodo-isoxazole
-
Materials:
-
3-Cyclopropyl-5-iodo-isoxazole (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03-0.05 eq)
-
Copper(I) iodide (CuI, 0.05-0.10 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of 3-cyclopropyl-5-iodo-isoxazole and the terminal alkyne in the chosen anhydrous solvent, add the base (TEA or DIPEA).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature or heat to 40-60 °C until completion (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product via flash chromatography.
-
Part 3: Direct Acylation via Desilylation
Causality: Under Friedel-Crafts conditions, the trimethylsilyl group can be replaced by an acyl group.[7][8] A Lewis acid activates the acylating agent (an acyl chloride or anhydride), generating a highly electrophilic acylium ion, which then attacks the silylated carbon of the isoxazole ring.
Protocol 5: Friedel-Crafts Acylation of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
-
Materials:
-
3-Cyclopropyl-5-trimethylsilanyl-isoxazole (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Ice-cold water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Suspend the Lewis acid (e.g., AlCl₃) in the anhydrous solvent in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the acyl chloride to the suspension and stir for 15 minutes.
-
Add a solution of 3-cyclopropyl-5-trimethylsilanyl-isoxazole in the same solvent dropwise to the cooled mixture.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring its progress.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
-
Transfer to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by flash chromatography or recrystallization.
-
Quantitative Data Summary
| Reaction Type | Key Reagents | Typical Yields (%) |
| Iododesilylation | ICl in DCM | 80-95 |
| Bromodesilylation | NBS in ACN | 75-90 |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd₂(dba)₃, P(t-Bu)₃·HBF₄ | 60-85 |
| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI | 65-90 |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 50-75 |
Yields are approximate and highly dependent on the specific substrates and reaction conditions.
Conclusion
The desilylation-functionalization of 3-cyclopropyl-5-trimethylsilanyl-isoxazole represents a powerful and versatile strategy for the synthesis of a wide range of 5-substituted isoxazoles. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. The ability to perform halogenation followed by a variety of palladium-catalyzed cross-coupling reactions, as well as direct acylation, underscores the synthetic utility of this silylated building block in modern drug discovery and development programs.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery. (URL: [Link])
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (URL: [Link])
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in w
-
Hiyama cross‐coupling reaction of isoxazolyl‐4 silyl derivatives. (URL: [Link])
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (URL: [Link])
-
N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones, and spectroscopic investigation and computational study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol. (URL: [Link])
- 13 Friedel-Crafts Acyl
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (URL: [Link])
-
A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. (URL: [Link])
-
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (URL: [Link])
-
N-Bromosuccinimide (NBS) — Selective and Effective Catalyst for Trimethylsilylation of Alcohols and Phenols Using Hexamethyldisilazane and Their Regeneration under Mild and Neutral Reaction Conditions. (URL: [Link])
-
Stille Coupling. (URL: [Link])
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (URL: [Link])
-
Sonogashira coupling. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (URL: [Link])
-
Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. (URL: [Link])
-
Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (URL: [Link])
- The Mechanisms of the Stille Reaction. (URL: not available)
-
Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. (URL: [Link])
-
Synthesis of isoxazole via coupling–azidation–cyclocondensation one-pot reactions. (URL: [Link])
- Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (URL: not available)
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (URL: [Link])
-
(PDF) Friedel-Crafts acylation of aromatic compounds. (URL: [Link])
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (URL: [Link])
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (URL: not available)
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (URL: [Link])
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (URL: [Link])
-
(PDF) N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. (URL: [Link])
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (URL: [Link])
-
Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (URL: [Link])
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (URL: [Link])
-
Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (URL: [Link])
- Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (URL: not available)
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. (URL: [Link])
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes & Protocols: The Synthetic Utility of 3-Cyclopropyl-Isoxazoles in Medicinal Chemistry
Introduction: A Privileged Scaffold Meets a Unique Bioisostere
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold," a core structural motif present in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its utility stems from its electronic properties, ability to act as a hydrogen bond acceptor, and its role as a stable, aromatic linker that can orient substituents in a precise three-dimensional arrangement.[2][4] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][5][6]
Parallelly, the cyclopropyl group has gained prominence as a valuable substituent in drug design. Far from being a simple saturated ring, it possesses unique electronic and conformational properties. Its strained three-membered ring imparts a degree of π-character, allowing it to engage in electronic interactions, while its rigid structure can lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. Crucially, the cyclopropyl moiety is often employed as a bioisosteric replacement for larger, more metabolically labile groups like phenyl or isopropyl rings, frequently leading to improved metabolic stability and pharmacokinetic profiles.[7][8]
The fusion of these two entities into the 3-cyclopropyl-isoxazole scaffold creates a powerful building block for drug discovery. This combination synergistically merges the structural and electronic advantages of the isoxazole core with the conformational rigidity and metabolic robustness of the cyclopropyl group. This guide provides an in-depth exploration of the synthesis and strategic application of 3-cyclopropyl-isoxazoles, offering detailed protocols and field-proven insights for researchers in drug development.
Core Synthesis of the 3-Cyclopropyl-Isoxazole Scaffold
The most reliable and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2][9] This reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile). To generate the 3-cyclopropyl-isoxazole core, the key intermediate is cyclopropanecarbonitrile oxide.
Workflow for Synthesis
The overall synthetic strategy is a two-stage process: first, the in situ generation of the nitrile oxide from a stable precursor, followed immediately by its reaction with a suitable alkyne.
Caption: General workflow for the synthesis of 3-cyclopropyl-isoxazoles.
Protocol 1: Synthesis of 3-Cyclopropyl-5-phenylisoxazole
This protocol details a representative synthesis using phenylacetylene as the alkyne partner.
Causality Behind Experimental Choices:
-
In situ generation: Cyclopropanecarbonitrile oxide is highly reactive and prone to dimerization. Generating it in the presence of the alkyne ensures it is trapped efficiently, maximizing the yield of the desired isoxazole.
-
Chlorinating Agent & Base: N-Chlorosuccinimide (NCS) is an easily handled solid oxidant used to form an intermediate N-chloro-oxime. A mild base like triethylamine (Et3N) is then sufficient to induce elimination of HCl, forming the nitrile oxide without causing significant side reactions.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, aprotic, and effectively solubilizes the reactants without participating in the reaction.
Step-by-Step Methodology:
-
Oxime Formation:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol/water (4:1, 0.5 M), add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the aldehyde is consumed.
-
Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield cyclopropanecarboxaldehyde oxime, which can often be used without further purification.
-
-
[3+2] Cycloaddition:
-
Dissolve the cyclopropanecarboxaldehyde oxime (1.0 eq) and phenylacetylene (1.1 eq) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N-Chlorosuccinimide (NCS) (1.05 eq) in DCM dropwise over 15 minutes. Maintain the temperature at 0 °C.
-
After the NCS addition is complete, add triethylamine (Et₃N) (1.2 eq) dropwise. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-cyclopropyl-5-phenylisoxazole.
-
Strategic Applications in Medicinal Chemistry
The true utility of the 3-cyclopropyl-isoxazole scaffold lies in its application as a core for building highly potent and selective drug candidates with favorable pharmacokinetic properties.
The Rationale: Why Use This Scaffold?
The decision to incorporate this scaffold is driven by several key principles of modern drug design.
Caption: Logic diagram illustrating the advantages of the 3-cyclopropyl-isoxazole scaffold in drug design.
Case Study: Farnesoid X Receptor (FXR) Agonists
A compelling real-world application is in the development of agonists for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Several potent isoxazole-based FXR agonists have been developed.[10] In one notable series, a 5-cyclopropyl-3-aryl-isoxazole core was utilized.[5] The cyclopropyl group was specifically incorporated to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds.[10]
Further derivatization is often required to achieve high potency. The C4 position of the isoxazole is a common site for introducing linkers to connect to other pharmacophoric elements.
Protocol 2: C4-Functionalization of a 3-Cyclopropyl-Isoxazole Core
This protocol demonstrates how to introduce a handle at the C4 position, which can then be elaborated into a variety of functional groups. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: The combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ. This is a milder electrophile than those used in Friedel-Crafts acylation, making it ideal for the moderately activated isoxazole ring and avoiding harsh conditions.
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts the C4-aldehyde to a primary alcohol without affecting the isoxazole ring or other common functional groups.
Step-by-Step Methodology:
-
C4-Formylation (Vilsmeier-Haack Reaction):
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add a solution of the 3-cyclopropyl-5-R-isoxazole (1.0 eq) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor by TLC for the consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield 3-cyclopropyl-5-R-isoxazole-4-carbaldehyde.
-
-
Reduction to C4-Hydroxymethyl Group:
-
Dissolve the carbaldehyde from the previous step (1.0 eq) in methanol (0.2 M) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Once the reaction is complete (monitored by TLC), carefully add acetone to quench the excess NaBH₄.
-
Remove the solvent in vacuo. Add water and extract with ethyl acetate (3x).
-
Combine organics, wash with brine, dry over Na₂SO₄, and concentrate to afford the (3-cyclopropyl-5-R-isoxazol-4-yl)methanol, which can be used in subsequent steps (e.g., ether formation to create linkers).
-
Data Summary: Biological Activity
The strategic incorporation of the 3-cyclopropyl-isoxazole scaffold has led to the development of compounds with significant biological activity. The table below summarizes representative data for isoxazole-based FXR agonists, highlighting the high potency achievable with this core structure.
| Compound ID | Core Structure | Target | Activity (EC₅₀, nM) | Reference |
| 1 | 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole derivative | Human FXR | 25 | [5] |
| 2 | 3-(2,6-dichlorophenyl)-5-isopropylisoxazole derivative | Human FXR | 120 | [5] |
| 3 | Novel Isoxazole with Cyclopropyl Linker | Human FXR | < 50 | [10] |
This table is illustrative. EC₅₀ values are highly dependent on the full molecular structure and assay conditions. The comparison between compound 1 (cyclopropyl) and compound 2 (isopropyl) suggests the potential benefits of the cyclopropyl group in achieving higher potency in this specific chemical series.
Conclusion
The 3-cyclopropyl-isoxazole scaffold is a testament to the power of rational drug design, combining the stability and versatility of a privileged heterocycle with the unique conformational and metabolic benefits of the cyclopropyl group. The synthetic routes to this core are robust and allow for extensive functionalization, particularly at the C4 and C5 positions. As demonstrated in the development of potent FXR agonists, this scaffold serves as an exceptional platform for constructing advanced drug candidates with improved potency and superior pharmacokinetic profiles. For medicinal chemists, the 3-cyclopropyl-isoxazole unit should be considered a valuable tool in the arsenal for overcoming common challenges in lead optimization and developing the next generation of therapeutics.
References
-
Title: The synthetic and therapeutic expedition of isoxazole and its analogs - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile Source: Zanco Journal of Medical Sciences URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL: [Link]
-
Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]
-
Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]
-
Title: Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties Source: PubMed URL: [Link]
-
Title: Yuri Shabarov - Wikipedia Source: Wikipedia URL: [Link]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Bioisosteric Replacement as a Tool in Anti-HIV Drug Design Source: ResearchGate URL: [Link]
-
Title: Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC Source: PubMed Central URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central URL: [Link]
-
Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design Source: ACS Publications URL: [Link]
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- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Cyclopropyl-5-trimethylsilanyl-isoxazole as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Multifunctional Isoxazole Building Block
In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics and functional materials. The isoxazole core, a five-membered heterocycle, is a privileged scaffold found in numerous FDA-approved drugs due to its favorable metabolic stability and ability to participate in key biological interactions.[1][2] Concurrently, the cyclopropyl group has gained significant attention as a "bioisostere" for phenyl rings and other functionalities, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates.
This application note introduces 3-cyclopropyl-5-trimethylsilanyl-isoxazole , a versatile and strategically designed building block that synergistically combines the desirable attributes of the isoxazole and cyclopropyl moieties with the synthetic flexibility of a trimethylsilyl (TMS) group. The TMS group at the 5-position serves as a versatile synthetic handle, enabling a diverse array of subsequent transformations, including desilylation, cross-coupling reactions, and regioselective functionalization. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this building block, complete with detailed experimental protocols to facilitate its adoption in research and development settings.
Synthesis of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
The most direct and efficient route to 3-cyclopropyl-5-trimethylsilanyl-isoxazole is through a 1,3-dipolar cycloaddition reaction .[3] This powerful transformation involves the reaction of a nitrile oxide with a dipolarophile, in this case, trimethylsilylacetylene. The key steps are the in situ generation of cyclopropyl nitrile oxide from a suitable precursor, typically cyclopropanecarboxaldehyde oxime, followed by its reaction with the silylated alkyne.[4][5]
Diagram 1: Synthetic Pathway to 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
Caption: Proposed two-step synthesis of the target isoxazole.
Protocol 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
This protocol details the formation of the nitrile oxide precursor from commercially available cyclopropanecarboxaldehyde.
| Parameter | Value/Condition | Rationale |
| Reactants | Cyclopropanecarboxaldehyde, Hydroxylamine hydrochloride, Pyridine | Standard procedure for oxime formation from an aldehyde.[6] Pyridine acts as a mild base to neutralize the HCl generated. |
| Solvent | Ethanol | A common, polar protic solvent that readily dissolves the reactants. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling. |
| Reaction Time | 2-4 hours | Sufficient time for complete conversion, which can be monitored by TLC. |
| Work-up | Aqueous work-up followed by extraction | To remove inorganic salts and isolate the product. |
Step-by-Step Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq).
-
Slowly add pyridine (1.2 eq) to the mixture at room temperature and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
This protocol describes the in situ generation of cyclopropyl nitrile oxide and its subsequent cycloaddition.
| Parameter | Value/Condition | Rationale |
| Reactants | Cyclopropanecarboxaldehyde Oxime, Trimethylsilylacetylene, N-Chlorosuccinimide (NCS), Triethylamine (Et3N) | NCS is a mild chlorinating agent for the in situ formation of the hydroximoyl chloride, which is then converted to the nitrile oxide by the base, Et3N.[4] |
| Solvent | Dichloromethane (CH2Cl2) | An inert solvent that is suitable for this type of reaction. |
| Temperature | 0 °C to Room Temperature | The initial chlorination is performed at a lower temperature to control reactivity, followed by reaction at room temperature. |
| Reaction Time | 12-16 hours | Allows for the complete formation of the nitrile oxide and its subsequent cycloaddition. |
| Purification | Column Chromatography | To isolate the pure isoxazole product from reaction byproducts. |
Step-by-Step Procedure:
-
Dissolve cyclopropanecarboxaldehyde oxime (1.0 eq) and trimethylsilylacetylene (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C and add N-Chlorosuccinimide (1.1 eq) portion-wise.
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-cyclopropyl-5-trimethylsilanyl-isoxazole.
Applications in Complex Molecule Synthesis
The strategic placement of the cyclopropyl and trimethylsilyl groups on the isoxazole core unlocks a multitude of synthetic pathways.
Diagram 2: Synthetic Utility of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
Caption: Key transformations of the isoxazole building block.
Desilylation to Access 3-Cyclopropylisoxazole
The trimethylsilyl group can be readily cleaved to provide the corresponding 5-unsubstituted isoxazole. This transformation is valuable for introducing a proton at the C5 position or for subsequent C-H activation chemistries.[7]
Protocol 3: Desilylation of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
| Parameter | Method A: Fluoride-mediated | Method B: Base-mediated | Rationale |
| Reagent | Tetrabutylammonium fluoride (TBAF) | Potassium carbonate (K2CO3) | TBAF is a common and effective fluoride source for desilylation. K2CO3 in methanol offers a milder, fluoride-free alternative.[7] |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) | Standard solvents for these respective reagents. |
| Temperature | Room Temperature | Room Temperature | Both methods are typically efficient at ambient temperature. |
| Reaction Time | 1-2 hours | 2-4 hours | Reaction progress should be monitored by TLC. |
| Work-up | Aqueous work-up and extraction | Filtration and evaporation | Standard procedures to isolate the product. |
Step-by-Step Procedure (Method A):
-
Dissolve 3-cyclopropyl-5-trimethylsilanyl-isoxazole (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-cyclopropylisoxazole.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Si bond at the 5-position can be activated for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.[8][9] This provides a powerful method for building molecular complexity.
Protocol 4: Hiyama Cross-Coupling of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
| Parameter | Value/Condition | Rationale |
| Reactants | 3-Cyclopropyl-5-trimethylsilanyl-isoxazole, Aryl halide (e.g., Ar-I, Ar-Br), Palladium catalyst (e.g., Pd(PPh3)4), Fluoride source (e.g., TBAF) | The palladium catalyst facilitates the cross-coupling, and the fluoride source is necessary to activate the organosilane.[8] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are typically used for these reactions. |
| Temperature | 80-100 °C | Elevated temperatures are often required to drive the catalytic cycle. |
| Reaction Time | 12-24 hours | Reaction times can vary depending on the reactivity of the aryl halide. |
| Purification | Column Chromatography | To isolate the desired coupled product. |
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add 3-cyclopropyl-5-trimethylsilanyl-isoxazole (1.2 eq), the aryl halide (1.0 eq), and the palladium catalyst (e.g., 5 mol% Pd(PPh3)4).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the fluoride source (e.g., 1.5 eq TBAF).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 3-cyclopropyl-5-aryl-isoxazole.
Ring-Opening to Form β-Keto Nitriles
The isoxazole ring can be reductively opened to unveil a β-keto nitrile functionality.[10] This transformation provides access to a valuable class of synthetic intermediates that can be further elaborated into a wide range of compounds, including heterocycles and complex natural products.[11]
Protocol 5: Reductive Ring-Opening to a Cyclopropyl β-Keto Nitrile
| Parameter | Value/Condition | Rationale |
| Reactants | 3-Cyclopropyl-5-trimethylsilanyl-isoxazole (or its desilylated analog), Molybdenum hexacarbonyl (Mo(CO)6) or Iron(II) chloride | These transition metal reagents are known to mediate the reductive cleavage of the isoxazole N-O bond.[12] |
| Solvent | Acetonitrile/Water | A mixture of solvents is often used to facilitate the reaction. |
| Temperature | Reflux | Elevated temperatures are typically required for this transformation. |
| Reaction Time | 4-8 hours | Reaction progress should be monitored carefully. |
| Work-up | Aqueous work-up and extraction | To remove the metal salts and isolate the product. |
Step-by-Step Procedure:
-
In a round-bottom flask, combine the isoxazole (1.0 eq) and molybdenum hexacarbonyl (1.2 eq) in a mixture of acetonitrile and water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove insoluble materials.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding β-keto nitrile.
Reductive N-O Bond Cleavage
The weak N-O bond of the isoxazole ring can be selectively cleaved under reductive conditions, such as catalytic hydrogenation, to afford enaminone derivatives.[13] This opens up another avenue for synthetic diversification.
Protocol 6: Catalytic Hydrogenation for N-O Bond Cleavage
| Parameter | Value/Condition | Rationale |
| Reactant | 3-Cyclopropyl-5-substituted-isoxazole | The substrate for the reductive cleavage. |
| Catalyst | Palladium on carbon (Pd/C) or Raney Nickel | Standard catalysts for catalytic hydrogenation. |
| Hydrogen Source | H2 gas (balloon or Parr apparatus) | The reductant for the reaction. |
| Solvent | Ethanol or Methanol | Protic solvents suitable for hydrogenation. |
| Temperature | Room Temperature | The reaction often proceeds at ambient temperature. |
| Reaction Time | 6-12 hours | Dependent on the substrate and catalyst activity. |
Step-by-Step Procedure:
-
Dissolve the isoxazole derivative (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add the catalyst (e.g., 10 mol% Pd/C).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate to obtain the crude enaminone product, which can be purified by chromatography or crystallization if necessary.
Conclusion
3-Cyclopropyl-5-trimethylsilanyl-isoxazole is a highly versatile and valuable building block for the synthesis of complex molecules. Its straightforward preparation via a 1,3-dipolar cycloaddition and the orthogonal reactivity of its functional groups provide medicinal chemists and synthetic organic chemists with a powerful tool to explore novel chemical space. The protocols detailed in this application note offer a starting point for the utilization of this building block in a variety of synthetic endeavors, from the construction of novel drug candidates to the development of advanced materials.
References
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Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2023. [1]
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A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024. [2]
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Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 2011. [4]
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The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene: An investigation with the unified reaction valley approach. International Journal of Quantum Chemistry, 2022.
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Fe-Catalyzed reductive N-O-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. Organic Chemistry Frontiers, 2017. [12]
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A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 2019. [10]
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1,3-Dipolar cycloaddition. Wikipedia. [3]
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Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 2022. [8]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 2024. [11]
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Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 2023. [14]
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In situ methods of nitrile oxide generation and cycloaddition. ResearchGate.
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Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [7]
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A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. University of Bath's research portal.
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Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 2011.
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Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [6]
-
Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ResearchGate.
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Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 2020.
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Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. Semantic Scholar.
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1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 2021.
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Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. Google Patents.
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In situ generation of a nitrile oxide from aldoxime 5, which engaged in... ResearchGate. [5]
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N-Oxyenamine N-O cleavage: Conventional and Recent application to the Synthesis of heterocyclic compounds. SlideShare. [13]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au, 2023.
-
Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 2023.
-
1,3-dipolar cycloaddition reactions. YouTube.
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Reductive cleavage reactions. ResearchGate.
-
Functional Group Compatible Palladium-Catalyzed Cross-Coupling Reactions Between Aryllithium and Aryl Halide Mediated by a Five-Membered Cyclic Silyl Ether. ResearchGate.
-
Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes. ResearchGate.
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Hiyama Coupling. Organic Chemistry Portal. [9]
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A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. ResearchGate.
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Application Note: The Cyclopropyl-Isoxazole Moiety as a Versatile Bioisostere for Enhanced Drug Properties
Introduction: The Strategic Imperative of Bioisosterism
In modern drug discovery, the optimization of a lead compound is a complex multivariate challenge. Achieving potent target engagement is merely the first step; a successful drug candidate must also possess a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Bioisosteric replacement, the substitution of one functional group with another that retains similar chemical and physical properties, is a cornerstone strategy for fine-tuning these characteristics.[1][2] This approach allows medicinal chemists to systematically address liabilities such as poor metabolic stability, off-target toxicity, or low bioavailability while preserving or enhancing on-target activity.[3]
This application note provides a detailed guide to the theory and practical application of a powerful, yet underutilized, bioisosteric combination: the cyclopropyl-isoxazole moiety. We will explore the unique physicochemical contributions of both the cyclopropyl group and the isoxazole ring, present a rationale for their combined use as a bioisostere for common functionalities like phenyl rings and amides, and provide detailed, actionable protocols for the synthesis and evaluation of these promising analogs.
The Rationale: A Synergy of Rigidity and Favorable Electronics
The strategic advantage of the cyclopropyl-isoxazole scaffold stems from the complementary properties of its two components.
The Cyclopropyl Group: A Rigid Modulator of Potency and Metabolism
The cyclopropyl ring is far more than a simple saturated linker. Its unique strained three-membered ring system confers a set of valuable properties:
-
Conformational Rigidity: The cyclopropane ring introduces a significant degree of conformational constraint, which can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to its target and thereby enhancing potency.[4][5]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes due to increased s-character.[4][6] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic liability for many drug candidates.[5][7] Judicious placement of a cyclopropyl group can effectively "shield" a metabolic soft spot.
-
Electronic Character: The strained bonds of the cyclopropyl ring possess significant π-character, allowing it to engage in electronic interactions similar to a double bond or even an aromatic ring, while maintaining a three-dimensional, saturated character.[4][8]
The Isoxazole Ring: A Versatile Heterocycle with Favorable ADME Properties
The isoxazole ring is a five-membered heterocycle that has found its way into numerous approved drugs.[9][10] Its utility in drug design is multifaceted:
-
Bioisostere for Amides and Esters: The isoxazole ring is a well-established bioisostere for amide and ester functionalities.[11] It is generally more resistant to hydrolytic cleavage, enhancing the in vivo stability of a compound.[12][13]
-
Modulation of Physicochemical Properties: As a polar heterocycle, the isoxazole can improve solubility and act as a hydrogen bond acceptor through its nitrogen and oxygen atoms, which can be critical for target engagement.[14]
-
Synthetic Tractability: Isoxazoles can be synthesized through robust and high-yielding methods, most notably the [3+2] cycloaddition of nitrile oxides and alkynes, making a diverse range of analogs readily accessible.[6][14][15]
The Combined Advantage: A Superior Phenyl Ring Bioisostere
When combined, the cyclopropyl-isoxazole moiety can serve as an excellent bioisostere for a para-substituted phenyl ring. This is a critical application, as phenyl rings, while ubiquitous in drug molecules, often introduce liabilities such as oxidative metabolism and poor solubility.[16][17]
The cyclopropyl group can mimic the steric bulk and rigidity of the phenyl core, while the isoxazole ring projects a vector for interaction that mimics a substituent at the para position. Furthermore, the isoxazole provides polarity and hydrogen bonding capabilities that are often superior to those of a simple substituted phenyl ring, potentially leading to improved solubility and new, beneficial interactions with the target protein.
Figure 1: Bioisosteric replacement of a problematic phenyl ring with a cyclopropyl-isoxazole moiety.
Experimental Protocols
This section provides detailed protocols for the synthesis of cyclopropyl-isoxazole analogs and their subsequent evaluation in key in vitro assays.
Synthesis Protocol: 3-Cyclopropyl-5-Aryl-Isoxazoles via [3+2] Cycloaddition
This protocol describes a reliable two-step synthesis of 3-cyclopropyl-5-aryl-isoxazoles, a common scaffold in this class of compounds. The key transformation is a 1,3-dipolar cycloaddition between an in-situ generated cyclopropyl nitrile oxide and a terminal alkyne.[1][12][18]
Figure 2: Synthetic workflow for 3-cyclopropyl-5-aryl-isoxazoles.
Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime [19]
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol (0.5 M) at room temperature, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cyclopropyl oxime, which is often used in the next step without further purification.
Step 2: [3+2] Cycloaddition to form the Isoxazole Ring [19]
-
Dissolve the crude cyclopropyl oxime (1.0 eq) and the desired aryl alkyne (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).
-
Add triethylamine (Et3N, 2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~5-6% solution, 2.0 eq) dropwise over 30 minutes. Alternative oxidizing agents like N-chlorosuccinimide (NCS) can also be used.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-cyclopropyl-5-aryl-isoxazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with HLM, which are rich in CYP enzymes.[4][8][20]
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80 °C
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil) stock solutions in DMSO
-
Acetonitrile containing an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plate and a collection plate
Procedure:
-
Preparation:
-
Thaw HLM on ice. Prepare a 2x working solution of HLM (e.g., 1.0 mg/mL) in 0.5 M potassium phosphate buffer.
-
Prepare a 2x working solution of the NADPH regenerating system in buffer.
-
Prepare a 100x stock of the test compound and positive control in DMSO. Dilute to a 2x working solution (e.g., 2 µM) in buffer.
-
-
Incubation:
-
In a 96-well plate, add buffer, the 2x test compound solution, and the 2x HLM solution. Pre-incubate the plate at 37 °C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the 2x NADPH regenerating system solution. The final reaction volume should contain 0.5 mg/mL HLM and 1 µM test compound.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing 3-4 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the proteins and stop the reaction.
-
-
Sample Analysis:
-
Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) using the following equations:
-
t½ = 0.693 / k
-
Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration in mg/mL)
-
-
Protocol: Caco-2 Bidirectional Permeability Assay
This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, to assess a compound's intestinal permeability and identify potential active transport.[2][9][21]
Materials:
-
Caco-2 cells
-
Transwell® plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (e.g., at 10 µM) dissolved in transport buffer to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, replacing the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as described above, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is done to assess active efflux.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B) . An ER > 2 is generally indicative of active efflux.
-
Data Presentation and Interpretation: A Case Study
To illustrate the potential of this bioisosteric replacement, consider a hypothetical lead compound, Compound X , a kinase inhibitor containing a para-methoxyphenyl group that suffers from rapid metabolic clearance.
Table 1: Comparative Data for Compound X and its Cyclopropyl-Isoxazole Bioisostere (Compound Y)
| Parameter | Compound X (Parent) | Compound Y (Bioisostere) | Rationale for Improvement |
| Structure | p-methoxyphenyl moiety | 3-cyclopropyl-5-(4-pyridyl)isoxazole moiety | Replacement of metabolically labile methoxy-phenyl group. |
| Target Potency (IC₅₀) | 50 nM | 45 nM | Maintained or slightly improved potency due to favorable interactions of the isoxazole. |
| HLM Stability (t½) | 8 min | 75 min | Cyclopropyl group and isoxazole ring are more resistant to oxidative metabolism.[7] |
| Caco-2 Papp (A→B) | 5.5 x 10⁻⁶ cm/s | 6.2 x 10⁻⁶ cm/s | Similar passive permeability, indicating good absorption potential. |
| Efflux Ratio | 1.2 | 1.1 | Not a significant substrate for efflux transporters. |
| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Isoxazole ring increases polarity and improves solubility. |
The data clearly demonstrate the successful application of the bioisosteric replacement strategy. Compound Y retains the potent activity of the parent compound while dramatically improving metabolic stability and aqueous solubility, making it a far more viable drug candidate.
Conclusion
The cyclopropyl-isoxazole scaffold represents a powerful tool in the medicinal chemist's arsenal for lead optimization. This combination offers a unique synergy of conformational rigidity, enhanced metabolic stability, and favorable physicochemical properties. By serving as a superior bioisostere for common motifs like the phenyl ring, it can effectively address multiple developability hurdles simultaneously. The synthetic accessibility and the clear, quantifiable benefits in ADMET profiles make the exploration of cyclopropyl-isoxazole analogs a high-value strategy for researchers, scientists, and drug development professionals seeking to design safer and more effective medicines.
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- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. enamine.net [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational Characterization of the Co-Activator Binding Site Revealed the Mechanism to Achieve the Bioactive State of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanobioletters.com [nanobioletters.com]
- 16. researchgate.net [researchgate.net]
- 17. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 19. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. diva-portal.org [diva-portal.org]
Application Notes and Protocols for the Functionalization of the C5-Position of Isoxazoles via Silyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design.[2][3] The targeted functionalization of the isoxazole core, particularly at the C5-position, is a critical strategy for modulating the pharmacological properties of these molecules. This guide provides an in-depth exploration of a powerful and versatile method for achieving this: the use of silyl intermediates. We will delve into the rationale behind this approach, provide detailed, field-proven protocols, and offer insights into the subsequent elaboration of these valuable synthetic handles.
The Strategic Advantage of C5-Silyl Isoxazole Intermediates
Direct functionalization of the C5-position of isoxazoles can be challenging due to the inherent reactivity of the ring system.[4] The C5 proton is the most acidic, making deprotonation a viable strategy for introducing new functionalities.[5][6] However, the resulting lithiated or magnesiated species can be unstable. The introduction of a silyl group, typically a trimethylsilyl (TMS) group, at the C5-position via trapping of the C5-anion provides a stable, isolable intermediate that is amenable to a wide range of subsequent transformations.
The utility of these C5-silyl isoxazoles lies in their ability to participate in various palladium-catalyzed cross-coupling reactions. The silicon atom can be readily converted to a more reactive species in situ, such as a silanolate, which can then undergo transmetalation with a palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8] This two-step sequence of silylation followed by cross-coupling offers a robust and highly adaptable platform for the synthesis of diverse libraries of C5-functionalized isoxazoles.
Synthesis of C5-Silyl Isoxazole Intermediates: A Step-by-Step Protocol
The cornerstone of this methodology is the efficient and regioselective synthesis of the 5-silylisoxazole. This is typically achieved by deprotonation of the isoxazole at the C5-position using a strong base, followed by quenching with a suitable silyl electrophile.
Protocol 1: Synthesis of 5-(Trimethylsilyl)isoxazole
This protocol describes the synthesis of a foundational C5-silylated isoxazole intermediate.
Materials:
-
3,5-Dimethylisoxazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Chlorotrimethylsilane (TMS-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-dimethylisoxazole (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn yellow or orange, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 5-(trimethylsilyl)isoxazole.
Expert Insights:
-
Anhydrous Conditions: The use of a strong organolithium base necessitates strictly anhydrous conditions to prevent quenching of the base and the lithiated intermediate. All glassware should be flame-dried, and anhydrous solvents must be used.
-
Temperature Control: Maintaining a low temperature (-78 °C) during deprotonation and silylation is crucial to prevent side reactions and decomposition of the lithiated intermediate.
-
Choice of Base: While n-BuLi is commonly used, other bases such as lithium diisopropylamide (LDA) can also be effective and may offer improved selectivity in more complex substrates.
Palladium-Catalyzed Cross-Coupling of C5-Silyl Isoxazoles
With the C5-silylated isoxazole in hand, a plethora of functional groups can be introduced at this position using various palladium-catalyzed cross-coupling reactions. The choice of reaction (Suzuki-Miyaura, Stille, Hiyama, etc.) will depend on the desired substituent and the availability of the corresponding coupling partner.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C5-position of the isoxazole and a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters.[9]
Protocol 2: Suzuki-Miyaura Coupling of a 5-Silylisoxazole with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-silylisoxazole.
Materials:
-
5-Silylisoxazole (e.g., 5-(trimethylsilyl)isoxazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, CsF, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base)
Procedure:
-
To a microwave vial or a Schlenk tube, add the 5-silylisoxazole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Add the solvent and, if applicable, water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl isoxazole.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 85 |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | CsF (2.0) | DMF | 110 | 92 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ (2.0) | t-BuOH/H₂O | 80 | 88 |
Yields are representative and will vary depending on the specific substrates used.
Expert Insights:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For challenging couplings, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.
-
Base and Solvent System: The base and solvent system must be carefully chosen to ensure efficient transmetalation and to prevent decomposition of the starting materials or product. A screening of different bases and solvents is often necessary to optimize the reaction conditions.
Stille and Hiyama Couplings: Expanding the Scope
While the Suzuki-Miyaura coupling is highly versatile, Stille and Hiyama couplings offer valuable alternatives, particularly when the corresponding organotin or organosilicon coupling partners are more readily available or offer unique reactivity.
-
Stille Coupling: This reaction utilizes organostannanes as the coupling partner.[10][11] While highly effective, the toxicity of organotin compounds is a significant drawback.
-
Hiyama Coupling: This reaction employs organosilanes, which are less toxic than organostannanes.[12][13] The activation of the C-Si bond typically requires a fluoride source, such as TBAF, or a strong base.
The general protocols for these reactions are similar to the Suzuki-Miyaura coupling, with the primary difference being the nature of the organometallic coupling partner and the specific activators required.
Troubleshooting and Optimization
-
Low Conversion: If low conversion is observed, consider increasing the reaction temperature, using a more active catalyst/ligand system, or screening different bases and solvents. Ensure that the reaction is performed under strictly inert conditions.
-
Protodesilylation: The cleavage of the C-Si bond by proton sources can be a competing side reaction. Ensure that all reagents and solvents are anhydrous. The use of a non-protic solvent and a non-hydroxide base can also mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid or the silyl isoxazole can occur. This can often be suppressed by using a lower catalyst loading or by the addition of specific ligands.
Conclusion
The functionalization of the C5-position of isoxazoles via silyl intermediates is a powerful and highly adaptable strategy for the synthesis of diverse isoxazole derivatives. The stability of the silyl intermediates allows for their isolation and purification, while their reactivity in a range of palladium-catalyzed cross-coupling reactions enables the introduction of a wide array of substituents. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this methodology in their own synthetic endeavors, accelerating the discovery and development of new isoxazole-based therapeutics.
References
- Ali, A. A., et al. (2015).
- Becker, T., et al. (2015). Synthesis and Photosensitivity of isoxazolin-5-one Glycosides. Organic & Biomolecular Chemistry.
- Boruah, P. R., et al. (2015).
- Denmark, S. E., Baird, J. D., & Regens, C. S. (2008).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
- Hein, J. E., & Derasp, J. S. (2023). Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings. Synform.
- Knyazev, D. A., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A.
- Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Merzhyievskyi, D., et al. (2025). Rapid Synthesis of 5-Amino-4-Cyanoxazoles in a Ball Mill. ChemistryViews.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Polychronopoulou, E., Shaya, J., & Kostas, I. D. (2022). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books.
- Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles. Synlett.
- Scott, W. J., & Stille, J. K. (1986). Palladium-Catalyzed Coupling of Organotin Reagents with Organic Electrophiles. Accounts of Chemical Research.
- Shaabani, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- Sharma, R., et al. (2016). The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles. Synthesis.
- So, C. M., & Kwong, F. Y. (2011).
- Stanetty, P., & Schnürch, M. (2010).
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Halides [New Synthetic Methods (58)].
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry.
- Tang, S., et al. (2009). Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. Organic Letters.
- Tyagi, V., et al. (2022).
- Waldvogel, S. R., Breinbauer, R., et al. (2022). Electro-oxidative Dehydrogenative Cross-Coupling of ortho-Substituted Phenols with Pd-Catalyzed Cross-Coupling Reactions. Molecules.
- Wang, D., et al. (2026). Palladium-catalyzed Cyclization of 5-(o-Aminoaryl) 1,2,3-Triazoles with Isocyanides to Construct Triazolo [1,5-c]Quinazolines.
- Wikipedia. (2023). Hiyama coupling.
- Wikipedia. (2023). Stille reaction.
- Wu, X., et al. (2014).
- Yin, L., & Liebscher, J. (2007).
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling. Chemical Reviews.
- Zhang, H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide for the Bench Chemist.
- Life Chemicals. (2021). Functionalized Isoxazoles to Augment Your Building Block Collection.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- YouTube. (2019). synthesis of isoxazoles.
- YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Sigma-Aldrich. (n.d.). KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit.
- Thieme Chemistry. (2023). Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings.
- ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- RSC Publishing. (2011).
- RSC Publishing. (2023). Palladium-catalyzed coupling of aryl sulfonium salts with [TBA][P(SiCl3)2] for the construction of tertiary phosphines.
- Beilstein Journals. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- MDPI. (2024).
- NIH. (2022).
Sources
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- 2. preprints.org [preprints.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,3-Dipolar Cycloaddition of Nitrile Oxides
Welcome to the technical support center for 1,3-dipolar cycloadditions involving nitrile oxides. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this powerful heterocyclic synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot your experiments effectively.
Troubleshooting Guide (Q&A)
This section addresses specific, common problems in a direct question-and-answer format.
Q1: My reaction yield is very low, and the main product I'm isolating is a dimer of my nitrile oxide. What's happening and how can I fix it?
A1: This is the most common issue in nitrile oxide chemistry. You are observing the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), a thermodynamically favorable and rapid side reaction that outcompetes your desired cycloaddition. [1]
Root Cause Analysis:
Nitrile oxides are highly reactive, high-energy intermediates.[1] In the absence of a reactive dipolarophile (your alkene or alkyne), they will readily react with themselves. This dimerization process is second-order with respect to the nitrile oxide concentration. Therefore, any condition that allows the concentration of the free nitrile oxide to build up will favor this unwanted pathway.
Primary Solution: In Situ Generation & Controlled Stoichiometry
The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the concentration of the nitrile oxide remains low at all times, maximizing the probability of it reacting with the dipolarophile rather than another nitrile oxide molecule.[2][3]
The diagram below illustrates the kinetic competition at the heart of your experiment. Your goal is to maximize k_cycloaddition relative to k_dimerization .
Caption: Competing reaction pathways for an in situ generated nitrile oxide.
Experimental Protocol: In Situ Generation from an Aldoxime
This protocol uses the environmentally friendly Oxone/NaCl system to generate the nitrile oxide from a common aldoxime precursor.[4][5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv.), the dipolarophile (1.2-1.5 equiv.), sodium chloride (NaCl, 1.0 equiv.), and sodium carbonate (Na₂CO₃, 1.5 equiv.).
-
Solvent: Add an appropriate solvent (e.g., ethyl acetate, THF, or acetonitrile). The reaction can often be run at a reasonably high concentration (0.2-0.5 M).
-
Reagent Addition: Add Oxone (2KHSO₅·KHSO₄·K₂SO₄, 0.6 equiv.) to the stirred mixture in portions over 10-15 minutes at room temperature. Portion-wise addition helps control the rate of generation and minimizes exotherms.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the aldoxime by TLC or LC-MS (typically complete in 1-4 hours).
-
Workup: Upon completion, filter the solids through a pad of celite, washing with the reaction solvent. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired isoxazoline/isoxazole.
Q2: Besides the furoxan dimer, I am seeing significant amounts of a byproduct with a mass corresponding to my starting oxime or a hydroxamic acid. What causes this?
A2: This indicates the presence of nucleophiles, most commonly water, reacting with your nitrile oxide or its precursor.
Root Cause Analysis:
-
Hydrolysis of Nitrile Oxide: Nitrile oxides are susceptible to hydrolysis, reacting with water to form hydroxamic acids (R-C(=O)NHOH).[6] This is a common issue if wet solvents or reagents are used.
-
Decomposition of Precursor: If you are using the classic method of generating nitrile oxides from hydroximoyl chlorides (R-C(Cl)=NOH), any moisture present can hydrolyze this precursor back to the starting aldoxime (R-CH=NOH).
Solutions & Best Practices:
-
Anhydrous Conditions: Ensure all solvents are rigorously dried using standard laboratory procedures (e.g., distillation from a drying agent or passing through an activated alumina column). Use reagents that have been stored in a desiccator. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Reagent Purity: Ensure your dipolarophile is pure and free from nucleophilic impurities (e.g., residual amines or alcohols from a previous step).
-
Base Selection: When using the hydroximoyl chloride method, use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Ensure the base is dry. The triethylamine hydrochloride salt byproduct can often be filtered off at the end of the reaction.[7]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the dimerization of nitrile oxides into furoxans?
A1: The dimerization is not a concerted cycloaddition. It is a stepwise process that proceeds through a key dinitrosoalkene intermediate, which has significant diradical character.[8][9]
The process can be broken down as follows:
-
C-C Bond Formation: Two molecules of the nitrile oxide align in an anti-parallel fashion. The carbon of one molecule attacks the carbon of the second, forming a C-C single bond. This is typically the rate-determining step.[9]
-
Dinitrosoalkene Intermediate: This initial C-C bond formation generates a linear 1,2-dinitrosoalkene intermediate. This species is unstable and has diradical character.
-
N-O Bond Formation & Cyclization: The intermediate rapidly cyclizes through the formation of an N-O bond to give the five-membered furoxan ring.
Caption: Stepwise mechanism of nitrile oxide dimerization to a furoxan.
Q2: What are the primary methods for in situ generation of nitrile oxides?
A2: There are several reliable methods, with the choice depending on the stability of your starting materials and desired reaction conditions. The two most prevalent are the oxidation of aldoximes and the dehydrohalogenation of hydroximoyl halides.
| Generation Method | Precursor | Reagents & Conditions | Advantages | Key Reference |
| Oxidation of Aldoximes | R-CH=NOH | Oxone /NaCl , Na₂CO₃, EtOAc or MeCN, RT | Green, mild conditions, readily available precursors. | [5] |
| NCS or NBS , Et₃N, CH₂Cl₂, 0 °C to RT | Very common, reliable for many substrates. | [10] | ||
| t-BuOI (from t-BuOCl/NaI), 2,6-lutidine, Dioxane, RT | Powerful reagent, good for complex molecules. | [11] | ||
| Dehydrohalogenation | R-C(Cl)=NOH | Et₃N or other non-nucleophilic base, THF or Et₂O, 0 °C to RT | Classic, reliable method. Precursor requires synthesis. | [7] |
| Dehydration | R-CH₂NO₂ | Phenyl isocyanate (PhNCO), Et₃N, Benzene, reflux | Useful for certain substrates, but often requires heat. | [12] |
Q3: My dipolarophile is an electron-poor alkene. Does this affect the reaction?
A3: Yes, significantly. The regioselectivity and rate of 1,3-dipolar cycloadditions are governed by frontier molecular orbital (FMO) theory.[2] Most cycloadditions of nitrile oxides with alkenes are dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide).
However, with electron-deficient alkenes (e.g., acrylates, acrylonitrile), the energy gap between the alkene's LUMO and the nitrile oxide's HOMO becomes smaller. This "reverse-electron-demand" interaction can become dominant, potentially altering or reinforcing the regioselectivity of the addition. In general, both electron-rich and electron-poor alkenes are excellent dipolarophiles for nitrile oxides.[4]
References
-
Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles Source: MDPI URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing Source: MDPI URL: [Link]
-
Title: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions Source: Taylor & Francis Online URL: [Link]
-
Title: Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Source: ResearchGate URL: [Link]
-
Title: Dimerisation of nitrile oxides: a quantum-chemical study Source: RSC Publishing URL: [Link]
-
Title: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid Source: SciELO URL: [Link]
-
Title: Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis Source: John Wiley & Sons, Inc. URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow Source: PubMed URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition of Nitrile Oxide Source: Chem-Station URL: [Link]
-
Title: Nitrile Oxide Synthesis Via Oxime Source: ChemTube3D URL: [Link]
-
Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: ACS Publications URL: [Link]
-
Title: The mechanism underlying nitroxyl and nitric oxide formation from hydroxamic acids Source: PubMed URL: [Link]
-
Title: Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Chemistry Portal URL: [Link]
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- 3. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanism underlying nitroxyl and nitric oxide formation from hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 12. rushim.ru [rushim.ru]
Technical Support Center: Purification of Trimethylsilyl-Substituted Compounds
Welcome to the technical support center for the purification of trimethylsilyl (TMS)-substituted compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize TMS groups in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles governing the stability and purification of these versatile, yet sensitive, molecules. Here, you will find field-proven insights and troubleshooting guides to navigate the common challenges encountered during the purification of TMS-substituted compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of TMS compounds.
Q1: Why are my TMS-protected compounds decomposing during silica gel flash chromatography?
A1: The primary reason for the decomposition of TMS ethers on silica gel is the inherent acidity of standard silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which can act as a proton source, leading to the cleavage of the acid-labile TMS group to reveal the parent alcohol.[1][2] This is a common issue, especially for TMS ethers, which are among the most acid-sensitive silyl protecting groups.[3][4]
Q2: Can I use triethylamine (NEt₃) or another base to neutralize the silica gel?
A2: While deactivating silica gel with a base like triethylamine is a common strategy for purifying base-sensitive compounds, it is often ineffective for TMS ethers.[1] The challenge is that TMS ethers are labile under both acidic and basic conditions.[1] Adding a strong base might prevent acid-catalyzed hydrolysis but can promote base-catalyzed desilylation. A more effective approach is often to use a less acidic stationary phase or a different purification technique altogether.
Q3: What are the common byproducts of a silylation reaction and how do I remove them?
A3: Common byproducts include unreacted silylating agents (e.g., trimethylsilyl chloride, TMSCl), the corresponding silanol (trimethylsilanol, TMSOH) from hydrolysis of the silylating agent, and disiloxanes (e.g., hexamethyldisiloxane, TMS-O-TMS) formed from the condensation of two silanol molecules. If a base like triethylamine is used, its hydrochloride salt will also be present.
-
Volatile Byproducts: Excess TMSCl (b.p. 57°C) and its hydrolysis products are quite volatile and can often be removed by evaporation under reduced pressure (e.g., on a rotary evaporator).[5]
-
Aqueous Workup: A gentle aqueous workup can remove salts and water-soluble byproducts. However, care must be taken to avoid acidic or basic conditions that could cleave the desired TMS ether. A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice.[6]
-
Non-Aqueous Workup: For extremely sensitive compounds, a non-aqueous workup followed by filtration through a pad of celite or silica can be effective.
Q4: My TMS-substituted compound is a volatile oil. Is distillation a viable purification method?
A4: Yes, distillation is an excellent purification method for volatile TMS compounds, especially when they are unstable on silica gel.[5][7] The introduction of a TMS group generally increases the volatility of a compound by reducing intermolecular hydrogen bonding.[8] For high-boiling or thermally sensitive compounds, vacuum distillation or Kugelrohr (bulb-to-bulb) distillation is highly recommended.[7]
Q5: When is recrystallization a suitable purification technique for TMS compounds?
A5: Recrystallization is an ideal method for solid TMS-substituted compounds.[9][10] It avoids the potential for hydrolysis on silica gel and can yield highly pure material. The key is to find a suitable solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. It is crucial to use anhydrous solvents to prevent desilylation.
Section 2: Troubleshooting Guide: Common Purification Problems & Solutions
This section provides a structured approach to troubleshooting specific issues encountered during the purification of TMS-substituted compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) | Causality & Expert Insights |
| Complete or partial loss of TMS group during column chromatography. | Acidic nature of silica gel.[1][2] | 1. Use deactivated silica gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine. 2. Switch to a different stationary phase: Consider using neutral alumina.[7] 3. Use end-capped silica gel: This silica has fewer free silanol groups.[8] 4. Avoid chromatography: Opt for distillation or recrystallization if possible.[1][7] | The TMS group is highly susceptible to acid-catalyzed hydrolysis. Neutralizing the silica or using a less acidic stationary phase mitigates this. End-capped silica provides a more inert surface. For very labile compounds, avoiding chromatography is the safest route. |
| Streaking or poor separation on TLC and column chromatography. | 1. On-plate decomposition: The TMS compound is hydrolyzing on the TLC plate. 2. Presence of silanol byproducts: These polar impurities can interact strongly with silica, causing streaking. | 1. Run a 2D TLC: Spot the compound, run the TLC, rotate 90 degrees, and run again in the same solvent system. If the spot is not on the diagonal, decomposition is occurring.[7] 2. Perform a pre-purification workup: A careful aqueous wash or filtration through a short plug of silica can remove baseline impurities. | 2D TLC is a diagnostic tool to confirm on-plate stability. If decomposition is observed, chromatography on silica is unlikely to be successful. Removing polar silanol byproducts before the main purification step can significantly improve chromatographic performance. |
| Difficulty removing silylating agent byproducts (e.g., TMSOH, TMS-O-TMS). | These byproducts can have similar polarities to the desired product, making chromatographic separation difficult. | 1. Aqueous workup with fluoride: A dilute solution of potassium fluoride (KF) can be used to convert residual silyl chlorides and silanols into non-volatile silyl fluorides, which can be more easily separated.[11] 2. Distillation: If the desired product is sufficiently volatile, distillation can effectively separate it from less volatile byproducts.[5] | The high strength of the Si-F bond provides a thermodynamic driving force for this conversion.[12] This changes the physical properties of the impurities, facilitating their removal. |
| Formation of unexpected byproducts (artifacts) during the reaction or workup. | Silylating agents can sometimes react with solvents or other functional groups in unexpected ways.[13] | 1. Careful selection of silylating agent and solvent: Review the literature for known incompatibilities. 2. Strictly anhydrous conditions: Moisture can lead to the formation of silanols and siloxanes. 3. Use of milder silylating agents: For example, bis(trimethylsilyl)acetamide (BSA) is often milder than TMSCl.[14] | Artifact formation is a known issue, particularly with highly reactive silylating agents.[13] Understanding the reaction mechanism and potential side reactions is key to avoiding these issues. |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques tailored for TMS-substituted compounds.
Protocol 1: Flash Chromatography with Deactivated Silica Gel
This protocol is for TMS compounds that show moderate stability but require chromatographic purification.
-
Preparation of Deactivated Silica:
-
In a fume hood, weigh the required amount of silica gel into a flask.
-
Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Carefully add the basic eluent to the silica gel to create a slurry.
-
-
Column Packing:
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column by running several column volumes of the basic eluent through it until the baseline is stable.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the basic eluent, collecting fractions.
-
-
Analysis and Workup:
-
Analyze the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: The triethylamine will also be removed during this step.
-
Protocol 2: Kugelrohr (Bulb-to-Bulb) Distillation
This method is ideal for small quantities of thermally sensitive or high-boiling TMS-substituted oils.[7]
-
Apparatus Setup:
-
Assemble the Kugelrohr apparatus, ensuring all joints are properly greased and sealed.
-
Connect the apparatus to a high-vacuum pump with a cold trap in between.
-
-
Sample Loading:
-
Transfer the crude oil into the distillation flask.
-
Add a small magnetic stir bar if desired.
-
-
Distillation:
-
Begin slowly heating the distillation flask with a heating mantle.
-
Apply vacuum gradually.
-
The volatile TMS compound will distill and collect in the cooled receiving bulbs.
-
Monitor the distillation closely to prevent bumping.
-
-
Collection:
-
Once the distillation is complete, carefully release the vacuum.
-
The purified product can be collected from the receiving bulbs.
-
Section 4: Visualized Workflows and Logic
Diagram 1: Decision-Making Workflow for Purification Method Selection
This diagram outlines the logical steps to choose the most appropriate purification technique for a TMS-substituted compound.
Caption: Purification method selection guide for TMS compounds.
References
-
Wikipedia. Trimethylsilyl group. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
-
Reddit. Flash column on silyl enol ether. r/chemistry. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?[Link]
-
Reddit. TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]
- White, J. D., & Carter, R. G. (2008). Protection of the Hydroxyl Group, Including 1,2- and 1,3-Diols. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 6, pp. 1-38). Elsevier.
-
Chemospecific. (2019, April 26). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! [Video]. YouTube. [Link]
-
ResearchGate. How to removal of excess silyl ether reagent from reaction mixture?[Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- van Tonder, A., Liebenberg, W., & de Villiers, M. M. (2015). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology, 20(5), 559-569.
-
Wikipedia. Silylation. [Link]
-
Evans Group, Harvard University. Workup for Removing Tin Byproducts. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. reddit.com [reddit.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 9. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Silylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Protodesilylation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of modern synthetic chemistry. This guide is designed to help you troubleshoot one of the most common and frustrating side reactions in silicon-based cross-coupling: protodesilylation .
Protodesilylation, the undesired cleavage of a carbon-silicon bond by a proton source, can significantly lower the yield of your desired cross-coupled product and complicate purification. This guide offers a structured, question-and-answer approach to help you diagnose, understand, and ultimately solve this problem in your experiments.
Part 1: The Fundamentals - Understanding Protodesilylation
Q1: What exactly is protodesilylation, and why is it a significant problem in my cross-coupling reaction?
A: Protodesilylation is a chemical reaction where a proton source (H⁺) cleaves a carbon-silicon (C-Si) bond, replacing the silyl group (e.g., -SiMe₃, -Si(OR)₃) on your starting material with a hydrogen atom.[1] In the context of a palladium-catalyzed cross-coupling reaction like the Hiyama coupling, this means your valuable organosilane nucleophile is consumed in a non-productive pathway, leading to the formation of a simple arene or alkene (Ar-H) instead of the desired coupled product (Ar-Ar').
This side reaction directly competes with the crucial transmetalation step in the catalytic cycle.[2][3] If the rate of protodesilylation is comparable to or faster than the rate of transmetalation, you will observe a significant decrease in your reaction yield and an increase in the undesired, protonated byproduct.
Q2: What is the underlying mechanism of protodesilylation?
A: The mechanism of protodesilylation is critical to understanding how to prevent it. It can be catalyzed by either acid or base. In the context of cross-coupling, which often employs basic activators, the base-catalyzed pathway is most relevant.[4]
The process generally involves two key steps:
-
Activation of Silicon: A nucleophilic activator, such as a fluoride ion (from TBAF) or a hydroxide/alkoxide (from a base), attacks the electrophilic silicon atom. This forms a hypervalent, pentacoordinate silicon intermediate.[4][5][6] This step is, ironically, also required to activate the organosilane for the desired transmetalation step in Hiyama couplings.[5][6]
-
C-Si Bond Cleavage: This activated intermediate is now highly susceptible to cleavage. A proton source, which can be residual water, an alcohol, or even the conjugate acid of the base used, protonates the carbon atom, breaking the C-Si bond and releasing the desilylated organic compound.[1][4]
Below is a diagram illustrating the general base-catalyzed mechanism.
Caption: General mechanism of base-catalyzed protodesilylation.
Part 2: Diagnosis - Is Protodesilylation the Culprit?
Q3: My reaction yield is low, and I see a major byproduct. How can I confirm it's from protodesilylation?
A: Proper diagnosis is the first step to an effective solution. You need to identify the byproduct and compare it to your starting materials and expected product.
-
Mass Spectrometry (GC-MS or LC-MS): This is the most direct method. Look for a peak with a mass corresponding to your organosilane starting material minus the silyl group, plus a proton. For example, if your starting material is Phenyl-SiMe₃ (M.W. 150.28), the protodesilylated byproduct will be Benzene (M.W. 78.11).
-
Nuclear Magnetic Resonance (¹H NMR): Compare the NMR spectrum of your crude reaction mixture to that of your starting material. In the case of aryl silanes, the disappearance of signals corresponding to the silyl group (e.g., a singlet at ~0.2-0.3 ppm for a -SiMe₃ group) and the appearance of a new aromatic proton signal in place of the silyl-substituted carbon is a strong indicator.
-
Control Experiment: Run the reaction under the same conditions but without the palladium catalyst and the coupling partner (the aryl halide/triflate). If you still observe the formation of the desilylated byproduct, it confirms that protodesilylation is occurring independently of the desired catalytic cycle.
The following workflow provides a systematic approach to diagnosing the issue.
Caption: A workflow for diagnosing protodesilylation.
Part 3: Troubleshooting - A Systematic Approach
Once protodesilylation is confirmed, you can systematically optimize your reaction conditions.
Q4: I'm using TBAF as an activator, and my reaction is plagued by protodesilylation. What's happening and how can I fix it?
A: This is a classic dilemma. Tetrabutylammonium fluoride (TBAF) is an excellent activator for the Hiyama coupling because the fluoride ion readily forms the required pentacoordinate silicon intermediate.[5][6] However, commercial TBAF solutions contain significant amounts of water, which acts as a proton source. The fluoride ion itself can also act as a base to facilitate the proton transfer from water.
Solutions:
-
Use Anhydrous TBAF: Commercial TBAF solutions in THF can contain >5 wt% water. Using anhydrous TBAF, which is available as a solid, can dramatically reduce the amount of proton source in your reaction.
-
Use Alternative Fluoride Sources: Consider using other fluoride sources that are less hygroscopic, such as CsF or KF. Often, these are used in combination with a crown ether (e.g., 18-crown-6) to improve their solubility.
-
Reduce TBAF Stoichiometry: Use the minimum amount of TBAF required for activation. Run a screen from 1.1 to 2.0 equivalents to find the sweet spot where the cross-coupling rate is high, and the protodesilylation rate is low.
Q5: I'm using a strong base like NaOH or Cs₂CO₃ and observing high levels of protodesilylation. What are my options?
A: Strong Brønsted bases can directly catalyze protodesilylation, especially at elevated temperatures.[1][4] The hydroxide or carbonate anion attacks the silicon center, and water (either present as a solvent or generated in situ) serves as the proton source.
Solutions:
-
Switch to a Milder Base: The goal is to find a base strong enough to facilitate the catalytic cycle but not so strong that it aggressively promotes C-Si bond cleavage. Weaker, non-nucleophilic bases are often better.[1]
-
Perform a Base Screen: A systematic screen is the most reliable way to solve this issue.
| Base | Class | Typical Observation | Recommendation |
| NaOH, KOH, K₂CO₃ | Strong, Protic | Often leads to significant protodesilylation.[1] | Avoid unless necessary; ensure rigorously anhydrous conditions if used. |
| Cs₂CO₃ | Strong, Aprotic | Effective but can still cause protodesilylation. | A good starting point, but screen milder options if problems persist.[1] |
| K₃PO₄ | Moderate, Aprotic | Often an excellent choice, balancing activity and selectivity.[1] | Highly recommended for initial screening as a milder alternative. |
| CsF, KF | Fluoride Source | Primarily for Hiyama; can cause issues with water. | Use anhydrous grade; consider as an activator rather than just a base. |
Q6: Could my solvent be the source of the problem?
A: Absolutely. The solvent is a critical parameter.
-
Protic Solvents: Solvents like methanol or ethanol are direct proton sources and should be avoided.
-
Aprotic Solvents and Water: Even high-quality "anhydrous" aprotic solvents (like THF, Dioxane, DMF, Toluene) contain trace amounts of water. This residual water is often the primary culprit for protodesilylation.[1] Ensure all solvents are rigorously dried before use, for example, by passing them through an activated alumina column or by distillation from an appropriate drying agent.[1]
Q7: My organosilane has electron-withdrawing groups and seems very prone to cleavage. What can I do?
A: The electronic nature of your organosilane has a profound impact on the stability of the C-Si bond. Electron-withdrawing groups on the aryl ring make the silicon-bearing carbon more electrophilic and thus more susceptible to nucleophilic attack and subsequent protodesilylation.
Solutions:
-
Lower the Reaction Temperature: Protodesilylation often has a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the cross-coupling pathway.[1] Perform a temperature screen (e.g., from room temperature to 80 °C) to find the optimal balance.
-
Change the Silyl Group: If possible, use a bulkier or different silyl group. While trimethylsilyl (-SiMe₃) and trialkoxysilyl (-Si(OR)₃) groups are common, sometimes more sterically hindered groups can slow the rate of nucleophilic attack that initiates protodesilylation.[1]
-
Use a More Active Catalyst System: The faster your cross-coupling reaction, the less time there is for the protodesilylation side reaction to occur. Employing a more active palladium catalyst/ligand system can "outrun" the decomposition pathway. This is particularly relevant for sterically hindered or electronically challenging substrates.[2][7]
Part 4: Practical Protocols & Methodologies
Protocol 1: Step-by-Step Guide for Screening Milder Bases
This protocol is designed for a parallel screening experiment to quickly identify the optimal base for your reaction.
-
Preparation: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials) under an inert atmosphere (N₂ or Ar).
-
Stock Solutions: Prepare stock solutions of your aryl halide, palladium precatalyst, and ligand in your chosen anhydrous solvent to ensure consistent dispensing.
-
Reagent Addition:
-
To each vial, add your organosilane (1.2 eq).
-
Dispense an equal volume of the aryl halide/catalyst/ligand stock solution to each vial (1.0 eq aryl halide, X mol% Pd/Ligand).
-
To each designated vial, add a different base (2.0 - 3.0 eq) from the table above (e.g., Cs₂CO₃, K₃PO₄, KF). Ensure bases are finely powdered and have been dried in an oven.
-
Add the final volume of anhydrous solvent to reach the desired concentration.
-
-
Reaction: Seal the vials and place them in a pre-heated block at your chosen temperature.
-
Analysis: After a set time (e.g., 12 hours), quench a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS. Calculate the ratio of desired product to the protodesilylated byproduct.
-
Optimization: The base that provides the highest product-to-byproduct ratio is your optimal choice.
Protocol 2: Fluoride-Free Hiyama-Denmark Coupling using an Organosilanol
For particularly sensitive substrates where protodesilylation with fluoride is unavoidable, switching to a fluoride-free protocol using an organosilanol can be a powerful alternative.[8] Organosilanols are activated by common Brønsted bases, avoiding the need for fluoride.[8]
-
Silanol Preparation: If your organosilanol is not available, it can often be prepared from the corresponding organosilane.
-
Reaction Setup: Under an inert atmosphere, combine the aryl halide (1.0 eq), the organosilanol (1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq) in an anhydrous solvent (e.g., Toluene).
-
Execution: Heat the reaction mixture (e.g., 80-100 °C) and monitor by your preferred analytical method.
-
Workup: Upon completion, perform a standard aqueous workup and purify by column chromatography.
This approach completely removes the problematic fluoride activator from the equation, often providing a clean and high-yielding route to the coupled product.
References
-
Corbet, J-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250-2255. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
Fleming, I., & Langley, J. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1421-1423. [Link]
-
Hiyama, T. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 41-59). Royal Society of Chemistry. [Link]
-
Wikipedia. (2023). Cross-coupling reaction. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 40(7), 511-523. [Link]
-
Al-Masum, M. (2014). Cross-Coupling Reactions. Presentation. [Link]
-
Rossi, R., et al. (2014). The Hiyama Cross-Coupling Reaction: New Discoveries. Synthesis, 46(12), 1535-1549. [Link]
-
Gevorgyan, V., et al. (2018). Palladium-Catalyzed C-H Silylation through Palladacycles Generated from Aryl Halides. Angewandte Chemie International Edition, 57(12), 3144-3148. [Link]
-
Han, L., & Buchwald, S. L. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 139(34), 11837-11840. [Link]
-
Walker, K. L. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 95(11), 1937-1949. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Huang, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2014-2018. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of the Isoxazole Ring
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the stability of the isoxazole ring. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot challenges related to the stability of this important heterocyclic scaffold in your experiments. This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Part 1: Isoxazole Ring Stability - A General Overview
Q1: How stable is the isoxazole ring in general?
The isoxazole ring is an aromatic heterocycle, and as such, it possesses a degree of inherent stability. However, the presence of the nitrogen-oxygen (N-O) bond introduces a point of weakness compared to all-carbon aromatic systems. Generally, the isoxazole ring is considered to be reasonably stable to oxidizing agents, and its stability under acidic or basic conditions is highly dependent on the substitution pattern on the ring.[1] 3,5-disubstituted isoxazoles, for instance, are known to be quite robust.[1]
The key factors that dictate the stability of an isoxazole ring are:
-
Substitution Pattern: The presence, position, and electronic nature of substituents on the carbon atoms of the ring are paramount. Unsubstituted C3 and C5 positions can be susceptible to deprotonation under basic conditions, initiating ring cleavage.[2]
-
pH of the Medium: The ring can be susceptible to degradation under both strongly acidic and basic conditions.
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation.
-
Presence of Nucleophiles or Electrophiles: The reaction environment can significantly impact stability.
Part 2: Troubleshooting - Stability Under Acidic Conditions
Q2: My isoxazole-containing compound is degrading under acidic conditions. What is the likely mechanism?
While many isoxazoles are stable in mild acidic conditions, strong acids can catalyze the hydrolysis of the isoxazole ring. The generally accepted mechanism involves the protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water. This leads to the cleavage of the N-O bond and subsequent rearrangement to form a β-dicarbonyl compound or its enol tautomer, along with hydroxylamine.
A study on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone demonstrated specific acid catalysis of degradation at pH values below 3.5.[3] The degradation products identified were consistent with the hydrolysis of the isoxazole ring.[3]
Below is a generalized workflow illustrating the acid-catalyzed degradation of a 3,5-disubstituted isoxazole.
Caption: Generalized pathway for acid-catalyzed isoxazole degradation.
Q3: What are the common degradation products observed under acidic conditions?
The specific degradation products will depend on the substituents of your isoxazole. However, the core fragmentation pattern generally leads to the formation of a β-dicarbonyl compound (or its more stable enol form) and hydroxylamine . For example, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone in acidic and neutral pH yielded 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[3]
Troubleshooting Guide: Acidic Conditions
| Issue | Potential Cause | Recommended Action |
| Unexpected side products during acidic workup. | Acid-labile isoxazole ring. | - Use milder acids (e.g., citric acid wash instead of HCl).- Perform workup at lower temperatures (0-5 °C).- Minimize exposure time to acidic conditions. |
| Low yield in reactions requiring strong acid catalysis. | Degradation of the isoxazole starting material or product. | - Screen different acid catalysts (e.g., Lewis acids, solid-supported acids).- Consider using protecting groups for other acid-sensitive functionalities to allow for milder conditions for the desired transformation. |
| Difficulty in purifying the product due to degradation. | On-column degradation on silica gel. | - Use a less acidic stationary phase (e.g., neutral alumina).- Add a small amount of a neutral-izing agent (e.g., triethylamine) to the eluent.- Consider alternative purification methods like crystallization or preparative HPLC with a buffered mobile phase. |
Part 3: Troubleshooting - Stability Under Basic Conditions
Q4: I am observing decomposition of my isoxazole derivative in the presence of a base. What is the cause?
The isoxazole ring is particularly susceptible to cleavage under basic conditions, especially if there are acidic protons on the substituents or if the C3 or C5 positions are unsubstituted.[2] The mechanism typically involves the deprotonation of a carbon atom adjacent to the ring or at the C3 or C5 position, leading to a ring-opening rearrangement.
For instance, the anti-inflammatory drug leflunomide, which has an unsubstituted C3 position, is stable at acidic and neutral pH at room temperature but undergoes ring opening at pH 10.0 to form its active α-cyanoenol metabolite.[4] This highlights the lability of the isoxazole ring to basic conditions, which is exacerbated by increased temperature.[4]
The following diagram illustrates a plausible base-catalyzed degradation pathway for an isoxazole with an acidic proton at the C5-substituent.
Caption: Generalized pathway for base-catalyzed isoxazole degradation.
Q5: Are certain isoxazoles more prone to degradation under basic conditions?
Yes. The stability of isoxazoles under basic conditions is significantly influenced by their substitution pattern:
-
Unsubstituted C3 and/or C5 positions: These are particularly unstable as the protons at these positions can be abstracted by a base, initiating ring cleavage.[2]
-
Electron-withdrawing groups: Substituents that increase the acidity of protons on adjacent carbons will make the molecule more susceptible to base-catalyzed degradation.
-
Steric hindrance: Bulky groups around the isoxazole ring may offer some steric protection against nucleophilic attack.
Troubleshooting Guide: Basic Conditions
| Issue | Potential Cause | Recommended Action |
| Formation of a complex mixture during a base-catalyzed reaction. | Base-mediated degradation of the isoxazole ring. | - Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA).- Employ milder bases (e.g., K2CO3 instead of NaOH or alkoxides).- Conduct the reaction at the lowest possible temperature. |
| Product instability during basic aqueous workup. | Hydrolysis of the isoxazole ring. | - Use a buffered aqueous solution for the workup.- If possible, use a non-aqueous workup procedure.- Minimize the time the compound is in contact with the basic solution. |
| Inconsistent reaction outcomes. | Competitive degradation pathway. | - Carefully control the stoichiometry of the base.- Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time before significant degradation occurs. |
Part 4: Comparative Stability and Predictive Insights
The following table summarizes the stability of the isoxazole ring in the drug leflunomide under various pH and temperature conditions, providing a quantitative example of the principles discussed.
| Compound | Condition | Temperature | Half-life (t1/2) | Reference |
| Leflunomide | pH 4.0 | 25°C | Stable | [4] |
| Leflunomide | pH 7.4 | 25°C | Stable | [4] |
| Leflunomide | pH 10.0 | 25°C | ~6.0 hours | [4] |
| Leflunomide | pH 7.4 | 37°C | ~7.4 hours | [4] |
| Leflunomide | pH 10.0 | 37°C | ~1.2 hours | [4] |
Q6: How can I predict the stability of my novel isoxazole-containing molecule?
While empirical testing is essential, you can make educated predictions about the stability of your molecule by considering the following:
-
Electronic Effects:
-
Electron-donating groups (EDGs) at the C3 and C5 positions generally increase the electron density of the ring, potentially making it more stable towards electrophilic attack but could increase its susceptibility to oxidation.
-
Electron-withdrawing groups (EWGs) decrease the electron density, making the ring more resistant to electrophilic attack but potentially more susceptible to nucleophilic attack. EWGs can also increase the acidity of protons on the ring or adjacent carbons, enhancing instability in the presence of a base.
-
-
Steric Effects: Large, bulky substituents can sterically hinder the approach of nucleophiles or acids to the ring, thereby increasing its kinetic stability.
-
Computational Modeling: In silico tools can be used to model the electron distribution and reactivity of your molecule, providing insights into potential sites of instability.
Part 5: Experimental Protocols
Protocol: General pH Stability Assessment of an Isoxazole-Containing Compound
This protocol provides a framework for assessing the stability of your compound across a range of pH values.
1. Materials and Reagents:
-
Your isoxazole-containing compound
-
HPLC-grade acetonitrile (ACN) and water
-
Buffer solutions: pH 4.0 (e.g., acetate buffer), pH 7.4 (e.g., phosphate buffer), pH 10.0 (e.g., carbonate-bicarbonate buffer)
-
A stable internal standard (IS)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Preparation of Stock Solutions:
-
Prepare a stock solution of your compound in ACN or another suitable organic solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in ACN at a known concentration.
3. Incubation Procedure:
-
In separate vials, add an aliquot of your compound's stock solution to each buffer (pH 4.0, 7.4, and 10.0) to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low (e.g., <1%) to maintain the buffer's pH.
-
Prepare a control sample by adding the same aliquot of your compound to a mixture of ACN and water (50:50).
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).
4. Sampling and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction by adding the aliquot to a larger volume of ACN containing the internal standard. This will stop further degradation and precipitate buffer salts.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by HPLC or LC-MS.
5. Data Analysis:
-
Calculate the ratio of the peak area of your compound to the peak area of the internal standard at each time point.
-
Plot the natural logarithm of the remaining percentage of your compound against time.
-
The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t1/2) can be calculated using the equation: t1/2 = 0.693/k.
References
- Ning, Y., Otani, Y., & Ohwada, T. (2018). Reactions under basic conditions afford 2H-azirines via a neutral enol (DABCO) or isoxazoles and oxazoles via an anionic enolate (t-BuOK), while acidic conditions afford oxazoles (AcOH) and isoxales (TFA) via neutral ketones. Journal of Organic Chemistry, 83(3), 203-219.
- Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., & Murray, J. C. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250.
- Chalyk, B. A., et al. (2024). Construction of Isoxazole ring: An Overview. NANO BIOMED. ENG., 16(2), 1-23.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33644.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
- Kashima, C., & Omote, Y. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1355-1373.
-
The Organic Chemistry Tutor. (2019, January 19). Synthesis of Isoxazoles [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]
Sources
minimizing homocoupling byproducts in Suzuki reactions of heterocycles
Technical Support Center: Suzuki-Miyaura Coupling of Heterocycles
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving heterocyclic compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of homocoupling byproducts and achieve higher yields of your desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps to resolve the problem.
Q1: I'm observing a significant amount of homocoupling of my heterocyclic boronic acid. What is the primary cause, and how can I prevent it?
A1: The homocoupling of boronic acids is a common side reaction in Suzuki couplings, and it is often exacerbated when working with heterocycles. The primary culprit is the presence of dissolved oxygen in your reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2][4] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of two boronic acid molecules, as illustrated in the diagram below.[1][4]
To mitigate this, rigorous exclusion of oxygen is paramount.[1]
Core Strategy: Deoxygenation
-
Sparging: The most effective method to remove dissolved oxygen is to bubble an inert gas, such as nitrogen or argon, through your solvent(s) for at least 30-60 minutes prior to use.[1] For the reaction setup, subsurface sparging of the complete reaction mixture (before adding the palladium catalyst) is highly effective.[1]
-
Freeze-Pump-Thaw: For smaller scale reactions or when dealing with volatile solvents, performing three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere is a thorough deoxygenation technique.
-
Inert Atmosphere: Always conduct the reaction under a positive pressure of nitrogen or argon. Using a balloon is acceptable for short reaction times, but for extended periods or higher temperatures, a manifold with a bubbler is recommended to prevent oxygen from diffusing back into the reaction vessel.
Q2: My reaction still produces homocoupling byproducts despite careful deoxygenation. What other factors should I investigate?
A2: If homocoupling persists even after rigorous deoxygenation, other factors related to your catalyst, reagents, and reaction conditions are likely at play.
-
Palladium(II) Precatalysts: Many common palladium sources, such as Pd(OAc)₂, PdCl₂, and PEPPSI-type precatalysts, are in the Pd(II) oxidation state.[4] For the main Suzuki catalytic cycle to begin, these must be reduced to Pd(0) in situ. This reduction can sometimes be inefficient or proceed through pathways that favor homocoupling.[4]
-
Solution 1: Switch to a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. However, be aware that Pd₂(dba)₃ can be unstable and form palladium black if not properly ligated.[4]
-
Solution 2: Use Modern Precatalysts: Buchwald's G2, G3, and G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[4]
-
-
Mild Reducing Agents: The addition of a mild reducing agent can help "scavenge" any stray Pd(II) species without interfering with the main catalytic cycle.
-
Slow Addition of the Boronic Acid: In some cases, particularly with highly reactive boronic acids, slow addition of the boronic acid solution via a syringe pump to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.[5]
Q3: I am working with an electron-rich heterocycle and observing significant decomposition and homocoupling. How can I improve this reaction?
A3: Electron-rich heterocycles present unique challenges. They can be more prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), and their Lewis basic sites (e.g., nitrogen atoms in pyridines or imidazoles) can coordinate to the palladium center and inhibit catalysis.[6]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7] For sensitive heterocyclic substrates, a milder base may be necessary to prevent degradation.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich systems, a bulky, electron-donating ligand is often beneficial.[9][10]
-
Bulky Biarylphosphine Ligands: Ligands like SPhos, XPhos, or RuPhos (from the Buchwald group) are excellent choices. Their bulkiness promotes the reductive elimination step to form the desired product and can prevent the coordination of multiple substrate molecules that might lead to side reactions.[9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strongly electron-donating and can be very effective for challenging couplings, including those with less reactive aryl chlorides.[10]
-
-
Anhydrous Conditions: For particularly stubborn heteroaryl-heteroaryl couplings, switching to anhydrous conditions can be highly beneficial. The Denmark group has shown that using TMSOK as a base in anhydrous solvents can enable difficult couplings.[4][6]
-
Additive for Lewis Basic Heterocycles: When catalyst poisoning by a Lewis basic heterocycle is suspected under anhydrous conditions, the addition of trimethyl borate B(OMe)₃ can act as a Lewis acid to bind the problematic heteroatom, freeing up the palladium catalyst to participate in the reaction.[4]
-
Frequently Asked Questions (FAQs)
What are the main mechanisms of homocoupling in Suzuki reactions?
There are two primary pathways for the homocoupling of boronic acids:
-
Pd(II)-Mediated Coupling: This is often the dominant pathway. It involves the reaction of a Pd(II) species with two molecules of the boronic acid. The Pd(II) is reduced to Pd(0) in the process, which can then enter the desired Suzuki catalytic cycle.[1][4] This is why the presence of oxygen, which generates Pd(II) from Pd(0), is so detrimental.[2][4]
-
Reductive Elimination from a Di-organopalladium(II) Complex: If the transmetalation of the second boronic acid molecule onto the (Aryl)Pd(II)(Aryl') complex is faster than reductive elimination, a (Aryl)Pd(II)(Aryl) species can form, which can then reductively eliminate to produce the homocoupled product. This is less common but can occur under certain conditions.
Below is a diagram illustrating the main Suzuki cycle and the detrimental homocoupling side reaction.
Caption: Suzuki Cycle vs. O₂-Induced Homocoupling.
How does the choice of ligand affect homocoupling?
Ligands are critical for a successful Suzuki reaction, influencing catalyst stability and reactivity.[10]
-
Electron-donating ligands: These increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step of the aryl halide.[9][10] This can help the desired catalytic cycle outcompete the homocoupling pathway.
-
Sterically bulky ligands: Bulky ligands, like Buchwald's biarylphosphines, promote the final reductive elimination step that forms the product.[9][10] A faster reductive elimination minimizes the lifetime of the Ar¹-Pd(II)L₂-Ar² intermediate, reducing the chance for side reactions. They also tend to favor the formation of monoligated palladium species, which are often more active.[8]
Table 1: General Ligand Selection Guide for Heterocyclic Suzuki Couplings
| Ligand Type | Key Features | Best For... | Example(s) |
| Bulky Biarylphosphines | Highly electron-donating, sterically demanding. | General purpose, electron-rich/poor heterocycles, aryl chlorides. | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Very strong electron donors, thermally stable. | Unreactive aryl chlorides, challenging couplings. | IPr, SImes |
| Aqueous Phase Ligands | Water-soluble phosphines. | Reactions in aqueous media, "green chemistry" applications. | TPPTS |
What is protodeboronation and how can I minimize it with my heterocycle?
Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water or alcohol) to replace the boronic acid group with a hydrogen atom. This is particularly problematic for electron-rich and certain 2-substituted heteroaryl boronic acids.[4][6]
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol (Bpin) or neopentylglycol esters are often more stable towards protodeboronation than the corresponding boronic acids.[4]
-
Control Stoichiometry: Using a slight excess (1.2 - 1.5 equivalents) of the boronic species can compensate for some loss to protodeboronation.
-
Milder Base: Strong bases can accelerate protodeboronation. Using K₃PO₄ or KF can be beneficial.[8]
-
Anhydrous Conditions: Removing water from the reaction can significantly suppress this side reaction.[4][6]
Experimental Protocol: Screening for Optimal Conditions to Minimize Homocoupling
This protocol provides a systematic workflow for optimizing your Suzuki reaction to minimize byproducts.
Caption: Systematic Workflow for Troubleshooting Homocoupling.
Step-by-Step Methodology:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (2.0-3.0 equiv).
-
Deoxygenation: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes. Add the deoxygenated solvent via syringe. Sparge the resulting suspension with argon or nitrogen for another 15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).
-
Reaction: Place the vial in a preheated heating block and stir for the desired time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, paying close attention to the ratio of the desired product to the homocoupled byproduct.
-
Optimization: If homocoupling is still significant, systematically vary one parameter at a time (e.g., change the base from K₂CO₃ to K₃PO₄, or the ligand from PPh₃ to SPhos) following the workflow diagram above.
References
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Delaney, C. P., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Navigating the Nuances of Silyl Chemistry: A Technical Support Guide to Workup Procedures
In the landscape of modern organic synthesis, silylated compounds are indispensable tools, primarily for the protection of hydroxyl and other protic functional groups. Their widespread use, however, is matched by the frequent necessity for their efficient removal and the subsequent purification of the desired product from silicon-containing byproducts. This guide, born from extensive field experience and a deep understanding of the underlying chemical principles, serves as a technical support center for researchers, scientists, and drug development professionals. Herein, we address the common challenges encountered during the workup of reactions involving silylated compounds, offering not just protocols, but the rationale behind them, to empower you to troubleshoot and optimize your synthetic endeavors.
Troubleshooting Guide: From Deprotection to Purification
This section is designed to address specific issues that can arise during the workup of reactions involving silylated compounds. Each subsection presents a common problem, delves into its root causes, and provides actionable solutions.
I. Incomplete Silyl Ether Cleavage
A frequent hurdle in multi-step synthesis is the incomplete removal of a silyl protecting group. The success of this step hinges on a delicate balance of the silyl ether's steric and electronic properties and the chosen deprotection conditions.
Problem: My silyl ether deprotection is sluggish or incomplete.
Causality & Solutions:
-
Steric Hindrance: The stability of silyl ethers is largely dictated by the steric bulk around the silicon atom.[1] For instance, a tert-butyldimethylsilyl (TBS) group is significantly more stable to acid-catalyzed hydrolysis than a trimethylsilyl (TMS) group.[2] If you are facing incomplete cleavage, the deprotection conditions may be too mild for the specific silyl group.
-
Solution for Acid-Mediated Deprotection: For more robust silyl ethers like TBS or triisopropylsilyl (TIPS), switching from a mild acid like pyridinium p-toluenesulfonate (PPTS) in methanol to a stronger protic acid like acetic acid or even a Lewis acid such as TiCl4 may be necessary.[2]
-
Solution for Fluoride-Mediated Deprotection: While tetrabutylammonium fluoride (TBAF) is a potent desilylating agent, its effectiveness can be hampered by steric congestion around the silyl ether.[2] Increasing the reaction temperature or extending the reaction time can often drive the reaction to completion. However, be mindful of potential side reactions with sensitive functional groups.
-
-
Solvent Effects: The choice of solvent can significantly impact the rate of deprotection. For fluoride-mediated reactions, polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are generally preferred as they effectively solvate the TBAF salt.
-
Solution: If a reaction in THF is slow, consider switching to a more polar solvent like dimethylformamide (DMF), which can accelerate the reaction. However, be aware that DMF can be difficult to remove during workup.
-
-
Water Content in TBAF: Commercially available TBAF solutions in THF contain a certain amount of water.[3] While often beneficial, excessive water can sometimes hinder the deprotection of certain substrates, particularly pyrimidine nucleosides.[4] Conversely, for some applications, anhydrous TBAF can be too basic, leading to side reactions.
-
Solution: If you suspect water content is an issue, you can dry the TBAF solution over molecular sieves.[4] For base-sensitive substrates, using TBAF buffered with acetic acid can mitigate undesired side reactions.
-
II. Challenges in Silyl Enol Ether and Silyl Ketene Acetal Workups
Silyl enol ethers and silyl ketene acetals are versatile intermediates in carbon-carbon bond-forming reactions, such as the Mukaiyama aldol addition.[5] The workup for these reactions requires careful consideration of the Lewis acid catalyst and the stability of the product.
Problem: How do I properly quench and work up a Lewis acid-catalyzed reaction of a silyl enol ether?
Causality & Solutions:
-
Lewis Acid Quenching: Strong Lewis acids like TiCl4, commonly used in these reactions, must be effectively quenched to prevent product degradation or undesired side reactions during workup.[6]
-
Aqueous Quench: The most common method is to slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO3) or ammonium chloride (NH4Cl) with vigorous stirring. This hydrolyzes the Lewis acid and neutralizes the reaction mixture.
-
Non-Aqueous Quench: For water-sensitive compounds, a non-aqueous quench may be necessary. Adding a stoichiometric amount of a Lewis base like pyridine or triethylamine at low temperature can neutralize the Lewis acid.
-
-
Product Stability: The resulting β-silyloxy carbonyl compound from a Mukaiyama aldol reaction can be sensitive to acidic or basic conditions, potentially leading to elimination or retro-aldol reactions.
-
Solution: It is crucial to maintain a neutral pH during the aqueous workup. Using a buffered quench or washing the organic layer with a mild buffer can help preserve the integrity of the product.
-
III. The Persistent Problem of Silicon Byproducts
Perhaps the most ubiquitous challenge in working with silylated compounds is the removal of silicon-containing byproducts, such as silanols (R3SiOH) and disiloxanes ((R3Si)2O), during purification. These byproducts can co-elute with the desired product during column chromatography, making isolation difficult.
Problem: I am struggling to separate my product from silicon-based impurities during column chromatography.
Causality & Solutions:
-
Polarity of Byproducts: Silanols are relatively polar and can streak on silica gel chromatography. They often dehydrate on the column to form the less polar disiloxanes, which can then co-elute with less polar products.
-
Acidic Wash: A pre-chromatography acidic wash (e.g., with dilute HCl) can sometimes help to fully hydrolyze any remaining silyl ethers to the more polar silanols, which may then be more easily separated.
-
Base Treatment: Conversely, a wash with a mild base can deprotonate the silanols, making them more water-soluble and easier to remove with an aqueous extraction.
-
Chromatography Additives: Adding a small amount of an amine base like triethylamine to the eluent can help to suppress the streaking of acidic silanols on the silica gel.[7]
-
Alternative Solid Phases: For particularly challenging separations, consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
-
Tetrabutylammonium (TBA) Salts: In fluoride-mediated deprotections, the removal of TBA salts can be problematic, especially for polar products.
-
Aqueous Extraction: For non-polar to moderately polar products, repeated washing with water or brine is often sufficient to remove TBA salts.
-
Ion-Exchange Resin: For polar, water-soluble products, an innovative workup involves the use of a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate.[8] The resin exchanges the tetrabutylammonium cation for a proton, and the calcium carbonate scavenges the resulting fluoride, driving the removal of the salt.[8]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silyl protecting group for my synthesis?
The selection of a silyl protecting group is a strategic decision based on the stability required at different stages of your synthesis. The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[9] For a temporary protection that needs to be removed under mild conditions, TMS or TES are good choices. For more robust protection that can withstand harsher reaction conditions, TBDMS, TIPS, or TBDPS are preferable.[9]
Q2: My reaction is sensitive to basic conditions. What are some alternatives to TBAF for silyl ether deprotection?
For base-sensitive substrates, several milder alternatives to TBAF exist:
-
HF-Pyridine or Triethylamine Trihydrofluoride: These reagents are less basic than TBAF and can be more selective.[9]
-
Ammonium Fluoride (NH4F) in Methanol: This provides a nearly neutral and effective method for deprotection.[10]
-
Catalytic Iron(III) Tosylate: This offers a mild and chemoselective deprotection of silyl ethers.[8]
Q3: How can I visualize silyl ethers and their corresponding alcohols on a TLC plate?
Silyl ethers are generally non-UV active unless they are attached to a chromophore. The corresponding alcohols are also often non-UV active.
-
Potassium Permanganate Stain: This stain is effective for visualizing alcohols, which will appear as yellow spots on a purple background. Silyl ethers will not be visualized. This allows you to monitor the progress of a deprotection reaction.
-
p-Anisaldehyde Stain: This stain can visualize both some silyl ethers and alcohols, often with different colors, which can be helpful for tracking the reaction.[11]
-
Iodine Chamber: Both silyl ethers and alcohols can often be visualized in an iodine chamber, appearing as temporary brown spots.[12]
Q4: What are the characteristic NMR signals for common silicon-containing byproducts?
Identifying silicon byproducts in your NMR spectrum is key to troubleshooting purification. While 29Si NMR provides the most direct information, 1H NMR signals can also be indicative.
| Compound | Typical ¹H NMR Chemical Shift (ppm) | Typical ²⁹Si NMR Chemical Shift (ppm) |
| Hexamethyldisiloxane (TMS-O-TMS) | ~0.06 | ~7 |
| tert-Butyldimethylsilanol (TBDMS-OH) | ~0.08 (s, 6H), ~0.88 (s, 9H) | ~15-18 |
| 1,1,3,3-Tetra-tert-butyl-1,3-dimethyldisiloxane | ~0.1 (s, 6H), ~0.9 (s, 18H) | ~-1 to 2 |
| Triisopropylsilanol (TIPS-OH) | ~1.0-1.2 (m) | ~3-6 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous THF (0.1-0.5 M).
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Workup for a Mukaiyama Aldol Reaction using TiCl4
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add the reaction mixture to a vigorously stirred, saturated aqueous solution of NaHCO3.
-
Continue stirring until the titanium salts precipitate as a white solid.
-
Filter the mixture through a pad of celite, washing the filter cake with the extraction solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Decision Tree for Silyl Ether Deprotection
Caption: Decision tree for selecting a silyl ether deprotection method.
General Workup Workflow for Silylated Compounds
Caption: A generalized workflow for the workup of reactions involving silylated compounds.
References
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
- Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(5), 723–726.
-
TBAF - Common Organic Chemistry Reagents. (n.d.). Retrieved from [Link]
-
Typical 29Si NMR Chemical Shifts. (n.d.). ResearchGate. Retrieved from [Link]
- Gennari, C., Cozzi, F., & Orsini, F. (1987). TiCl4-Mediated Reactions of the Silyl Ketene Acetals Derived from N-Methylephedrine Esters. The Journal of Organic Chemistry, 52(13), 2755–2756.
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Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]
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Mukaiyama Aldol Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Silylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
What is the effect of free silanols in RPLC & how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]
- Hogrefe, R. I., McCaffrey, A. P., Borozdina, L. U., & McCampbell, E. S. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739–4741.
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2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Selective Deprotection of Silyl Ethers. (n.d.). ResearchGate. Retrieved from [Link]
-
A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. (2022, May 9). Organic Syntheses. Retrieved from [Link]
-
Mukaiyama Aldol Addition. (n.d.). Wikipedia. Retrieved from [Link]
- Fukuzumi, S., & Kochi, J. K. (1981). Electron-transfer oxidation of ketene silyl acetals and other organosilanes. Mechanistic insight into Lewis acid mediated electron transfer. Journal of the American Chemical Society, 103(24), 7240–7252.
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Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. (2019, March 14). ACS Omega. Retrieved from [Link]
- Denmark, S. E., & Stavenger, R. A. (2000). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Accounts of Chemical Research, 33(7), 432–440.
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An In-Depth Guide to Silylation Reagents: Applications and Benefits. (n.d.). Changfu Chemical. Retrieved from [Link]
-
Reliable Measurement of Silanol Suppression Potency in Alkyl-bonded Stationary Phases. (2011, November 7). Journal of Chromatography A. Retrieved from [Link]
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Visualizing a TLC plate. (2021, August 22). YouTube. Retrieved from [Link]
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Uhlig, F., & Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Zhang, C., Patschinski, P., Stephenson, D. S., Panisch, R., Wender, J. H., Holthausen, M. C., & Zipse, H. (2014). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Physical Chemistry Chemical Physics, 16(31), 16346–16355.
- Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
- Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J.-Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(43), 10039–10047.
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TBAF and Cellulose Esters: Unexpected Deacylation with Unexpected Regioselectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Silicon-Based Protecting Agents. (n.d.). Gelest. Retrieved from [Link]
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TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
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How to remove the silica after column chromatography procedure? (2012, October 1). ResearchGate. Retrieved from [Link]
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Removal of tetrabutylammonium from an organic reaction. (2016, June 30). Chemistry Stack Exchange. Retrieved from [Link]
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Detection and Visualization Methods Used in Thin-Layer Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
- Hong, K., & Chen, E. Y.-X. (2018). Silyl Ketene Acetals/B(C6F5)3 Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers. Biomacromolecules, 19(4), 1218–1229.
-
(29Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved from [Link]
-
Protecting Groups – A Necessary Evil? (n.d.). CHEMISTRY 1000. Retrieved from [Link]
- Method for removing silanol compound, chemical filter, and exposure device. (2014). Google Patents.
- Clarson, S. J., & Semlyen, J. A. (Eds.). (1993). Siloxane Polymers. Prentice Hall.
-
10.4: Acetals and Ketals. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
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Has anyone used TBAF for BOC deprotection? (n.d.). Reddit. Retrieved from [Link]
- Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 33(4), 417–419.
-
Mild and selective deprotection of carbamates with Bu4NF. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A General Asymmetric Aldol Reaction of Silyl Ketene Acetals Derived from Simple Esters to Aryl α-Keto Esters. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling of Silylated Heterocycles
Welcome to the technical support center for navigating the challenges of catalyst deactivation in the cross-coupling of silylated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging these powerful synthetic tools. Here, we will dissect common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the cross-coupling of silylated heterocycles.
Q1: My cross-coupling reaction has stalled or is giving low yields. What are the most likely causes related to catalyst deactivation?
A1: When a cross-coupling reaction involving silylated heterocycles underperforms, catalyst deactivation is a primary suspect. The initial points of investigation should be:
-
Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation to Pd(II), rendering it inactive for the catalytic cycle. This is often exacerbated by incomplete degassing of solvents and reagents.[1]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be prone to oxidation or other degradation pathways, leading to the formation of inactive palladium species.[2]
-
Heterocycle-Induced Deactivation: The nitrogen atoms in many heterocycles can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of stable, off-cycle complexes.[3][4] This is a particularly prevalent issue with 2-substituted pyridines.[5]
-
Protodesilylation: The cleavage of the C-Si bond by a proton source can compete with the desired cross-coupling, consuming the silylated starting material and reducing the overall yield. This can be influenced by the choice of base and the presence of water.[6][7]
Q2: I am observing significant amounts of homocoupling of my silylated heterocycle. Is this related to catalyst deactivation?
A2: Yes, the formation of homocoupled products can be linked to catalyst deactivation pathways. The presence of oxygen can promote the homocoupling of organometallic reagents.[1] Furthermore, if the desired cross-coupling is slow due to a partially deactivated catalyst, side reactions like homocoupling can become more prominent.
Q3: How does the nature of the silyl group (e.g., TMS, TIPS) affect catalyst stability?
A3: The steric and electronic properties of the silyl group can influence the reaction. While not directly a cause of deactivation, bulkier silyl groups can sometimes slow down the transmetalation step, potentially allowing more time for catalyst decomposition pathways to occur. However, the primary factors in deactivation are more commonly related to the reaction conditions and the nature of the heterocyclic substrate.
Q4: Can the choice of base contribute to catalyst deactivation?
A4: Absolutely. The base is a critical component that not only facilitates the catalytic cycle but can also influence catalyst stability. Strong bases can sometimes promote ligand degradation or undesirable side reactions with sensitive substrates, which in turn can lead to catalyst deactivation.[4] For instance, the use of a moderate-strength base like NaOTMS has been shown to limit the decomposition of sensitive five-membered heteroarenes, thereby preventing catalyst deactivation.[4]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for diagnosing and resolving specific experimental issues.
Issue 1: Reaction Failure with Electron-Deficient or sterically hindered Heterocycles
Symptoms:
-
No product formation or very low conversion.
-
Recovery of starting materials.
-
Formation of dark precipitates (indicating palladium black formation).
Causality: Electron-deficient heterocycles or those with significant steric hindrance around the coupling site can be challenging substrates.[5] The electronic properties can slow down key steps in the catalytic cycle, such as oxidative addition, while steric bulk can hinder the approach of the coupling partners to the metal center. These factors increase the likelihood of catalyst decomposition before productive coupling occurs.
Troubleshooting Protocol:
-
Ligand Selection: For challenging substrates, consider switching to more electron-rich and bulky phosphine ligands such as SPhos or XPhos.[5] These ligands can stabilize the palladium center and promote the desired catalytic steps. N-heterocyclic carbene (NHC) ligands are also a robust alternative due to their strong sigma-donating ability and stability.[8][9][10]
-
Precatalyst Choice: Employ a well-defined, air-stable palladium precatalyst.[1][5][7] This ensures a consistent and reliable source of the active Pd(0) species.
-
Solvent and Temperature Optimization: A change in solvent can significantly impact the reaction. Aprotic polar solvents like dioxane or THF are common, but for challenging couplings, a systematic screen of solvents is recommended.[1] Similarly, carefully optimizing the reaction temperature is crucial; too high a temperature can accelerate catalyst decomposition.
-
Additive Screening: The addition of copper(I) salts has been shown to be beneficial in couplings involving challenging 2-pyridyl boron reagents by facilitating transmetalation.[5] While this is for boronic acids, the principle of using additives to promote key steps can be applicable.
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Reaction works well on one occasion but fails or gives poor yields on another, despite seemingly identical conditions.
Causality: Poor reproducibility often points to subtle variations in reaction setup that have a significant impact on the sensitive catalytic system. The most common culprits are oxygen and water contamination.
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere Technique:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Degas all solvents and liquid reagents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.[1]
-
Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Reagent Purity:
-
Consistent Catalyst Handling:
-
If using a Pd(II) precatalyst, ensure that the in-situ reduction to Pd(0) is efficient and reproducible.[13]
-
Handle air-sensitive catalysts and ligands in a glovebox to prevent degradation.
-
Issue 3: Formation of Silanol and Siloxane Byproducts
Symptoms:
-
Observation of silanol (R-Si-OH) or siloxane (R-Si-O-Si-R) byproducts in the reaction mixture, often at the expense of the desired coupled product.
Causality: The formation of silanols and their subsequent condensation to siloxanes is a known side reaction, particularly in the presence of water and a base.[14][15] This protodesilylation pathway consumes the silylated starting material, effectively reducing the concentration of the active nucleophile.
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
Consider the use of molecular sieves to scavenge trace amounts of water.
-
-
Base Selection:
-
The choice of base can influence the rate of protodesilylation. A screen of bases (e.g., carbonates, phosphates, fluorides) may be necessary to find one that promotes the cross-coupling efficiently without accelerating the undesired C-Si bond cleavage.[16]
-
-
Use of Silanolates:
-
An alternative strategy is to pre-form the active nucleophile by converting the organosilanol to its corresponding silanolate salt using a strong base like NaH.[6] This can lead to cleaner reactions with reduced protodesilylation.
-
Section 3: Visualizing Deactivation Pathways and Troubleshooting
Diagram 1: Common Catalyst Deactivation Pathways
Caption: Key deactivation pathways for palladium catalysts in cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Section 4: Quantitative Data and Experimental Protocols
Table 1: Recommended Ligand and Precatalyst Combinations for Challenging Heterocycles
| Heterocycle Type | Recommended Ligand(s) | Recommended Precatalyst(s) | Key Considerations |
| 2-Pyridyl | XPhos, SPhos | XPhos Pd G3, PEPPSI-IPr | Prone to catalyst inhibition; bulky, electron-rich ligands are often necessary.[5] |
| 5-Membered (e.g., Thiophene, Furan, Pyrrole) | GPhos-supported catalysts | Pd₂(dba)₃ with appropriate ligand | Can be sensitive to strong bases, leading to decomposition and catalyst deactivation.[4] |
| Electron-deficient Diazines | N-heterocyclic carbenes (NHCs) | Pd-NHC complexes | NHCs provide strong coordination to stabilize the catalyst.[9] |
Protocol 1: General Procedure for a Robust Cross-Coupling Reaction
This protocol outlines a general starting point for the cross-coupling of a silylated heterocycle with an aryl halide, incorporating best practices to minimize catalyst deactivation.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the silylated heterocycle (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup and purification.
References
-
Al-Masum, M. (2018). Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene-Stabilized Complexes. An-Najah University Journal for Research - B (Humanities). [Link]
-
Baran, P. S. (2012). Practical and innate C–H functionalization of heterocycles. ScienceOpen. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Chemicool. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 42(10), 1574–1585. [Link]
-
Fairlamb, I. J. S. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095. [Link]
-
Gevorgyan, V. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(13), 5539–5539. [Link]
-
Jans, A. C. H., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2848–2856. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]
-
Organ, M. G. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5437-5447. [Link]
-
Surry, D. S., & Buchwald, S. L. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sajan, C. P., et al. (2013). Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling. Chemical Communications, 49(74), 8256-8258. [Link]
-
Daru, J., et al. (2024). Guideline for Elucidating Catalysts. ChemRxiv. [Link]
-
American Coatings Association. (n.d.). For Crosslinkable Silane Terminated Polymers. [Link]
-
Jermouni, T., Smaïhi, M., & Hovnanian, N. (2016). Reactivity of silanol group on siloxane oligomers for designing molecular structure and surface wettability. Semantic Scholar. [Link]
Sources
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- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. journals.najah.edu [journals.najah.edu]
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- 11. chemrxiv.org [chemrxiv.org]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 16. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Part 1: The Conventional Approach: Non-Silylated Isoxazoles as Electrophiles
An In-Depth Technical Guide to the Suzuki Coupling of Isoxazoles: A Comparative Analysis of Silylated vs. Non-Silylated Substrates
The isoxazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1] Consequently, the development of robust and versatile methods for its incorporation into complex molecules is of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for forging carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[2]
This guide provides a detailed comparative analysis of two primary strategies for leveraging the Suzuki coupling to synthesize functionalized isoxazoles: the traditional pathway using non-silylated halo-isoxazoles as electrophiles, and an alternative approach utilizing silylated isoxazoles as nucleophilic partners in Hiyama-type couplings. We will delve into the mechanistic underpinnings, practical advantages, inherent challenges, and experimental protocols for each methodology, offering field-proven insights to guide your synthetic strategy.
The most common strategy for isoxazole functionalization via Suzuki coupling involves the reaction of a halogenated isoxazole (typically bromo- or iodo-) with an organoboron reagent, such as a boronic acid or its ester. In this scenario, the isoxazole serves as the electrophilic coupling partner.
Mechanistic Considerations and Key Challenges
The catalytic cycle follows the canonical Suzuki-Miyaura pathway: oxidative addition of the Pd(0) catalyst to the isoxazole-halide bond, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
However, the isoxazole ring presents unique challenges:
-
Ring Instability: The inherent weakness of the N-O bond in the isoxazole ring can lead to undesired ring-opening or rearrangement pathways under harsh reaction conditions.[3][4]
-
Side Reactions: A significant side reaction, particularly with 5-bromoisoxazoles, is the formation of ketone byproducts.[5] This is a critical consideration that must be addressed through careful optimization of reaction conditions.
-
Electronic Effects: The rate of the crucial oxidative addition step is sensitive to the electronic nature of the isoxazole ring. Electron-donating groups can increase the electron density at the carbon-halogen bond, making oxidative addition more challenging.[6]
The choice of ligand is paramount to overcoming these hurdles. The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), has been shown to be essential for suppressing ketone formation and promoting high yields of the desired trisubstituted isoxazoles.[5]
Experimental Data Summary
The following table summarizes typical conditions for the Suzuki coupling of non-silylated bromoisoxazoles.
| Isoxazole Substrate | Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromo-3,4-diphenylisoxazole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 100 | 95 |
| 5-Bromo-3-methyl-4-phenylisoxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 100 | 91 |
| 5-Bromo-3-phenyl-4-methylisoxazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| (Data synthesized from reference[5]) |
Representative Experimental Protocol
Synthesis of 3,4,5-Triphenylisoxazole [5]
-
To an oven-dried vial equipped with a magnetic stir bar, add 5-bromo-3,4-diphenylisoxazole (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv) and tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 0.10 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Part 2: The Alternative Strategy: Silylated Isoxazoles as Nucleophiles
An increasingly attractive alternative is the Hiyama cross-coupling reaction, where an organosilicon compound serves as the nucleophilic partner. In this context, a silylated isoxazole (e.g., an isoxazolyl-silanol or related silyl ether) reacts with an aryl or heteroaryl halide (or triflate).
Mechanistic Considerations and Key Advantages
The Hiyama coupling is mechanistically related to the Suzuki coupling, but with a key difference in the activation of the nucleophile. The organosilane is activated by a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a strong base to form a hypervalent, pentacoordinate silicate intermediate.[7][8] This activated species is highly nucleophilic and readily undergoes transmetalation to the Pd(II) center.
This approach offers several distinct advantages:
-
Enhanced Stability: Organosilanes, particularly silanols, often exhibit greater stability and are easier to handle compared to their corresponding boronic acids, which can be prone to decomposition and protodeboronation.[8][9]
-
Controlled Reactivity: The reaction is initiated by the addition of an activator (fluoride or base). This provides excellent control and allows for the preparation of reaction mixtures that are stable until the activator is introduced.
-
Regiocontrol in Synthesis: The synthesis of silylated isoxazoles can be achieved with high regioselectivity, providing a reliable route to specific isomers that might be difficult to access via halogenation.[10]
-
Orthogonal Reactivity: The silyl group is stable to a wide range of reaction conditions, allowing it to be carried through multiple synthetic steps before the final cross-coupling.
Experimental Data Summary
The following table presents representative conditions for the Hiyama cross-coupling of silylated isoxazoles.
| Silylated Isoxazole | Aryl Halide Partner | Catalyst | Activator | Solvent | Temp | Yield (%) |
| Isoxazolyl-4-Si(OEt)₃ | 4-Iodoanisole | Pd(PPh₃)₄ | TBAF | THF | Reflux | High |
| Isoxazolyl-4-Si(OEt)₃ | 1-Iodonaphthalene | Pd(PPh₃)₄ | TBAF | THF | Reflux | High |
| Isoxazolyl-4-SiMe₂OH | Aryl Iodide | Pd₂(dba)₃ | TBAF | THF | RT | Good-Excellent |
| (Data synthesized from references[8][10]) |
Representative Experimental Protocol
General Procedure for Hiyama Coupling of an Isoxazolyl-silanol [8]
-
In a reaction flask, dissolve the aryl iodide (1.2 equiv) and the isoxazolyl-dimethylsilanol (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Add the Palladium catalyst, such as Pd₂(dba)₃ (0.01-0.05 equiv).
-
To this solution, add a 1.0 M solution of TBAF in THF (2.0 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Head-to-Head Comparison: Silylated vs. Non-Silylated Isoxazoles
| Feature | Non-Silylated Isoxazoles (Suzuki) | Silylated Isoxazoles (Hiyama) |
| Role in Coupling | Electrophile | Nucleophile |
| Reactive Group | Halogen (Br, I) | Organosilane (e.g., -Si(OR)₃, -SiMe₂OH) |
| Reaction Partner | Organoboron Reagent (e.g., R-B(OH)₂) | Organohalide or Triflate (Ar-X) |
| Key Challenge | Isoxazole ring instability, side reactions (ketone formation).[5] | Requires specific synthesis of the silylated precursor. |
| Key Advantage | Wide availability of commercial boronic acids. | High stability of organosilane precursors, controlled activation.[8] |
| Activation | Base-mediated activation of the boronic acid.[11] | Fluoride or base-mediated formation of a hypervalent silicate.[7] |
| Synthetic Strategy | Best when the desired halo-isoxazole is readily accessible. | Advantageous when the corresponding isoxazole boronic acid is unstable or hard to synthesize. |
Conclusion and Strategic Recommendations
Both silylated and non-silylated isoxazoles are powerful and effective substrates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast array of functionalized molecules for drug discovery and materials science. The choice between these two strategies is not a matter of universal superiority but of strategic synthetic planning.
-
Choose the non-silylated (halo-isoxazole) route when you have straightforward access to the required halogenated precursor and a diverse range of commercially available boronic acids is desired for analog synthesis. Be prepared to carefully screen ligands and bases to mitigate potential side reactions.[5]
-
Choose the silylated isoxazole (Hiyama) route when the corresponding boronic acid is unstable, difficult to prepare, or prone to protodeboronation. This approach offers excellent stability, handling, and controlled, on-demand reactivity, making it a robust alternative for complex, multi-step syntheses.[8]
By understanding the distinct mechanistic features, advantages, and limitations of each approach, researchers can make informed decisions, troubleshoot effectively, and ultimately select the optimal pathway to achieve their synthetic targets with efficiency and precision.
References
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ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Available from: [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Available from: [Link]
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NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
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ACS Publications. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. Available from: [Link]
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ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]
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NIH. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. Available from: [Link]
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MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]
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MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available from: [Link]
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ResearchGate. Hiyama cross‐coupling reaction of isoxazolyl‐4 silyl derivatives. Available from: [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... Available from: [Link]
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ResearchGate. Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. Available from: [Link]
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PubMed. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Available from: [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
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ResearchGate. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available from: [Link]
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ACS Publications. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available from: [Link]
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NIH. Direct synthesis of sila-benzoazoles through hydrosilylation and rearrangement cascade reaction of benzoazoles and silanes. Available from: [Link]
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RSC Publishing. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Available from: [Link]
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NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
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University of Rochester. Cross-Coupling Chemistry. Available from: [Link]
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A Comparative Guide to the Biological Activity of Cyclopropyl- and Phenyl-Isoxazole Derivatives for Drug Discovery Professionals
This guide provides an in-depth technical comparison of the biological activities of cyclopropyl-isoxazole derivatives and their phenyl-isoxazole analogs. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of these important heterocyclic scaffolds. While direct head-to-head comparative studies are nascent in the literature, this guide synthesizes existing data on phenyl-isoxazoles, explores the compelling rationale for cyclopropyl substitution as a bioisosteric replacement, and provides detailed experimental protocols to empower further research in this promising area.
Introduction: The Isoxazole Scaffold and the Significance of Cyclopropyl vs. Phenyl Substitution
The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The substituents on the isoxazole ring play a critical role in defining the pharmacological profile of the resulting derivatives. Among the most common substituents are phenyl and cyclopropyl groups, the choice of which can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.
Phenyl-isoxazole derivatives have been extensively studied and have demonstrated significant therapeutic potential. The phenyl ring, with its rich π-electron system, can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions.[4] Furthermore, the phenyl ring can be readily functionalized with a wide range of substituents to modulate the electronic and steric properties of the molecule, allowing for fine-tuning of its biological activity.[1]
In contrast, the cyclopropyl group has emerged as a valuable "bioisostere" for the phenyl ring in modern drug design. A bioisostere is a chemical substituent that can replace another with similar physical or chemical properties, often leading to improved biological activity or a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The cyclopropyl ring, while being a small, saturated carbocycle, possesses unique electronic properties, including a degree of π-character, that allow it to mimic the interactions of a phenyl ring in some biological contexts.
The strategic replacement of a phenyl group with a cyclopropyl moiety can offer several potential advantages:
-
Improved Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially toxic metabolites. The saturated nature of the cyclopropyl ring generally confers greater resistance to oxidative metabolism.
-
Enhanced Solubility and Reduced Lipophilicity: High lipophilicity, often associated with multiple phenyl rings, can lead to poor aqueous solubility and non-specific binding. Replacing a phenyl group with a smaller cyclopropyl ring can reduce lipophilicity, potentially improving a compound's pharmacokinetic properties.
-
Favorable Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.
-
Novel Intellectual Property: The use of a cyclopropyl group in place of a more common phenyl substituent can provide a route to novel chemical entities with distinct patentability.
This guide will now delve into a comparative analysis of the reported biological activities of these two classes of isoxazole derivatives, followed by detailed experimental protocols for their evaluation.
Comparative Biological Activity: A Landscape of Phenyl-Isoxazole Achievements and the Promise of Cyclopropyl Analogs
While the body of literature directly comparing the biological activity of cyclopropyl- and phenyl-isoxazole derivatives is still developing, extensive research on phenyl-isoxazoles provides a strong foundation for understanding their potential and for hypothesizing the impact of cyclopropyl substitution.
Anticancer Activity
Phenyl-isoxazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[2][4] The mechanism of action is often multifaceted, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.[4]
Structure-Activity Relationship (SAR) of Phenyl-Isoxazoles in Oncology:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for anticancer activity. Electron-withdrawing groups, such as halogens (-F, -Cl, -Br) or trifluoromethyl (-CF3), on the phenyl ring have been shown to enhance cytotoxic potency in several studies.[1]
-
Hydrophobicity: In some series, compounds with more hydrophobic groups on the phenyl ring have displayed more potent biological activities.[3]
The Cyclopropyl Hypothesis in Anticancer Drug Design:
Given the established importance of the phenyl ring in the anticancer activity of isoxazole derivatives, the substitution with a cyclopropyl group presents an intriguing strategy for optimization. The cyclopropyl ring's unique electronic nature could mimic the necessary interactions for anticancer efficacy while potentially offering the aforementioned benefits of improved metabolic stability and reduced lipophilicity. This could lead to the development of drug candidates with enhanced in vivo performance and a better safety profile.
Table 1: Representative Phenyl-Isoxazole Derivatives with Anticancer Activity
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Phenyl-isoxazole carboxamides | HeLa, Hep3B, MCF-7 | Potent to moderate activity | [5] |
| Isoxazole-naphthalene derivatives with phenyl substitution | MCF-7 | Potent antiproliferative activity (IC50 < 10.0 μM) | [6] |
| 3-phenyl-5-furan isoxazoles | Various | Anticancer potential | [3] |
Anti-inflammatory Activity: COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), has spurred the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7] Phenyl-isoxazole derivatives have been explored as scaffolds for selective COX-2 inhibitors.
SAR of Phenyl-Isoxazoles as COX-2 Inhibitors:
The diarylisoxazole scaffold, exemplified by the selective COX-2 inhibitor Valdecoxib, highlights the importance of the phenyl and sulfonamide-bearing phenyl groups for potent and selective inhibition. The sulfonamide moiety is known to interact with a specific side pocket in the COX-2 active site that is not present in COX-1, conferring selectivity.[8]
The Cyclopropyl Hypothesis in COX-2 Inhibitor Design:
Replacing one of the phenyl rings in a diarylisoxazole scaffold with a cyclopropyl group could lead to novel COX-2 inhibitors with altered selectivity and pharmacokinetic profiles. The rigid nature of the cyclopropyl ring could influence the orientation of the molecule within the COX-2 active site, potentially leading to enhanced potency. Furthermore, the improved metabolic stability could result in a longer duration of action.
Table 2: Representative Phenyl-Isoxazole Derivatives with COX-2 Inhibitory Activity
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole-carboxamide derivatives | 4.1 nM - 3.87 µM | 0.24 - 1.30 µM | 2.51 - 6.13 | [9] |
| 3-phenyl-5-furan isoxazoles | - | 9.16 ± 0.38 µM | - | [1] |
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Isoxazole-containing compounds have a long history in this field, with several marketed drugs featuring this scaffold. Phenyl-isoxazole derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10][11]
SAR of Phenyl-Isoxazoles as Antibacterial Agents:
The antibacterial efficacy of phenyl-isoxazoles is often influenced by the substituents on the phenyl ring. For instance, the presence of methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups on the C-3 phenyl ring have been reported to enhance antibacterial activity.[12]
The Cyclopropyl Hypothesis in Antibacterial Drug Design:
The introduction of a cyclopropyl group in place of a phenyl ring could lead to antibacterial agents with a modified spectrum of activity or improved efficacy against resistant strains. The altered steric and electronic properties of the cyclopropyl-containing analogs could influence their ability to penetrate bacterial cell walls and interact with their molecular targets.
Table 3: Representative Phenyl-Isoxazole Derivatives with Antibacterial Activity
| Compound Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |
| Isoxazole derivatives | S. aureus, B. subtilis, E. coli | Active | [13] |
| Indole-linked isoxazoles | Gram-positive and Gram-negative bacteria | Active | [1] |
Experimental Protocols for Comparative Evaluation
To facilitate a direct and meaningful comparison between cyclopropyl-isoxazole derivatives and their phenyl-isoxazole analogs, standardized and validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (cyclopropyl- and phenyl-isoxazole derivatives) and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (cyclopropyl- and phenyl-isoxazole derivatives) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The isoxazole scaffold remains a fertile ground for the discovery of novel therapeutic agents. While phenyl-isoxazole derivatives have demonstrated significant potential across a range of biological targets, the exploration of their cyclopropyl-isoxazole analogs is a compelling and underexplored avenue for drug discovery. The unique physicochemical properties of the cyclopropyl group offer the potential for improved potency, selectivity, and pharmacokinetic profiles.
This guide has provided a comprehensive overview of the rationale for this comparative study, a summary of the existing knowledge on phenyl-isoxazoles, and detailed experimental protocols to enable a direct, head-to-head comparison. It is our hope that this resource will stimulate further research into the biological activities of cyclopropyl-isoxazole derivatives and their potential to yield the next generation of isoxazole-based therapeutics. The direct comparison of these two classes of compounds will undoubtedly provide invaluable insights into the structure-activity relationships that govern their biological function and will pave the way for the rational design of more effective and safer medicines.
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The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
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Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties - PubMed.
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed.
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(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
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A Head-to-Head Comparison of Emerging Selective COX-2 Inhibitors - Benchchem.
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central.
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Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - MDPI.
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI.
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Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry.
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine.
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Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI.
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comparative study of different methods for isoxazole synthesis
An In-Depth Comparative Guide to Modern Isoxazole Synthesis Methodologies
The isoxazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design.[3][4] This guide provides a comparative analysis of the most effective and commonly employed methods for isoxazole synthesis, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction to Isoxazole Synthesis
The construction of the isoxazole ring can be broadly categorized into two primary strategies: the reaction of a three-carbon component with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with a two-carbon component (an alkyne or alkene).[3] The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required tolerance of other functional groups. This guide will delve into the mechanistic underpinnings, practical execution, and comparative advantages of three principal methods:
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
-
1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides
-
Cyclization of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine
Method 1: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This is a classic and highly reliable method for the synthesis of isoxazoles, particularly when the starting 1,3-dicarbonyl compound is readily accessible.[5] The reaction proceeds via a straightforward condensation mechanism, offering a high degree of predictability.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of an imine (or more accurately, an oxime intermediate). The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclized intermediate. A final dehydration step results in the formation of the aromatic isoxazole ring.[5]
Logical Workflow for Synthesis from 1,3-Dicarbonyls
Caption: Workflow for isoxazole synthesis from 1,3-dicarbonyls.
Experimental Protocol
The following is a representative protocol for the synthesis of an isoxazole derivative from a 1,3-diketone.
Materials:
-
1,3-Diketone derivative (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Pyridine or Ethanol (as solvent)
-
15% Glacial Acetic Acid (for work-up)
-
95% Ethanol (for recrystallization)
Procedure:
-
Dissolve the 1,3-diketone derivative in pyridine.
-
Add hydroxylamine hydrochloride to the solution and stir at room temperature or under reflux, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold 15% glacial acetic acid to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain the purified isoxazole derivative.[6]
Method 2: 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides
This method is exceptionally versatile and is one of the most powerful tools for constructing the isoxazole ring.[7] It allows for the combination of two different molecular fragments, offering a high degree of flexibility in the synthesis of complex isoxazoles. A key feature of this reaction is the in situ generation of the unstable nitrile oxide intermediate.[8]
Mechanistic Rationale
The reaction is a concerted pericyclic [3+2] cycloaddition between a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne).[9][10] Nitrile oxides are typically generated in situ from aldoximes via oxidation (e.g., with sodium hypochlorite or N-chlorosuccinimide) or from hydroximoyl chlorides via dehydrohalogenation with a base.[9][11] The regioselectivity of the cycloaddition is a critical consideration and is influenced by both steric and electronic factors of the alkyne and nitrile oxide.[12] Copper(I) catalysis is often employed with terminal alkynes to accelerate the reaction and control regioselectivity.[11][13]
Nitrile Oxide Generation and Cycloaddition Workflow
Caption: Workflow for 1,3-dipolar cycloaddition synthesis.
Experimental Protocol
This protocol describes a one-pot synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
Materials:
-
Substituted aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) or household bleach (NaOCl) (1.1 eq)
-
Triethylamine (Et3N) or other base (for hydroximoyl chloride route)
-
Solvent (e.g., DMF, Ethanol)
Procedure:
-
Dissolve the aldoxime and the alkyne in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of NCS in DMF) or a base (if starting from a hydroximoyl chloride) to the stirred mixture. The slow addition is crucial to minimize the dimerization of the highly reactive nitrile oxide intermediate.[12]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Method 3: Cyclization of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine
This method provides access to isoxazolines, which can be subsequently aromatized to isoxazoles, or in some cases, can directly yield isoxazoles depending on the reaction conditions and substrate.[14] Chalcones, which are readily synthesized via Claisen-Schmidt condensation, serve as versatile precursors.[2][12]
Mechanistic Rationale
The synthesis begins with a nucleophilic Michael addition of hydroxylamine to the β-carbon of the α,β-unsaturated ketone.[14] This is followed by an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the isoxazole ring.[14] The use of ultrasound irradiation has been shown to significantly accelerate this reaction and improve yields.[14]
Experimental Protocol
This two-step protocol outlines the synthesis of a chalcone followed by its conversion to an isoxazole.
Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol.[12]
-
Add an aqueous solution of a base (e.g., NaOH) dropwise to the stirred solution at room temperature.[12]
-
Continue stirring for 2-4 hours. The chalcone product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
Part B: Isoxazole Formation
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol with a base such as sodium acetate.[1][12]
-
Monitor the reaction by TLC. The reaction can be heated conventionally or subjected to ultrasound irradiation at 50 °C for approximately 85 minutes.[14]
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole.[12]
-
Purify by recrystallization or column chromatography.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: 1,3-Dicarbonyls | Method 2: 1,3-Dipolar Cycloaddition | Method 3: α,β-Unsaturated Ketones |
| Starting Materials | 1,3-Dicarbonyl compounds, Hydroxylamine | Alkynes, Aldoximes (or hydroximoyl chlorides) | α,β-Unsaturated ketones, Hydroxylamine |
| Key Intermediate | Oxime | Nitrile Oxide | Michael Adduct |
| Typical Yields | Good to Excellent[6] | Moderate to Excellent[9][14] | Good to Excellent[14] |
| Regioselectivity | Generally high, determined by the dicarbonyl | Can be an issue with unsymmetrical alkynes; often controlled by catalysts[12] | Generally high |
| Advantages | Straightforward, predictable, readily available starting materials[5] | Highly versatile, allows for diverse substitution patterns, mild conditions possible[9][13] | Readily available chalcone precursors, can be enhanced by ultrasound[2][14] |
| Disadvantages | Limited by the availability of substituted 1,3-dicarbonyls | Nitrile oxide instability (dimerization), potential for regioisomeric mixtures[12] | Can sometimes yield isoxazoline byproducts that require a separate oxidation step |
| Causality | The fixed connectivity of the 1,3-dicarbonyl predetermines the substitution pattern. | The two-component nature allows for greater combinatorial possibilities. | The reaction proceeds through a stable chalcone intermediate, allowing for a two-step, controlled synthesis. |
Troubleshooting Common Issues
-
Low Yields: In 1,3-dipolar cycloadditions, low yields are often due to the dimerization of the nitrile oxide intermediate. This can be mitigated by generating the nitrile oxide in situ and ensuring the alkyne is readily available to react, for instance, by the slow addition of the oxidant.[12]
-
Formation of Regioisomers: This is a common challenge in both Method 1 (with unsymmetrical dicarbonyls) and Method 2. For cycloadditions, modifying reaction conditions such as solvent polarity, or using a copper catalyst for terminal alkynes can significantly improve regioselectivity.[11][12] For dicarbonyls, adjusting the pH can favor the formation of one isomer over the other.[12]
References
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- Isoxazole synthesis. Organic Chemistry Portal.
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- synthesis of isoxazoles. YouTube. (2019-01-19).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
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Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGDK1IkdGk9d1d2U_TZnhYh_BbKGgN0vASv0acUNePKDuV3n-f87-MqxDGMOySgQz3XfIGuWOAzfPbQnUNCUwpwkbwfAGLDNjsNmYBKFbXbs3E2yysOkvSDN02437hZlOm_yA5nnyi8CGcSKEDjUj7Gt8hSmoSTPGifX4WCBX8dj1i0u7f0C_pr_lGmthjh9GA8hO6U7wOHJ6cDiIPWRJ7sM_9WQrcpf9dGu-4uXFtxlWZzvQLw_3QX6J1R_lHNORl4Q==]([Link]
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Definitive Structural Validation of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a novel molecule's three-dimensional structure is a cornerstone of scientific rigor. The substitution pattern of a heterocyclic scaffold can profoundly influence its biological activity, pharmacokinetic properties, and patentability. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of the novel heterocycle, 3-cyclopropyl-5-trimethylsilanyl-isoxazole, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare the definitive data from crystallography with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Synthetic Challenge: Accessing the Target Scaffold
The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne.[1][2] This approach offers high regioselectivity and is adaptable to a wide range of substituents. For the synthesis of 3-cyclopropyl-5-trimethylsilanyl-isoxazole, the logical disconnection points to cyclopropanecarbonitrile oxide as the 1,3-dipole and trimethylsilylacetylene as the dipolarophile.
The nitrile oxide is generated in situ from the corresponding aldoxime, cyclopropanecarboxaldehyde oxime, to avoid its dimerization.[3][4] A common method for this oxidation is the use of reagents like sodium hypochlorite or a hypervalent iodine reagent.[4] The trimethylsilyl group on the alkyne directs the cycloaddition to yield the desired 5-substituted isoxazole regioisomer.[5]
Proposed Synthetic Protocol:
A one-pot synthesis is proposed for efficiency.[3]
-
Oxime Formation: Cyclopropanecarboxaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol with a mild base such as pyridine to yield cyclopropanecarboxaldehyde oxime.
-
In Situ Nitrile Oxide Generation and Cycloaddition: The crude oxime is dissolved in a solvent like dichloromethane. To this solution, trimethylsilylacetylene is added. An oxidizing agent, for instance, a solution of sodium hypochlorite (bleach), is then added dropwise at room temperature. The reaction is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 3-cyclopropyl-5-trimethylsilanyl-isoxazole.
Caption: Synthetic pathway to the target molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic methods can suggest a structure, single-crystal X-ray diffraction provides definitive, unambiguous proof of molecular structure by mapping electron density in three-dimensional space.[6][7] This technique yields precise bond lengths, bond angles, and the spatial arrangement of all atoms, confirming connectivity and stereochemistry absolutely.
Although a crystal structure for the exact target molecule, 3-cyclopropyl-5-trimethylsilanyl-isoxazole, is not publicly available, we can present representative data based on closely related isoxazole structures to illustrate the expected findings.[8] The primary challenge in this method is obtaining a high-quality single crystal suitable for diffraction.[7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: A purified sample of the isoxazole is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate). The solution is allowed to evaporate slowly and undisturbed at room temperature. Alternatively, vapor diffusion or cooling crystallization methods can be employed.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then centered in the X-ray beam of a diffractometer.[9]
-
Structure Solution and Refinement: The diffraction pattern is collected, and the resulting data are used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure.[10]
Expected Crystallographic Data for 3-Cyclopropyl-5-trimethylsilanyl-isoxazole (Representative)
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-110° | Defines the size and angles of the repeating unit. |
| Isoxazole Ring | Planar | Confirms the aromatic nature of the heterocycle. |
| C3-Cyclopropyl Bond | ~1.50 Å | Confirms the single bond between the isoxazole and cyclopropyl group. |
| C5-Si Bond | ~1.85 Å | Confirms the carbon-silicon bond. |
| Si-CH₃ Bonds | ~1.86 Å | Typical bond lengths for a trimethylsilyl group. |
| Intermolecular Interactions | van der Waals forces | The absence of strong hydrogen bond donors/acceptors suggests packing will be governed by weaker forces.[11] |
This crystallographic data would provide irrefutable evidence of the 3-cyclopropyl-5-trimethylsilyl substitution pattern, leaving no ambiguity.
Caption: Workflow for single-crystal X-ray diffraction.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, spectroscopic methods are routinely used and provide crucial, complementary information.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ²⁹Si), allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.[14]
Expected NMR Data for 3-Cyclopropyl-5-trimethylsilanyl-isoxazole (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~6.2 | s | - | H-4 (isoxazole) |
| ~2.0 | m | - | CH (cyclopropyl) | |
| ~1.1 | m | - | CH₂ (cyclopropyl) | |
| ~0.9 | m | - | CH₂ (cyclopropyl) | |
| ~0.3 | s | - | Si(CH₃)₃ | |
| ¹³C NMR | ~170 | s | - | C5 (isoxazole) |
| ~165 | s | - | C3 (isoxazole) | |
| ~105 | s | - | C4 (isoxazole) | |
| ~10 | s | - | CH (cyclopropyl) | |
| ~8 | s | - | CH₂ (cyclopropyl) | |
| ~-1.5 | s | - | Si(CH₃)₃ | |
| ²⁹Si NMR | ~ -5 to -15 | s | - | Si (CH₃)₃ |
Interpretation and Limitations:
-
¹H and ¹³C NMR: The number of signals, their chemical shifts, and multiplicities would strongly suggest the presence of the cyclopropyl and trimethylsilyl groups, as well as the isoxazole core.[15] The singlet for the isoxazole proton (H-4) is characteristic.
-
²⁹Si NMR: A single resonance in the expected region would confirm the presence of the trimethylsilyl group.[16][17] The chemical shift is sensitive to the electronic environment.[18]
-
Limitation: While NMR provides powerful evidence for the proposed structure, it cannot definitively distinguish between the 3-cyclopropyl-5-trimethylsilyl and the 3-trimethylsilyl-5-cyclopropyl isomers without extensive 2D NMR experiments (like HMBC) and comparison to known analogs. Even then, subtle long-range correlations can be ambiguous. X-ray crystallography resolves this isomerism issue instantly.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.[19][20] Fragmentation patterns in the mass spectrum can offer clues about the molecule's structure.[21]
Expected HRMS Data for 3-Cyclopropyl-5-trimethylsilanyl-isoxazole
| Parameter | Expected Value/Observation | Significance |
| Molecular Formula | C₈H₁₃NOSi | |
| Calculated Exact Mass | 167.0766 | For [M+H]⁺, the calculated mass would be 168.0844. |
| Observed Exact Mass | Within 5 ppm of calculated value | Confirms the elemental composition with high confidence.[22] |
| Major Fragment Ions | [M - CH₃]⁺, [M - C₃H₅]⁺ | Loss of a methyl from the TMS group or the cyclopropyl group. |
| [Si(CH₃)₃]⁺ (m/z 73) | A characteristic fragment for a trimethylsilyl group. |
Interpretation and Limitations:
-
High Accuracy: Observing the molecular ion at the calculated exact mass would confirm the elemental formula C₈H₁₃NOSi, ruling out other potential formulas.
-
Fragmentation: The fragmentation pattern can support the proposed structure. For instance, the presence of a strong m/z 73 peak is indicative of a trimethylsilyl moiety.[21] The cleavage of the isoxazole ring itself can also provide structural clues.[23]
-
Limitation: Like NMR, mass spectrometry alone cannot definitively distinguish between the two possible regioisomers. Both 3-cyclopropyl-5-trimethylsilyl-isoxazole and its 3-trimethylsilyl-5-cyclopropyl isomer have the exact same molecular formula and would likely exhibit very similar fragmentation patterns, making an unambiguous assignment based solely on MS data very challenging.
Conclusion: An Integrated and Hierarchical Approach
The structural validation of a novel chemical entity like 3-cyclopropyl-5-trimethylsilanyl-isoxazole requires a hierarchical and integrated analytical approach. While NMR and HRMS provide essential and compelling evidence for the molecular formula and connectivity, they present inherent ambiguities in definitively assigning the substitution pattern of the isoxazole ring.
Single-crystal X-ray crystallography stands alone as the definitive technique. It provides an unambiguous, three-dimensional map of the molecule, resolving any questions of isomerism and confirming the precise spatial arrangement of every atom. For regulatory submissions, patent applications, and foundational scientific publications, the certainty provided by X-ray crystallography is unparalleled. The spectroscopic data, while not independently conclusive for isomer determination, are crucial for routine characterization, reaction monitoring, and confirming the identity of bulk material that corresponds to the single crystal analyzed.
Therefore, for the unequivocal validation of the 3-cyclopropyl-5-trimethylsilanyl-isoxazole structure, a combination of these techniques is optimal, with X-ray crystallography serving as the ultimate arbiter of the molecular architecture.
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[Synthesis of 3,5-disubstituted isoxazoles through a 1,3-dipolar cycloaddition reaction between alkynes and nitrile oxides generated from O-silylated hydroxamic acids] - ResearchGate. [Link]
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[High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane] - Royal Society of Chemistry. [Link]
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[Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes] - Chemical Communications (RSC Publishing). [Link]
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[Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)] - National Institutes of Health. [Link]
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[Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes)] - Sciforum. [Link]
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[1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing] - MDPI. [Link]
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[Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis] - MDPI. [Link]
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[Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides] - Beilstein Journals. [Link]
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[Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules] - ResearchGate. [Link]
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[3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy] - ACS Publications. [Link]
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[Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone and Potential An] - Uniscience Publishers. [Link]
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A Comparative Guide to Catalytic Functionalization of 5-Silyl-Isoxazoles for Advanced Synthesis
The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for various functional groups make it a privileged structure in drug design.[1] The introduction of a silyl group, particularly at the 5-position, transforms the isoxazole into a versatile synthetic intermediate, opening avenues for late-stage functionalization—a critical capability in modern drug discovery. This guide provides a comparative analysis of catalytic systems for the functionalization of 5-silyl-isoxazoles, offering researchers the data and protocols needed to accelerate their synthetic programs.
While direct catalytic functionalization of 5-silyl-isoxazoles is an emerging field, significant insights can be drawn from established methodologies for isoxazole and silyl-heterocycle chemistry. This guide will focus on two primary, highly effective strategies: Palladium-catalyzed desilylative cross-coupling and Rhodium-catalyzed C-H functionalization , providing a comparative framework for catalyst selection.
Section 1: Palladium-Catalyzed Desilylative Cross-Coupling
The silicon moiety at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, functioning as a surrogate for organometallic reagents in reactions analogous to Hiyama or Stille couplings. This approach allows for the formation of C-C bonds with a wide range of electrophiles. The key to success lies in the activation of the C-Si bond, which is typically achieved via a fluoride source or by converting the silane to a more reactive silanolate.[3]
Catalyst Systems: A Head-to-Head Comparison
The choice of palladium catalyst and ligand is paramount for achieving high efficiency and broad substrate scope. The primary challenge is to facilitate the transmetalation of the silyl group to the palladium center while preventing catalyst deactivation.
| Catalyst System | Key Features & Advantages | Optimal Substrates | Limitations |
| Pd(OAc)₂ / SPhos | - Highly active for C-Si bond cleavage.- Broad functional group tolerance.- Effective for sterically hindered substrates. | Aryl & Heteroaryl Iodides/Bromides | Can be sensitive to air and moisture. Ligand cost can be a factor. |
| Pd₂(dba)₃ / XPhos | - Excellent for challenging couplings.- Promotes rapid reductive elimination.- Good for electron-rich and -deficient partners. | Aryl Chlorides & Triflates | Higher catalyst loading may be required for less reactive partners. |
| Pd(PPh₃)₄ | - Readily available and cost-effective.- Suitable for simple aryl iodide couplings. | Activated Aryl Iodides | Lower turnover numbers. Prone to deactivation. Limited scope with complex substrates. |
Expert Insight: The causality behind the superior performance of bulky, electron-rich phosphine ligands like SPhos and XPhos lies in their ability to stabilize the monoligated Pd(0) species, which is the active catalyst in the oxidative addition step. This stabilization accelerates the catalytic cycle and prevents the formation of inactive palladium black.
Experimental Workflow: Desilylative Arylation
The following diagram and protocol outline a robust, self-validating system for the desilylative arylation of a 5-silyl-isoxazole.
Caption: Workflow for Palladium-Catalyzed Desilylative Arylation.
Detailed Protocol:
-
Vessel Preparation: To an oven-dried Schlenk tube, add 3-methyl-5-(trimethylsilyl)isoxazole (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), and cesium fluoride (CsF) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Inerting: Subject the mixture to three cycles of vacuum-backfill with argon. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%).
-
Reaction: Seal the tube and immerse it in a preheated oil bath at 100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 3-methyl-5-arylisoxazole.
Section 2: Rhodium-Catalyzed C4-H Functionalization
While the C5-silyl group is ideal for cross-coupling, the C4-position of the isoxazole ring presents an opportunity for C-H activation. Rhodium catalysts, particularly those of the [Cp*Rh(III)] family, have shown remarkable efficacy in directing functionalization at this position, often using a directing group at C3.[4] For 5-silyl-isoxazoles, this offers an orthogonal strategy to introduce diversity, leaving the silyl group intact for subsequent transformations.
Catalyst Systems: A Comparative Overview
The efficacy of Rh(III)-catalyzed C-H activation is highly dependent on the catalyst precursor, oxidant, and additives.
| Catalyst System | Key Features & Advantages | Optimal Substrates | Limitations |
| [CpRhCl₂]₂ / AgSbF₆ | - Highly electrophilic catalyst.- Promotes C-H activation at milder temperatures. | Alkenes, Alkynes | Requires a silver salt additive which can be costly. Sensitive to coordinating solvents. |
| ₂ | - Pre-activated cationic catalyst.- Does not require silver activators.- High catalytic activity. | Alkenes, Alkynes | More sensitive to air and moisture than the dimeric precursor. |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | - Uses a cheaper copper-based oxidant.- Robust and tolerant of various functional groups. | Alkenes (for annulation) | Often requires higher temperatures. May not be suitable for all alkyne couplings. |
Expert Insight: The mechanism of these reactions typically involves a concerted metalation-deprotonation (CMD) pathway. The Cp* ligand provides the steric bulk and electronic properties necessary to stabilize the Rh(III) center throughout the catalytic cycle, which includes C-H activation, migratory insertion of the coupling partner (e.g., an alkyne), and reductive elimination to regenerate the active catalyst. The choice of oxidant is crucial for turning over the catalytic cycle.
Experimental Workflow: C4-H Alkenylation
The following protocol describes a general procedure for the C-H alkenylation at the C4 position of a 3-substituted-5-silyl-isoxazole.
Caption: Workflow for Rhodium-Catalyzed C4-H Alkenylation.
Detailed Protocol:
-
Vessel Preparation: In a sealed tube, combine the 3-substituted-5-silyl-isoxazole (0.5 mmol, 1.0 equiv), an activated alkene (e.g., n-butyl acrylate, 1.0 mmol, 2.0 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 2.0 equiv) as the oxidant.
-
Catalyst and Solvent: Add the rhodium catalyst [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%) followed by anhydrous 1,2-dichloroethane (DCE) (2.0 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C for 16 hours. The high temperature is necessary to facilitate the C-H activation and subsequent catalytic turnover.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter it through a short plug of silica gel, eluting with additional DCM to remove the copper salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the C4-alkenylated product.
Concluding Remarks
The strategic functionalization of 5-silyl-isoxazoles is a powerful tool for generating molecular complexity.
-
For C5-functionalization, palladium catalysis with bulky phosphine ligands like XPhos offers a robust and versatile method for desilylative cross-coupling. This approach is ideal when the silyl group is intended as a leaving group for C-C bond formation.
-
For C4-functionalization, rhodium(III) catalysis provides an orthogonal strategy for C-H activation, allowing for the introduction of new substituents while preserving the C5-silyl group for subsequent transformations. The [Cp*RhCl₂]₂/Cu(OAc)₂ system is a cost-effective and reliable choice for many applications.
The selection between these catalytic systems should be guided by the overall synthetic strategy and the desired point of diversification on the isoxazole core. The protocols and comparative data presented here serve as a validated starting point for researchers to harness the full potential of 5-silyl-isoxazoles in their synthetic endeavors.
References
-
Shigenobu, M., Takenaka, K., & Sasai, H. (2015). Palladium-Catalyzed Direct C−H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]
-
Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(12), 3127-3165. [Link]
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Yugandar, S., & Nakamura, H. (2019). Rhodium(iii)-catalysed carboxylate-directed C–H functionalizations of isoxazoles with alkynes. Chemical Communications, 55(58), 8382-8385. [Link]
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Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters, 8(26), 5919-5922. [Link]
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Tan, Y., & Hartwig, J. F. (2010). Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles. Journal of the American Chemical Society, 132(11), 3676–3677. [Link]
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Tan, B., & Daugulis, O. (2014). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Accounts of Chemical Research, 47(3), 853–864. [Link]
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Li, B., & Daugulis, O. (2014). Transition metal-catalyzed C–H arylation of heteroarenes. Chemical Society Reviews, 43(10), 3349-3367. [Link]
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Sharma, V., Kumar, V., & Kumar, P. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3155-3179. [Link]
-
Patel, H., & Wagh, P. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(12), 8339-8367. [Link]
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A Researcher's Guide to Desilylation of Aryl Silanes: A Comparative Analysis
For the modern researcher in organic synthesis and drug development, the silicon tether is a powerful tool. Aryl silanes, in particular, offer a unique combination of stability and versatile reactivity, serving as key intermediates in cross-coupling reactions, as protecting groups, and as functional handles for late-stage molecular diversification. However, the strategic removal of the silyl group—a process known as desilylation—is as critical as its introduction. The choice of desilylation method can significantly impact yield, functional group tolerance, and the overall efficiency of a synthetic route.
This guide provides an in-depth comparative analysis of the most common and cutting-edge desilylation methods for aryl silanes. We will delve into the mechanistic underpinnings of each technique, providing not just the "how" but the "why" behind the experimental choices. This guide is designed to empower researchers to make informed decisions when selecting a desilylation strategy tailored to their specific synthetic challenge.
The Central Role of the Aryl-Silicon Bond
The C(sp²)–Si bond in aryl silanes is relatively robust, with a bond dissociation energy of approximately 80-95 kcal/mol. Its cleavage is typically initiated by the attack of a nucleophile or an electrophile on the silicon atom, or through oxidative or reductive pathways. The choice of method depends critically on the nature of the silyl group (e.g., trimethylsilyl, trialkoxysilyl), the electronic properties of the aryl ring, and the presence of other functional groups in the molecule.
Fluoride-Mediated Desilylation: The Workhorse Method
Fluoride-mediated desilylation is arguably the most widely employed method for cleaving the aryl-silicon bond. The high affinity of fluoride for silicon is the driving force for this reaction.
Mechanism of Action
The fluoride ion acts as a potent nucleophile, attacking the electrophilic silicon atom to form a pentacoordinate, hypervalent silicate intermediate, often referred to as an "ate" complex. This intermediate is significantly more reactive than the starting tetracoordinate silane. The increased electron density on the silicon atom weakens the C–Si bond, facilitating its cleavage upon protonation by a proton source, which can be the solvent (e.g., water, alcohol) or an added acid.
Common Fluoride Sources and Their Characteristics
A variety of fluoride reagents are available, each with its own advantages and disadvantages.
| Reagent | Common Name | Key Characteristics |
| (n-Bu)₄NF | TBAF | Highly soluble in organic solvents, but often hydrated, which can affect reproducibility. Its basicity can be problematic for base-sensitive functional groups.[1] |
| HF·Pyridine | Olah's Reagent | Less basic than TBAF and can be used for substrates sensitive to strong bases. However, it is highly corrosive and toxic. |
| CsF | Cesium Fluoride | A milder, solid fluoride source. Its solubility can be a limiting factor, often requiring polar aprotic solvents and elevated temperatures. |
| TASF | Tris(dimethylamino)sulfonium difluorotrimethylsilicate | An anhydrous fluoride source, offering higher reactivity and reproducibility compared to TBAF in some cases. |
Experimental Protocol: General Procedure for TBAF-Mediated Desilylation
This protocol is a self-validating system; successful desilylation will result in a product with a significant change in polarity, easily monitored by thin-layer chromatography (TLC).
Materials:
-
Aryl silane (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl silane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. The desilylated product will typically have a lower Rf value than the starting aryl silane.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Acid-Catalyzed Protodesilylation
Acid-catalyzed desilylation provides an alternative to fluoride-based methods, particularly for substrates that are sensitive to basic conditions.
Mechanism of Action
The reaction is initiated by protonation of the aromatic ring, typically at the carbon atom bearing the silyl group (ipso-protonation). This forms a Wheland-type intermediate, a resonance-stabilized carbocation. The C–Si bond in this intermediate is highly polarized and susceptible to cleavage, leading to the release of the silyl group as a silyl cation, which is then trapped by a nucleophile present in the reaction medium.
Common Acids and Reaction Conditions
Trifluoroacetic acid (TFA) is a commonly used reagent for this transformation, often in a chlorinated solvent like dichloromethane (DCM).[2][3][4] Other protic acids such as HCl or H₂SO₄ can also be effective.
Experimental Protocol: General Procedure for TFA-Catalyzed Desilylation
Materials:
-
Aryl silane (1.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0-10.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl silane in DCM in a round-bottom flask.
-
Add TFA to the solution at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Base-Catalyzed Protodesilylation
For certain substrates, particularly those with electron-withdrawing groups on the aryl ring, base-catalyzed desilylation can be a viable option.
Mechanism of Action
Similar to fluoride-mediated desilylation, the reaction is initiated by the nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom, forming a pentacoordinate silicate intermediate. This enhances the nucleofugality of the aryl group, which is then cleaved and subsequently protonated by a proton source in the reaction mixture (e.g., water or alcohol).[5]
Common Bases and Reaction Conditions
Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium trimethylsilanolate (KOTMS) are typically used in a protic solvent like methanol or in a mixture of a polar aprotic solvent and water.[5]
Experimental Protocol: General Procedure for Base-Catalyzed Desilylation
Materials:
-
Aryl silane (1.0 equiv)
-
Sodium hydroxide (NaOH) or Potassium trimethylsilanolate (KOTMS) (1.1-2.0 equiv)
-
Methanol (MeOH) or a mixture of Dimethyl sulfoxide (DMSO) and water
-
1 M aqueous HCl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aryl silane in MeOH or a DMSO/water mixture in a round-bottom flask.
-
Add the base (NaOH or KOTMS) to the solution.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with 1 M aqueous HCl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Emerging Methods in Aryl Silane Desilylation
While the aforementioned methods are well-established, the field of organic synthesis is constantly evolving. Several newer methods offer unique advantages in terms of mildness and selectivity.
Metal-Catalyzed Desilylation
Palladium-catalyzed reactions, which are central to the formation of aryl-silicon bonds, can also be harnessed for their cleavage under specific conditions.[6][7] The mechanism often involves oxidative addition of the C–Si bond to a low-valent metal center, followed by protodemetalation.[8] These methods are still under active development and are particularly useful for specific substrate classes.
Photocatalytic Desilylation
Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the desilylation of aryl silanes.[9][10] These methods often proceed via a radical mechanism, initiated by a photoexcited catalyst, and can be performed under very mild, metal- and base-free conditions.[9][10] For instance, the use of acridinium salts as photocatalysts has been shown to be effective.[9]
Oxidative Cleavage
The aryl-silicon bond can be oxidatively cleaved to afford phenols. This transformation is particularly valuable in natural product synthesis and medicinal chemistry. Reagents such as hydrogen peroxide in the presence of a fluoride source or certain peroxy acids can effect this transformation.[11] The mechanism is believed to involve the formation of a hypervalent silicate intermediate, followed by rearrangement and subsequent hydrolysis.
Comparative Analysis and Functional Group Tolerance
The choice of desilylation method is ultimately dictated by the specific requirements of the synthesis. The following table provides a general comparison of the key features of each method.
| Method | Reagents | Conditions | Advantages | Disadvantages | Functional Group Tolerance |
| Fluoride-Mediated | TBAF, HF·Py, CsF | Mild (0 °C to rt) | High efficiency, widely applicable | Basicity of some reagents can be problematic; anhydrous conditions sometimes required for reproducibility | Sensitive to strong bases (e.g., some esters, β-lactams). |
| Acid-Catalyzed | TFA, HCl, H₂SO₄ | Mild (rt) | Good for base-sensitive substrates | Not suitable for acid-sensitive functional groups | Sensitive to strong acids (e.g., some acetals, Boc-protected amines). |
| Base-Catalyzed | NaOH, KOTMS | Mild to elevated temp. | Inexpensive reagents | Not suitable for base-sensitive substrates | Sensitive to strong bases (e.g., esters, amides). |
| Metal-Catalyzed | Pd complexes | Mild to elevated temp. | High selectivity in some cases | Catalyst cost and sensitivity; optimization may be required | Generally good, but can be substrate-dependent. |
| Photocatalytic | Acridinium salts | Ambient temp., visible light | Extremely mild, metal- and base-free | Requires a light source; may not be suitable for all substrates | Excellent for many sensitive functional groups.[9] |
| Oxidative Cleavage | H₂O₂, peroxy acids | Mild to elevated temp. | Direct conversion to phenols | Can be sensitive to other oxidizable groups | Limited by the presence of other easily oxidizable functionalities. |
Conclusion
The desilylation of aryl silanes is a fundamental transformation in modern organic synthesis. A thorough understanding of the available methods and their underlying mechanisms is crucial for any researcher working in this area. While fluoride-mediated desilylation remains the go-to method for many applications, the development of milder and more selective acid-catalyzed, base-catalyzed, metal-catalyzed, and photocatalytic methods has significantly expanded the synthetic chemist's toolkit. By carefully considering the nature of the substrate and the desired outcome, researchers can strategically select the optimal desilylation method to advance their synthetic goals.
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Eaborn, C. Cleavage of aryl-silicon bonds by electrophilic reagents. University of Leicester. Thesis. 1964 . Available from: [Link]
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- Rayment, E. J.; Summerhill, N.; Anderson, E. A. Synthesis of Phenols via Fluoride-free Oxidation of Arylsilanes and Arylmethoxysilanes. J. Org. Chem.2012, 77(16), 7052-7060.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
